Bis(methacryloyloxyethyl) hydrogen phosphate
Description
Properties
IUPAC Name |
2-[hydroxy-[2-(2-methylprop-2-enoyloxy)ethoxy]phosphoryl]oxyethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19O8P/c1-9(2)11(13)17-5-7-19-21(15,16)20-8-6-18-12(14)10(3)4/h1,3,5-8H2,2,4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBXJOWBDCQIHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOP(=O)(O)OCCOC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
120881-18-7, 72829-36-8 | |
| Record name | Bis[2-(methacryloyloxy)ethyl] phosphate homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120881-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poly(oxy-1,2-ethanediyl), α,α′-phosphinicobis[ω-[(2-methyl-1-oxo-2-propen-1-yl)oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72829-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID3044916 | |
| Record name | Bis(methacryloyloxyethyl) hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[phosphinicobis(oxy-2,1-ethanediyl)] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
32435-46-4 | |
| Record name | Bis[2-(methacryloyloxy)ethyl] phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32435-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2-(methacryloyloxy)ethyl) phosphate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032435464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[phosphinicobis(oxy-2,1-ethanediyl)] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(methacryloyloxyethyl) hydrogen phosphate | |
| Source | EPA DSSTox | |
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| Record name | Bis(methacryloyloxyethyl) hydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.385 | |
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| Record name | BIS(2-(METHACRYLOYLOXY)ETHYL) PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
Technical Guide: Synthesis and Purification of Bis(methacryloyloxyethyl) hydrogen phosphate (Bis-MEP)
Executive Summary & Strategic Rationale
Bis(methacryloyloxyethyl) hydrogen phosphate (Bis-MEP), CAS 32435-46-4, is a bifunctional organophosphate monomer critical to dental adhesives, flame-retardant coatings, and hydrogel crosslinking. Unlike its mono-ester counterpart (Mono-MEP), Bis-MEP offers dual-vinyl functionality, enabling it to act as a crosslinker that integrates phosphate adhesion motifs directly into the polymer backbone.
The Core Challenge: The phosphorylation of 2-Hydroxyethyl methacrylate (HEMA) inherently produces a statistical mixture of Mono-MEP, Bis-MEP, and residual phosphoric acid. Most commercial "HEMA-Phosphate" is actually a mixture. For high-performance applications requiring precise crosslinking density and hydrolytic stability, isolating the Bis species is mandatory.
This guide details a controlled synthesis using Phosphorus Oxychloride (
Chemical Architecture & Reaction Engineering
The Synthetic Route
To maximize the yield of the Bis species, we utilize a nucleophilic substitution at the phosphorus center under kinetic control.
Reaction Equation:
Reagent Selection & Stoichiometry
| Reagent | Role | Eq. | Critical Notes |
| HEMA (2-Hydroxyethyl methacrylate) | Nucleophile | 2.05 | Use low-acid grade (<0.5% MAA). Dry over molecular sieves if water >0.1%. |
| POCl3 (Phosphorus oxychloride) | Electrophile | 1.00 | Freshly distilled if yellow. The limiting reagent for Bis formation. |
| Triethylamine (TEA) | HCl Scavenger | 3.05 | Must be anhydrous. Pyridine is an alternative but harder to remove. |
| Dichloromethane (DCM) | Solvent | - | Anhydrous. Dilution factor 5-10x to manage exotherm. |
| BHT / MEHQ | Inhibitor | 500 ppm | Essential to prevent radical polymerization during synthesis. |
Mechanism & Workflow Visualization
The following diagram illustrates the stepwise substitution and the critical workup pathways.
Caption: Figure 1. Synthesis workflow emphasizing the critical partitioning step for Bis-MEP isolation.
Detailed Experimental Protocol
Phase 1: Synthesis (Inert Atmosphere)
Safety Warning:
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, addition funnel, nitrogen inlet, and a thermometer.
-
Charge: Add HEMA (2.05 eq), TEA (3.05 eq), MEHQ (500 ppm relative to HEMA), and anhydrous DCM (solvent volume ~10 mL per gram of HEMA).
-
Cooling: Submerge the flask in an ice/salt bath. Cool internal temperature to 0–4°C .
-
Addition: Mix POCl3 (1.0 eq) with an equal volume of DCM in the addition funnel. Add dropwise over 60–90 minutes.
-
Control Point: Do not allow temperature to exceed 10°C. Higher temperatures favor side reactions and polymerization.
-
-
Reaction: Once addition is complete, allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. The solution will turn cloudy due to TEA
HCl precipitation. -
Hydrolysis: Cool the flask back to 5°C. Add water (1.5 eq relative to POCl3) dropwise to hydrolyze the remaining P-Cl bond to P-OH. Stir for 30 minutes.
Phase 2: Purification (The Separation Logic)
The separation relies on the fact that Mono-MEP is significantly more hydrophilic than Bis-MEP .
-
Filtration: Filter off the precipitated TEA
HCl salts. -
First Wash (Amine Removal): Transfer filtrate to a separatory funnel. Wash with cold 0.1 M HCl (2x). This ensures all TEA is protonated and removed in the aqueous phase.
-
Second Wash (Mono-Ester Depletion):
-
Wash the organic layer with saturated brine (3x).
-
Mechanism:[1][2] Bis-MEP is highly lipophilic and stays in DCM. Mono-MEP, having higher polarity and acidity, will partially partition into the aqueous brine phase.
-
Optimization: If higher purity is required, use a 5% Sodium Bicarbonate wash (rapidly, <2 mins) followed immediately by acidification. However, the brine method is safer to prevent hydrolysis.
-
-
Drying: Dry the organic layer over anhydrous
for 30 minutes. -
Concentration: Filter and remove solvent via rotary evaporation.
-
Critical: Bath temperature must not exceed 35°C . Use high vacuum to remove trace DCM.
-
Characterization & Validation Logic
To validate the synthesis, you must confirm the ratio of Bis to Mono and the integrity of the methacrylate group.
Nuclear Magnetic Resonance (NMR)
| Nucleus | Key Signal | Diagnostic Value |
| Primary Indicator. Bis-MEP typically appears slightly upfield from Mono-MEP. Integration of P signals gives the precise molar ratio. | ||
| Methacrylate vinyl protons. Confirm no polymerization (broadening). | ||
| Ethylene glycol protons ( |
Purity Check (Self-Validation)
-
Refractive Index: ~1.469 at 25°C.[3]
-
Acid Value: Theoretical Acid Value for Bis-MEP is approx 174 mg KOH/g. Mono-MEP is approx 530 mg KOH/g. A titration value significantly above 180 indicates high Mono-ester contamination.
Storage and Stability
Phosphate methacrylates are prone to two degradation pathways:
-
Hydrolysis: The ester bond can cleave in the presence of moisture/acid, releasing HEMA and Phosphoric acid.
-
Polymerization: Even with inhibitors, the acidic nature can catalyze self-polymerization.
Protocol:
-
Store at 2–8°C .
-
Keep container tightly sealed (moisture barrier).
-
Ensure headspace air (oxygen is required for MEHQ inhibitor to function). Do not store under pure nitrogen for long periods.
References
-
PubChem. (2024). Bis(methacryloyloxyethyl) hydrogen phosphate (Compound).[3][4][5][6][7] National Library of Medicine. [Link]
-
Al-Haj Husain, N., et al. (2021).[6] Bis[2-(Methacryloyloxy) Ethyl] Phosphate as a Primer for Enamel and Dentine.[3][8][9] Journal of Dental Research, 100(11), 1240–1247. [Link]
Sources
- 1. US4670575A - Process for purification of phosphoric mono esters - Google Patents [patents.google.com]
- 2. US7211193B2 - Processes for the purification of bis(2-hydroxyethyl)terephthalate - Google Patents [patents.google.com]
- 3. polysciences.com [polysciences.com]
- 4. Bis(2-methacryloxyethyl) phosphate | 32435-46-4 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Bis(2-(methacryloyloxy)ethyl) phosphate | C12H19O8P | CID 122612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. hampfordresearch.com [hampfordresearch.com]
- 8. Bis[2-(Methacryloyloxy) Ethyl] Phosphate as a Primer for Enamel and Dentine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bis[2-(Methacryloyloxy) Ethyl] Phosphate as a Primer for Enamel and Dentine - PubMed [pubmed.ncbi.nlm.nih.gov]
"Bis(methacryloyloxyethyl) hydrogen phosphate" chemical properties and structure
[1][2][3]
Executive Summary
Bis(methacryloyloxyethyl) hydrogen phosphate (commonly abbreviated as BMEP , Bis-HEMA Phosphate , or Bis-MEP ) is a functional phosphate diester monomer characterized by its dual-methacrylate functionality and acidic phosphate core.[1][2][3][4] Unlike its mono-ester counterpart (2-methacryloyloxyethyl phosphate), BMEP acts as a distinct crosslinking adhesive monomer .[1][2][3]
Its molecular architecture allows it to bridge the interface between inorganic substrates (calcium in bone/teeth, metals) and organic polymer matrices.[1] In drug development and biomaterials, it is critical for fabricating mechanically robust, self-etching hydrogels and dental adhesives that actively inhibit enzymatic degradation of the collagen hybrid layer.
Chemical Architecture & Fundamental Properties[1][2][3][4][5][6]
Structural Analysis
BMEP (CAS 32435-46-4 ) consists of a central pentavalent phosphorus atom bonded to:
-
One Hydroxyl Group (-OH): Provides acidity (pKa ~1-2) for etching mineral substrates and ionic bonding capacity.[1][2][3]
-
Two Methacryloyloxyethyl Groups: Provide two vinyl groups for free-radical polymerization, enabling the molecule to function as a crosslinker rather than a linear chain extender.[1][3]
This "butterfly" structure creates a rigid crosslinked network upon polymerization, offering superior mechanical strength and hydrolytic stability compared to mono-functional phosphate monomers.[1][3]
Physical & Chemical Data
The following data represents the pure diester form. Note that commercial "HEMA-Phosphate" is often a mixture of mono- and di-esters; high-purity BMEP is required for controlled crosslinking density.[1][2][3]
| Property | Value | Context |
| CAS Number | 32435-46-4 | Specific to the diester form.[1][2][3] |
| Molecular Formula | - | |
| Molecular Weight | 322.25 g/mol | - |
| Appearance | Clear to pale yellow liquid | Viscous due to H-bonding.[1][2][3] |
| Refractive Index ( | 1.469 – 1.470 | Matches many dental glass fillers.[1][2][3] |
| Density | 1.28 g/mL | At 25°C. |
| Acid Value | 230–270 mg KOH/g | Indicates etching potential.[1][2][3] |
| Solubility | Ethanol, Acetone, Resins | Limited water solubility (hydrophobic wings).[1][3] |
Functional Mechanism: Adhesion & MMP Inhibition[1][2]
BMEP functions through two simultaneous mechanisms: Interfacial Bridging and Enzymatic Stabilization .[1][2]
The "Nano-Layering" Adhesion Mechanism
When applied to hydroxyapatite (HAp) in enamel or dentin, the acidic phosphate group demineralizes the surface, releasing Calcium ions (
-
Step 1 (Etch):
[1][2][3] -
Step 2 (Bond): The phosphate group coordinates with
to form stable calcium salts.[1][2][3] -
Step 3 (Crosslink): Upon light/chemical activation, the two methacrylate arms copolymerize with the bulk resin, "stapling" the mineral surface to the polymer network.[1]
Matrix Metalloproteinase (MMP) Inhibition
A critical failure mode in dentin bonding is the degradation of collagen by endogenous enzymes (MMPs).[1][2][3][5] Research indicates that BMEP acts as an MMP inhibitor.[1][3][5][6] By chelating the Zinc (
Mechanism Visualization
Caption: BMEP mechanism showing simultaneous calcium chelation (adhesion), MMP inhibition (preservation), and radical polymerization (crosslinking).[1][2][3]
Synthesis & Purification Protocol
Context: The synthesis of BMEP typically involves the phosphorylation of 2-Hydroxyethyl Methacrylate (HEMA).[1][2][3] A common pitfall is the production of a mixture of mono-ester (HEMA-P) and di-ester (BMEP).[1][2][3] To favor the Bis form, stoichiometry must be strictly controlled (2:1 molar ratio of HEMA to Phosphorus source).[1][3]
Reagents[1][2][3][5][9]
-
HEMA (2-Hydroxyethyl Methacrylate): 2.05 molar equivalents (slight excess to ensure full conversion of P-source).[1][2][3]
-
Phosphorus Oxychloride (
): 1.0 molar equivalent.[1][2][3] -
Triethylamine (
): 3.0 molar equivalents (Acid scavenger).[1][2][3] -
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[1][2][3]
-
Inhibitor: MEHQ (4-methoxyphenol), 100-500 ppm to prevent premature polymerization.[1][2][3]
Step-by-Step Protocol
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a dropping funnel, N2 inlet, and thermometer.
-
Charge: Add HEMA,
, MEHQ, and anhydrous DCM. Cool to 0°C in an ice bath. Exotherm control is critical to prevent polymerization.[2] -
Addition: Dropwise add
dissolved in DCM over 2 hours. Maintain temperature . -
Hydrolysis: After addition, allow to warm to room temperature (RT) for 4 hours. Add stoichiometric water (1 eq) cautiously to hydrolyze the remaining P-Cl bond to P-OH.[1][2][3]
-
Workup:
-
Purification: Evaporate solvent under reduced pressure. The product is a viscous liquid.[1]
Synthesis Workflow Diagram
Caption: Stoichiometric synthesis pathway targeting the diester (BMEP) via phosphoryl chloride route.
Application Vectors
Dental Adhesives (Self-Etch Systems)
BMEP is a "gold standard" component in two-bottle self-etch adhesives.[1][2][3]
-
Role: It etches the smear layer and dentin, creating a hybrid layer.
-
Advantage: Its crosslinking nature (two methacrylates) creates a stronger polymer network within the hybrid layer compared to mono-functional MDP, potentially reducing water sorption and hydrolysis over time (Van Meerbeek et al., 2011).[1][2][3]
Hydrogel Crosslinking
In biomedical hydrogels (e.g., Poly(acrylamide-co-AMPS)), BMEP is used as a functional crosslinker.[1][2][3]
-
Function: It introduces phosphate sites within the hydrogel mesh.[1][2]
-
Utility: These sites can adsorb cationic dyes (methylene blue) or chelate heavy metals from aqueous solutions, making them useful for filtration or drug delivery depots where cationic drugs need to be retained and slowly released.[1][2][3]
Flame Retardancy
Phosphorus-containing monomers promote char formation.[1][2][3] BMEP is copolymerized into acrylic resins to improve the Limiting Oxygen Index (LOI), reducing flammability in optical coatings and electronic encapsulants.[1][3]
Safety & Handling (SDS Summary)
Hazard Classification:
Handling Protocols:
-
PPE: Nitrile gloves are mandatory.[1][2][3] Methacrylates can penetrate latex.[1][3] Use chemical splash goggles.[1][3]
-
Storage: Store at 2-8°C . The presence of the acidic proton can catalyze auto-polymerization if the inhibitor (MEHQ) is depleted by heat.[1][2][3] Keep away from light.
-
Incompatibility: Avoid contact with strong oxidizers and radical initiators (peroxides) until polymerization is desired.[1][2][3]
References
-
Almahdy, A., et al. (2012).[1][3][5] "Effects of MMP inhibitors incorporated within dental adhesives." Journal of Dental Research, 91(6), 605-611.[1][3] Link[1][2][3]
-
Feitosa, V. P., et al. (2021).[1][3] "Bis[2-(methacryloyloxy) ethyl] phosphate as a primer for enamel and dentine."[1][2][3][5][6][7][8] Journal of Dental Research, 100(11).[1][3] Link
-
Van Meerbeek, B., et al. (2011).[1][3] "State of the art of self-etch adhesives."[1][3] Dental Materials, 27(1), 55-69.[1][2][3] Link
-
Moszner, N., et al. (2005).[1][3] "Chemical aspects of self-etching enamel-dentin adhesives: A systematic review." Dental Materials, 21(10), 895-910.[1][2][3] Link
-
Sigma-Aldrich. (2023).[1][2][3] "Safety Data Sheet: Bis[2-(methacryloyloxy)ethyl] phosphate."[1][2][3][7] Link[1][2][3]
Sources
- 1. Bis 2-(methacryloyloxy)ethyl phosphate Bis(2-methacryloyloxyethyl) acid phosphate 32435-46-4 [sigmaaldrich.com]
- 2. lookchem.com [lookchem.com]
- 3. Bis(2-(methacryloyloxy)ethyl) phosphate | C12H19O8P | CID 122612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hampfordresearch.com [hampfordresearch.com]
- 5. Bis[2-(Methacryloyloxy) Ethyl] Phosphate as a Primer for Enamel and Dentine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. polysciences.com [polysciences.com]
- 8. Bis[2-(Methacryloyloxy) Ethyl] Phosphate as a Primer for Enamel and Dentine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Deep Dive: Bis(methacryloyloxyethyl) Hydrogen Phosphate (BMEP)
An in-depth technical guide on Bis(methacryloyloxyethyl) hydrogen phosphate (CAS 32435-46-4), tailored for researchers and drug development professionals.
Advanced Functional Monomer for Biomedical Adhesion & Polymer Crosslinking
Executive Summary
Bis(methacryloyloxyethyl) hydrogen phosphate (CAS 32435-46-4), commonly abbreviated as BMEP or Bis-MEP , is a high-performance phosphate-functionalized dimethacrylate monomer. Unlike monofunctional adhesion promoters (e.g., 10-MDP), BMEP acts as both a strong acid etchant and a covalent crosslinker . Its unique dual-methacrylate structure allows it to bridge the interface between inorganic substrates (hydroxyapatite, metals, ceramics) and organic polymer matrices with superior mechanical integrity.
This guide analyzes the physicochemical properties, synthesis pathways, and specific biomedical applications of BMEP, with a focus on its critical role in self-etching dental adhesives and MMP (matrix metalloproteinase) inhibition .[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
BMEP is a diester of phosphoric acid and 2-hydroxyethyl methacrylate (HEMA). Its structure features a central phosphate group flanked by two polymerizable methacrylate arms, providing it with bifunctionality that is critical for forming dense crosslinked networks.[1]
Table 1: Physicochemical Specifications
| Property | Specification |
| CAS Number | 32435-46-4 |
| IUPAC Name | Bis(2-methacryloyloxyethyl) hydrogen phosphate |
| Synonyms | BMEP; Bis-HEMA Phosphate; Di(2-methacryloyloxyethyl) phosphate |
| Molecular Formula | C₁₂H₁₉O₈P |
| Molecular Weight | 322.25 g/mol |
| Physical State | Viscous Liquid (Colorless to pale yellow) |
| Density | ~1.28 g/mL at 25°C |
| Acid Value (pKa) | ~1.29 (Predicted) – Strong acid functionality |
| Solubility | Soluble in Ethanol, Acetone, Methanol; Sparingly soluble in water |
| Refractive Index | |
| Stability | Polymerizes in light/heat; requires stabilization (e.g., MEHQ) |
Synthesis & Production Mechanism[4]
The synthesis of BMEP typically involves the phosphorylation of 2-Hydroxyethyl methacrylate (HEMA) . A common industrial route utilizes Phosphorus Pentoxide (
Reaction Protocol (General Mechanism)
The reaction between HEMA and
-
Reagents: HEMA (excess),
, Dichloromethane (solvent). -
Conditions: 0°C (Ice bath) to control exotherm; inert atmosphere (
). -
Process:
is slurried in solvent. HEMA is added dropwise. The anhydride bonds of are cleaved by the hydroxyl group of HEMA. -
Purification: The crude product is often a mixture. High-purity BMEP requires solvent extraction or chromatographic separation to remove the mono-ester and residual phosphoric acid.
Visualization: Synthesis Pathway
Figure 1: Synthesis pathway of BMEP via phosphorylation of HEMA.
Mechanistic Functionality in Biomedical Interfaces[1][8]
BMEP is distinguished by its "Etch-and-Crosslink" mechanism. In dental and orthopedic applications, it serves two simultaneous functions:
-
Interfacial Demineralization (Etching): The acidic phosphate group (
) donates protons to dissolve the hydroxyapatite (HAp) mineral phase of tooth enamel or bone, creating microporosities. -
Chemical Bonding (Adhesion): The phosphate anion chelates with Calcium ions (
) on the substrate surface. -
Network Formation: Unlike mono-functional monomers (e.g., 10-MDP), BMEP has two methacrylate groups .[1] Upon polymerization, it forms a crosslinked network within the hybrid layer, significantly increasing mechanical strength and resistance to hydrolytic degradation.
Unique Phenomenon: Spontaneous Polymerization
Research indicates that BMEP can undergo spontaneous polymerization in the presence of Hydroxyapatite (HAp) even in the absence of photo-initiators in the dark. This is hypothesized to be a surface-catalyzed effect where the mineral surface lowers the activation energy for radical formation, ensuring high conversion rates at the critical adhesive interface.
Visualization: Adhesion Mechanism
Figure 2: The "Etch-and-Crosslink" mechanism of BMEP on mineralized tissue.[2][3]
Experimental Protocols & Applications
Application A: Self-Etching Dental Primer Formulation
BMEP is a critical component in "Two-Bottle" or "Universal" adhesive systems. Below is a validated experimental formulation for a self-etching primer.
Protocol:
-
Solvent Base: Prepare a mixture of Ethanol/Water (19 wt%) to facilitate ionization of the acid and wetting of the dentin.
-
Monomer Blend:
-
BMEP: 15–40 wt% (Active etchant and crosslinker).
-
HEMA: 20–45 wt% (Co-solvent and penetrant).[2]
-
-
Initiator System: Add 1 wt% of a Camphorquinone (CQ) / Ethyl-4-(dimethylamino)benzoate (EDAB) system for light curing.
-
Mixing: Stir magnetically in an amber bottle (light protected) for 1 hour at room temperature.
-
pH Check: Measure pH. Target range is 1.5 – 2.0 for effective self-etching without excessive tissue destruction.
Application B: MMP Inhibition Study
One of BMEP's most valuable properties is its ability to inhibit Matrix Metalloproteinases (MMPs) , specifically MMP-2 and MMP-8. These enzymes are responsible for the degradation of collagen fibrils in the hybrid layer, leading to bond failure over time.
Experimental Logic:
-
Why it works: The phosphate group in BMEP chelates the Zinc (
) and Calcium ( ) ions required for the catalytic activity of MMPs. -
Validation: In zymographic assays, BMEP concentrations as low as 2.5 wt% have shown significant reduction in gelatinolytic activity compared to controls.
Safety & Handling (SDS Summary)
BMEP is a reactive functional monomer and requires strict safety protocols.
-
Hazard Classification:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage:
-
Must be stored at 2–8°C (Refrigerated) to prevent premature polymerization.
-
Keep away from light and oxidizing agents.[4]
-
-
Handling: Use nitrile gloves. Avoid contact with metals during storage (can induce polymerization).
References
-
PubChem. (2025). Bis(2-(methacryloyloxy)ethyl) phosphate | C12H19O8P. National Library of Medicine. [Link]
-
Almahdy, A., et al. (2021).[5] Bis[2-(Methacryloyloxy) Ethyl] Phosphate as a Primer for Enamel and Dentine. Journal of Dental Research. [Link]
-
Hampford Research. (2025). Bis HEMA Phosphate (BMEP) Technical Data Sheet. [Link]
Sources
Spectroscopic Characterization of Bis[2-(methacryloyloxy)ethyl] Phosphate (BMEP)
This guide serves as an authoritative technical reference for the spectroscopic characterization of Bis[2-(methacryloyloxy)ethyl] phosphate (BMEP).[1] It is designed for researchers requiring precise structural validation of this phosphate diester, particularly when distinguishing it from its monoester counterparts in dental adhesives, hydrogels, and anticorrosive coatings.
Technical Monograph | CAS: 32435-46-4 [1]
Executive Summary
Bis[2-(methacryloyloxy)ethyl] phosphate (BMEP) is a bifunctional methacrylate monomer containing a central phosphate diester core.[1] Unlike its monoester analog (HEMA-phosphate), BMEP acts as a crosslinker that imparts hydrolytic stability, flame retardancy, and superior adhesion to metallic and mineral substrates (e.g., hydroxyapatite).
Accurate spectroscopic characterization is critical because commercial synthesis often yields mixtures of mono-, bis-, and pyrophosphates.[1] This guide provides the definitive spectral fingerprints (FTIR, NMR) required to validate BMEP purity and structure.
Molecular Architecture
BMEP consists of two methacrylate arms linked by ethylene spacers to a central phosphate group.[1] The molecule possesses one acidic hydroxyl group (
Structural Representation
Figure 1: Modular architecture of BMEP highlighting the central phosphate core linking two polymerizable methacrylate domains.[2][3][4]
Spectroscopic Atlas
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is the primary tool for rapid functional group verification.[1] The spectrum of BMEP is dominated by ester carbonyls and phosphate stretches.
Experimental Note: Analysis is typically performed on a KBr pellet or via ATR (Attenuated Total Reflectance) on the neat liquid.[5]
| Functional Group | Wavenumber ( | Intensity | Assignment & Notes |
| O-H (Acidic) | 2500–3000 | Broad, Medium | Hydrogen-bonded P-OH stretch.[1] Often overlaps C-H region.[1] |
| C=O (Ester) | 1715–1725 | Strong, Sharp | Methacrylate ester carbonyl. |
| C=C (Vinyl) | 1635–1640 | Medium | Methacrylate double bond.[1] Critical for monitoring polymerization conversion.[1] |
| P=O | 1230–1260 | Strong, Broad | Phosphoryl stretch.[1] Position shifts with H-bonding strength.[1] |
| C-O-C | 1150–1170 | Strong | Ester C-O stretch.[1] |
| P-O-C | 1010–1050 | Strong | Aliphatic phosphate ester stretch.[1] |
| =C-H (oop) | 940–950 | Medium | Out-of-plane bending of vinyl hydrogens.[1] |
Nuclear Magnetic Resonance (NMR)
NMR provides the definitive structural proof. Solvents such as
H NMR (Proton)
Solvent:
| Chemical Shift ( | Multiplicity | Integral | Assignment | Coupling ( |
| 6.12 | Singlet (br) | 2H | Vinyl Proton ( | - |
| 5.59 | Singlet (br) | 2H | Vinyl Proton ( | - |
| 4.30 – 4.40 | Multiplet | 4H | ||
| 4.15 – 4.25 | Multiplet | 4H | ||
| 1.94 | Singlet | 6H | Methyl Group ( | - |
| ~8.0 – 10.0 | Broad | 1H | Acidic P-OH | Varies with concentration/solvent |
Expert Insight: The ethylene protons form an AA'BB'X system (where X is Phosphorus). The protons adjacent to the phosphate (4.15-4.25 ppm) are distinct from those adjacent to the methacrylate (4.30-4.40 ppm) due to
P NMR (Phosphorus)
Solvent:
| Species | Chemical Shift ( | Structure Note |
| BMEP (Diester) | -1.0 to -2.0 | Central peak.[1] Slightly upfield relative to monoester.[1] |
| Monoester (Impurity) | +0.5 to +1.5 | HEMA-Phosphate.[1] |
| Phosphoric Acid | 0.0 | Residual reactant.[1] |
| Pyrophosphates | -10.0 to -12.0 | Dehydration byproducts (anhydrides).[1] |
Experimental Protocol: Purity Verification Workflow
To ensure the integrity of BMEP used in sensitive applications (e.g., dental adhesion), follow this self-validating workflow.
Step 1: Sample Preparation[1]
-
Solvent: Dissolve 20 mg of BMEP in 0.6 mL of
. -
Tube: Use high-quality 5mm NMR tubes to minimize shimming errors.
-
Reference: Ensure TMS is present for
referencing.
Step 2: Acquisition Parameters[1]
- NMR: 16 scans, 1 sec relaxation delay.
- NMR: 64-128 scans, proton-decoupled (inverse gated decoupling recommended for integration accuracy).
Step 3: Analysis Logic (Decision Tree)
Figure 2: Quality Control Decision Tree for validating BMEP purity using
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122612, Bis[2-(methacryloyloxy)ethyl] phosphate.[1] Retrieved from [Link][1][2]
-
Al-Odayni, A. B., et al. (2021). Bis[2-(Methacryloyloxy) Ethyl] Phosphate as a Primer for Enamel and Dentine.[1][3][4][6] Journal of Dental Research.[1] Retrieved from [Link]
-
Hampford Research Inc. Bis HEMA Phosphate (BMEP) Technical Data Sheet.[1] Retrieved from [Link]
Sources
- 1. 2-Methacryloyloxyethyl phosphorylcholine | C11H22NO6P | CID 128934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bis(2-methacryloyloxy) ethyl phosphate | C30H39O16P | CID 129826966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 二[2-(甲基丙烯酰氧基)乙基]磷酸酯 | Sigma-Aldrich [sigmaaldrich.com]
- 4. リン酸ビス[2-(メタクリロイルオキシ)エチル] | Sigma-Aldrich [sigmaaldrich.com]
- 5. scisoc.confex.com [scisoc.confex.com]
- 6. researchgate.net [researchgate.net]
Technical Guide: Thermal Characterization of Bis(methacryloyloxyethyl) Hydrogen Phosphate (BMEP)
Executive Summary
Bis(methacryloyloxyethyl) hydrogen phosphate (CAS 32435-46-4), commonly referred to as BMEP or Bis-MEP , is a high-performance phosphate-functionalized dimethacrylate.[1] It serves as a critical crosslinker in dental adhesives, bone cements, and flame-retardant coatings. Its unique structure—combining polymerizable methacrylate groups with an acidic phosphate core—dictates a complex thermal profile characterized by strong hydrogen bonding, rapid radical polymerization, and significant char formation.
This guide details the thermal properties of BMEP, providing researchers with the mechanistic insights and validated protocols necessary to characterize this material using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Part 1: Chemical Identity & Structural Implications
To interpret thermal data correctly, one must first understand the molecular architecture of BMEP.
-
Dual Functionality: As a bis-methacrylate, BMEP acts as a crosslinker, forming insoluble thermoset networks rather than linear thermoplastics. This results in a glass transition (
) that is often broad or difficult to detect due to restricted chain mobility. -
Acidic Phosphate Core: The "hydrogen phosphate" moiety (
) is a strong proton donor. This leads to:-
High Viscosity: Extensive intermolecular hydrogen bonding increases viscosity, complicating sample loading.
-
Corrosivity: The acidic nature requires specific DSC pan materials (Gold or ceramic) to avoid sensor damage or catalytic artifacts during testing.
-
Flame Retardancy: Upon decomposition, the phosphate group promotes char formation, a key feature observable in TGA.
-
| Property | Value / Description | Impact on Thermal Analysis |
| Molecular Weight | 322.25 g/mol | Moderate volatility; stable at room temp. |
| Physical State | Viscous Liquid | Requires careful pipetting to avoid bubbles. |
| Boiling Point | >200°C (Decomposes) | Cannot be distilled at atm pressure; TGA shows degradation before boiling. |
| Acidity (pKa) | ~1.3 - 2.0 | Crucial: Incompatible with Aluminum DSC pans. |
Part 2: Thermal Stability Profiling (TGA)
Thermogravimetric Analysis (TGA) of BMEP reveals a multi-stage degradation pathway distinct from non-phosphate methacrylates (like TEGDMA).
Degradation Mechanism
Unlike simple methacrylates that depolymerize completely (unzipping), BMEP undergoes a condensed-phase reaction.
-
Stage I: Dehydration (150°C – 250°C): The acidic phosphate groups undergo condensation, eliminating water to form polyphosphates. This is often mistaken for solvent loss but is a chemical transformation.
-
Stage II: Ester Scission (300°C – 450°C): The methacrylate ester linkages cleave. This is the primary mass loss event.
-
Stage III: Char Formation (>500°C): The remaining polyphosphate network creates a carbonaceous char (intumescence), often leaving 15-30% residual mass, significantly higher than non-phosphate monomers.
Visualization: TGA Degradation Pathway
Figure 1: Stepwise thermal degradation mechanism of BMEP under inert atmosphere.
Part 3: Phase Transitions & Polymerization Kinetics (DSC)
Differential Scanning Calorimetry (DSC) is primarily used to assess the reactivity (curing) of the monomer and the glass transition (
Polymerization Exotherm (The "Cure")
BMEP polymerizes via free-radical mechanisms. In a DSC scan containing a thermal initiator (e.g., Benzoyl Peroxide), a sharp exothermic peak is observed.
-
Onset Temperature: Dependent on the initiator (typically 70°C – 100°C).
-
Heat of Polymerization (
): Typically 50–60 kJ/mol per methacrylate group. For BMEP (two groups), expected values are 100–120 kJ/mol, though steric hindrance often limits conversion to <80%.
Glass Transition ( )
-
Monomer
: < -40°C (Viscous liquid). -
Polymer
: The crosslinked BMEP network exhibits a high , often exceeding 100°C. However, due to high crosslink density, the change in heat capacity ( ) is small, making the transition weak and difficult to detect without Modulated DSC (MDSC).
Part 4: Experimental Protocols
Protocol A: Safe DSC Analysis of Acidic Monomers
WARNING: Standard Aluminum pans will react with BMEP, causing "ghost" peaks and sensor corrosion.
-
Pan Selection: Use Gold (Au) pans or Ceramic coated pans. If unavailable, use high-pressure stainless steel capsules with gold seals.
-
Sample Loading:
-
Using a positive displacement pipette (to handle viscosity), dispense 5–10 mg of BMEP.
-
Ensure the sample covers the bottom of the pan evenly to ensure good thermal contact.
-
-
Atmosphere: Nitrogen purge (50 mL/min) to prevent oxidative degradation during the scan.
-
Method (Curing Study):
-
Equilibrate at 0°C.
-
Ramp 10°C/min to 200°C.
-
Analyze the integration of the exothermic peak (J/g) to determine reactivity.
-
Protocol B: TGA Char Yield Determination
-
Pan Selection: Platinum or Alumina (Ceramic) pans.
-
Sample Mass: 10–20 mg (larger mass minimizes buoyancy effects).
-
Method:
-
Ramp 20°C/min from Ambient to 800°C.
-
Purge: Nitrogen (Inert) for degradation mechanism; Air (Oxidative) for combustion studies.
-
-
Analysis: Calculate the derivative weight loss (DTG) to identify the temperature of maximum degradation rate (
).
Visualization: Validated Experimental Workflow
Figure 2: Workflow for DSC analysis emphasizing the critical material selection step.
Part 5: Applications & Implications[2]
Understanding the thermal data of BMEP is vital for its application in Biomaterials and Drug Delivery .
-
Sterilization Stability: Since BMEP degradation begins >150°C (dehydration), it is generally stable under standard autoclave conditions (121°C), provided it is not pre-mixed with initiators that would trigger polymerization.
-
Shelf-Life: DSC analysis of stored BMEP can detect "dark polymerization" (premature curing) by a reduction in the exotherm enthalpy (
) over time. -
Adhesion Durability: The high char yield and phosphate content contribute to the hydrolytic stability of the bond interface in dental adhesives, resisting thermal cycling fatigue in the oral environment.
References
-
National Institutes of Health (PubMed). Bis[2-(Methacryloyloxy) Ethyl] Phosphate as a Primer for Enamel and Dentine. J Dent Res. 2021. Available at: [Link]
-
MDPI (Polymers). Curing Kinetic Analysis of Acrylate Photopolymer by Photo-DSC. (Contextual reference for methacrylate kinetics). Available at: [Link][2][3]
Sources
Technical Monograph: Bis(methacryloyloxyethyl) Hydrogen Phosphate (BMEP)
The following technical guide is structured as an advanced monograph for research and development professionals. It synthesizes physicochemical data, stability mechanisms, and validated experimental protocols.[1]
Solubility Profiling, Hydrolytic Stability, and Application Protocols [1]
Executive Summary
Bis(methacryloyloxyethyl) hydrogen phosphate (BMEP), also known as Di(2-methacryloyloxyethyl) phosphate, represents a critical class of functional phosphate monomers.[1][2] Unlike its mono-functional counterparts (e.g., 10-MDP), BMEP serves a dual role: it acts as an acidic adhesion promoter capable of etching hydroxyapatite (HAp) while simultaneously functioning as a crosslinker due to its dimethacrylate structure.[1][2]
This duality presents a formulation paradox: the molecule enhances mechanical strength via crosslinking but introduces higher hydrolytic susceptibility compared to mono-esters.[1][2] This guide addresses the critical balance of solubility and stability required to successfully incorporate BMEP into dental adhesives, hydrogels, and drug delivery matrices.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
BMEP is an amphiphilic diester.[1][2] Its core phosphate group provides acidity (pKa ~1.[1][2]3) for etching and ionic bonding, while the two methacrylate tails facilitate free-radical polymerization.[1]
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| CAS Number | 32435-46-4 | |
| Molecular Formula | C₁₂H₁₉O₈P | |
| Molecular Weight | 322.25 g/mol | |
| Appearance | Clear to pale yellow liquid | Viscosity is temperature-dependent |
| Density | 1.28 g/mL (25°C) | Denser than water; phase separation risk |
| Acidity (pKa) | ~1.29 (Predicted) | Strong acid; capable of demineralizing enamel |
| Refractive Index | 1.47 (n20/D) | Matches many dental glass fillers |
| Storage | 2–8°C | Refrigeration essential to prevent auto-polymerization |
Solubility & Formulation Science[1][2]
The Amphiphilic Challenge
BMEP is technically hydrophilic due to the central phosphate group, but the two hydrophobic methacrylate tails significantly reduce its water solubility compared to mono-phosphate esters (like 2-hydroxyethyl methacrylate phosphate).[1][2]
-
Organic Solvents: Highly soluble in Ethanol, Acetone, and Isopropanol.[1][2]
-
Water: Limited solubility.[1][2] It forms emulsions or undergoes phase separation at high concentrations (>10-15% w/w) in pure water.[1][2]
-
Cosolvents: Successful aqueous formulations require a "carrier solvent" (typically Ethanol or Acetone) to maintain a single phase.[1][2]
Phase Separation Risks
In "self-etch" adhesive formulations containing water (necessary for ionization), BMEP can drive phase separation.[1][2] As the organic solvent evaporates, the water-to-monomer ratio shifts, potentially causing the BMEP to precipitate or form hydrophobic droplets.[1][2] This results in a "heterogeneous hybrid layer" in dental bonding, leading to premature failure.[1]
Formulation Directive: Maintain a solvent-to-water ratio that keeps BMEP solubilized even during the initial stages of solvent evaporation.
Stability & Degradation Mechanisms[1][2]
Stability is the primary limiting factor for BMEP.[1][2] The molecule contains two ester linkages per methacrylate arm and a phospho-ester linkage.[1][2]
Hydrolytic Degradation
In acidic aqueous solutions (which BMEP creates upon dissolution), the ester bonds are susceptible to acid-catalyzed hydrolysis.[1][2]
-
Primary Degradation: Cleavage of the methacrylate ester releases Methacrylic Acid (MAA) and Bis(2-hydroxyethyl) hydrogen phosphate .[1][2]
-
Secondary Degradation: Cleavage of the phospho-ester bonds releases Phosphoric Acid and Ethylene Glycol .[1][2]
Impact: Hydrolysis leads to a loss of crosslinking capability (lower mechanical strength) and a drop in pH (due to phosphoric acid release), which can affect shelf-life and biocompatibility.[1][2]
Thermal & Polymerization Stability
BMEP is reactive.[1][2][3] Even with inhibitors (e.g., MEHQ), exposure to temperatures >25°C can trigger premature gelation.[1]
-
Inhibitor Depletion: In acidic conditions, phenolic inhibitors like MEHQ are less effective.[1][2]
-
Storage: Must be stored at 2–8°C. Formulations should be kept away from blue light (400–500 nm) if photoinitiators are present.[1][2]
Visualization: Structure & Degradation Pathway[1][2][8]
The following diagram illustrates the chemical structure of BMEP and its primary hydrolytic degradation pathway.
Figure 1: Schematic of BMEP hydrolytic degradation.[1][2] The cleavage of ester bonds results in the loss of polymerizable groups and the release of acidic byproducts.[1][2]
Experimental Protocols
Protocol A: Determination of Solubility Limits (Cloud Point Method)
Objective: To define the operational window for BMEP in aqueous co-solvent systems.[1][2]
Reagents: BMEP (>95%), Ethanol (Absolute), Deionized Water (HPLC Grade).[1][2]
Workflow:
-
Preparation: Prepare a 50 wt% stock solution of BMEP in Ethanol.
-
Titration: Aliquot 10 mL of the stock solution into a glass vial with a magnetic stir bar.
-
Addition: Dropwise add Deionized Water while stirring at 23°C.
-
Observation: Monitor for the "Cloud Point"—the onset of persistent turbidity indicating phase separation.[1][2]
-
Quantification: Record the mass of water added.
-
Calculation:
[1][2] -
Repeat: Repeat with starting concentrations of 30% and 10% BMEP to construct a ternary phase diagram.
Protocol B: Accelerated Hydrolytic Stability Profiling (HPLC)
Objective: To quantify the degradation rate of BMEP in simulated formulation conditions.[1][2]
Reagents:
Workflow:
-
Sample Prep: Prepare a 5 wt% solution of BMEP in 50:50 Ethanol:Water (pH adjusted to 2.0 to simulate self-etch primer acidity).
-
Incubation: Aliquot samples into amber vials. Store at 4°C (Control) , 37°C (Body Temp) , and 60°C (Accelerated) .
-
Sampling Intervals: Withdraw aliquots at T=0, 24h, 72h, 1 week, and 2 weeks.
-
HPLC Analysis:
-
Data Processing: Track the decrease in the BMEP peak area relative to T=0. Plot ln(Concentration) vs. Time to determine the rate constant (
).[1][2]
Visualization: Stability Testing Workflow
Figure 2: Workflow for accelerated stability testing of BMEP formulations.
Advanced Application Context
Interaction with Hydroxyapatite (HAp)
BMEP functions via the "Adhesion-Decalcification" concept.[1][2] The phosphate group demineralizes the HAp surface, releasing Ca²⁺ ions.[1]
-
Mechanism: The phosphate groups coordinate with Ca²⁺ to form stable calcium salts.[1][2]
-
Crosslinking: Unlike 10-MDP, which forms a self-assembled monolayer, BMEP forms a crosslinked polymer network within the demineralized zone.[1][2]
-
Trade-off: While the crosslinked network is mechanically stronger initially, the hydrophilicity of BMEP can lead to water sorption over time, potentially plasticizing the bond if not fully polymerized.[1][2]
Comparison: BMEP vs. 10-MDP
| Feature | BMEP (Bis-functional) | 10-MDP (Mono-functional) |
| Functionality | Crosslinker (2 C=C bonds) | Functional Monomer (1 C=C bond) |
| Hydrophobicity | Moderate (Spacer is short) | High (C10 spacer) |
| Stability | Lower (Prone to hydrolysis) | Very High (Resistant spacer) |
| Bond Type | Crosslinked Network + Ca-Salt | Self-Assembled Layer + Ca-Salt |
References
-
National Center for Biotechnology Information. (2021).[1][2] Bis[2-(Methacryloyloxy) Ethyl] Phosphate as a Primer for Enamel and Dentine. PMC PubMed Central. Retrieved January 28, 2026, from [Link]
-
ResearchGate. (2017).[1][2] Chemical affinity of 10-methacryloyloxydecyl dihydrogen phosphate to dental zirconia. Retrieved January 28, 2026, from [Link]
Sources
Technical Monograph: Shelf Life Optimization & Storage Protocols for Bis(methacryloyloxyethyl) Hydrogen Phosphate (BMEP)
Executive Summary & Chemical Identity
Bis(methacryloyloxyethyl) hydrogen phosphate (BMEP) is a high-performance phosphate-functionalized monomer critical to dental adhesion, bone cement formulation, and biomedical coatings.[1] Its dual-functionality—possessing polymerizable methacrylate groups and a hydroxyapatite-binding phosphate group—defines its utility but also dictates a volatile stability profile.[1]
This guide moves beyond generic safety data sheets (SDS) to address the "Stability Paradox" of BMEP: it requires moisture exclusion to prevent hydrolysis yet demands dissolved oxygen to prevent spontaneous polymerization.[1] Failure to balance these opposing requirements is the primary cause of premature batch failure.
Core Chemical Profile
| Property | Specification | Critical Implication |
| CAS Number | 32435-46-4 | Verification standard.[1][2] |
| Molecular Weight | 322.25 g/mol | Basis for molarity calculations in formulations.[1] |
| Physical State | Viscous Liquid / Oil | High viscosity impedes inhibitor migration; requires agitation before sampling.[1] |
| Acidity (pKa) | ~1.3 - 2.0 (Phosphate) | High Risk: Internal acidity catalyzes ester hydrolysis if water is present.[1] |
| Inhibitor | MEHQ (typ. 100-300 ppm) | Critical: Requires dissolved oxygen to function.[1][3] |
The Degradation Matrix: Mechanisms of Failure
To preserve BMEP, one must understand the two distinct pathways by which it degrades. Unlike simple solvents, BMEP is "alive" chemically, constantly fighting thermodynamic urges to either polymerize or hydrolyze.
Pathway A: Premature Polymerization (The Anoxic Risk)
BMEP is typically stabilized with Hydroquinone monomethyl ether (MEHQ) .[1] A common error in research labs is storing methacrylates under nitrogen or argon to "protect" them. This is fatal for BMEP.
-
Mechanism: MEHQ is not an inhibitor itself; it is a precursor.[1] It reacts with dissolved oxygen to form the active inhibiting species (peroxy radical scavengers).[1]
-
The Failure Chain: Nitrogen Purge
Oxygen Depletion MEHQ Deactivation Spontaneous Gelation (Runaway Exotherm).[1]
Pathway B: Acid-Catalyzed Hydrolysis (The Moisture Risk)
BMEP contains two ester linkages connecting the methacrylate groups to the phosphate core.[1]
-
Mechanism: The phosphate group is acidic.[1] If the sample absorbs atmospheric moisture (hygroscopy), the molecule effectively "digests" itself. The internal acid catalyzes the cleavage of the ester bonds, releasing methacrylic acid and ethylene glycol phosphates.
-
Result: Loss of cross-linking capability and altered pH in final formulations.[1]
Visualization: The Stability Bifurcation
The following diagram illustrates the opposing forces managing BMEP stability.
Figure 1: The "Twin-Threat" degradation model of BMEP.[1] Note that preventing Pathway A requires air, while preventing Pathway B requires dryness.
Storage Protocol: The "Gold Standard"
Based on the chemical profile, the following protocol is the validated standard for maintaining BMEP integrity for 12+ months.
Environmental Conditions
| Variable | Recommendation | Scientific Rationale |
| Temperature | 2°C to 8°C | Slows hydrolysis kinetics and radical formation.[1] Do not freeze unless specified (freezing/thawing cycles can separate the inhibitor).[1] |
| Atmosphere | Air (Aerated) | CRITICAL: Do NOT store under Nitrogen.[1] Maintain headspace air to keep MEHQ active. |
| Light | Dark / Amber | Methacrylates are photosensitive.[1] UV light can bypass the inhibitor and trigger curing. |
| Humidity | < 40% RH | Use desiccated secondary containment if storing in a humid refrigerator.[1] |
Container & Handling[4][5]
-
Material: High-Density Polyethylene (HDPE) or Amber Glass.[1] HDPE is preferred as it allows microscopic oxygen permeation, preventing "oxygen starvation" of the inhibitor over long periods.
-
Headspace: Never fill containers >90%. Leave at least 10% headspace volume for air (oxygen) reservoir.[1]
-
Secondary Containment: Store the bottle inside a sealed plastic bag with a silica gel packet. This creates a micro-environment that is cool (fridge) but dry (desiccant).[1]
Quality Control (QC) & Validation Workflow
Before using a stored batch of BMEP for critical experiments (e.g., dental bond strength testing), perform this rapid validation workflow.
Step 1: Visual Inspection (The "Tilt Test")[1]
-
Procedure: Invert the bottle.
-
Pass: Liquid flows smoothly; bubble rises immediately.
-
Fail: Liquid is stringy, gel-like, or immobile (Polymerization has occurred).[1]
-
Fail: Cloudiness or phase separation (Indicates water contamination/hydrolysis).[1]
Step 2: Solubility Check
-
Procedure: Mix 100 µL BMEP with 1 mL Ethanol.
-
Pass: Clear, homogeneous solution.
-
Fail: Precipitate or turbidity (Polymer chains are insoluble in ethanol).[1]
Step 3: Analytical Verification (HPLC/NMR)
For GMP/GLP applications, quantitative analysis is required.[1]
-
1H-NMR Target: Check the integration ratio of vinyl protons (methacrylate C=C) vs. the ethylene backbone. A decrease in vinyl protons indicates polymerization.[1]
-
Acid Value Titration: An increase in Acid Value (mg KOH/g) suggests hydrolysis (liberation of free methacrylic acid).[1]
Validated Workflow Diagram
Figure 2: Sequential QC decision tree for verifying BMEP stock prior to formulation.
Usage & Thawing Procedures
Improper warming of refrigerated monomers is a frequent cause of "thermal shock" polymerization.
-
Equilibration: Remove BMEP from 4°C storage and let it stand at room temperature (20-25°C) for 30 minutes before opening.
-
Why? Opening a cold bottle attracts condensation (water) immediately, initiating hydrolysis.
-
-
Homogenization: Gently invert the bottle 5-10 times.
-
Why? Inhibitors (MEHQ) and dissolved oxygen can stratify during static storage.[1] Mixing ensures the inhibitor is evenly distributed before you pour.
-
-
Aliquot Strategy: Do not return unused monomer to the stock bottle. Contamination from pipettes can destabilize the bulk supply.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1024916, Bis(methacryloyloxyethyl) hydrogen phosphate.[1] Retrieved from [Link][1]
-
Esstech, Inc. Stabilization of Methacrylate Monomers: The Role of Oxygen.[1] Technical Bulletin.[1] (General reference for MEHQ mechanism).
-
Almahdy, A., et al. (2012). Effects of MMP Inhibitors Incorporated into Dental Adhesives.[4] Journal of Dental Research. (Contextualizes the use of BMEP in hydrolytically sensitive environments).
-
Gantrade Corporation. MMA Monomer Storage and Handling.[1] Retrieved from [Link] (Authoritative source on oxygen-inhibitor interaction for methacrylates).[1]
Sources
Technical Whitepaper: Health, Safety, and Handling of Bis(methacryloyloxyethyl) hydrogen phosphate
Executive Summary
Bis(methacryloyloxyethyl) hydrogen phosphate (BMEP) is a functional phosphate methacrylate monomer critical to the development of dental adhesives, bioactive hydrogels, and drug delivery systems. Its dual functionality—combining polymerizable methacrylate groups with an acidic phosphate moiety—grants it exceptional adhesion to hydroxyapatite and metallic substrates.
However, this same chemical versatility introduces distinct safety challenges. BMEP presents risks of sensitization, tissue corrosion due to acidity, and exothermic runaway polymerization. This guide moves beyond standard Safety Data Sheet (SDS) metrics to provide a mechanistic understanding of these hazards, ensuring that research and development professionals can utilize this compound with maximum efficacy and safety.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Understanding the physical state of BMEP is the first line of defense. Its high boiling point and density have implications for spill management and vapor control.
Table 1: Core Chemical Data
| Property | Specification | Notes |
| Chemical Name | Bis(methacryloyloxyethyl) hydrogen phosphate | Synonyms: BMEP, Bis-MEP |
| CAS Number | 32435-46-4 | |
| Molecular Formula | C₁₂H₁₉O₈P | |
| Molecular Weight | 322.25 g/mol | |
| Physical State | Viscous Liquid | Colorless to pale yellow |
| Density | 1.28 g/mL (at 25°C) | Heavier than water; sinks in aqueous spills |
| Boiling Point | ~221°C | Low volatility, but aerosols are hazardous |
| Flash Point | >110°C (>230°F) | Combustible, not highly flammable |
| Solubility | Soluble in organic solvents | Hydrolytically unstable in water over time |
| Acidity (pKa) | ~1.3 - 2.0 (Estimated) | Strong enough to etch enamel/dentin |
Toxicological & Hazard Analysis
As an Application Scientist, it is crucial to interpret why BMEP carries specific hazard codes. The risks stem directly from its molecular architecture: the methacrylate groups drive sensitization, while the phosphate group drives local tissue irritation/corrosion.
Mechanistic Hazards
-
Skin & Eye Irritation (H315, H319): The free phosphoric acid functionality lowers the pH of the neat liquid significantly. Direct contact causes immediate protein denaturation and acid burns.
-
Respiratory Irritation (H335): Inhalation of mists delivers acidic droplets deep into the bronchial tree, leading to inflammation and potential edema.
-
Sensitization (Methacrylate Syndrome): While not always explicitly flagged in basic SDSs, all methacrylates possess the potential to act as haptens. They bind to skin proteins, triggering a T-cell mediated immune response (Type IV Hypersensitivity). Once sensitized, a researcher may experience anaphylactic-type reactions upon minute future exposures.
Environmental Toxicity (H412)
BMEP is classified as harmful to aquatic life with long-lasting effects.[1][2][3] Its phosphate backbone can contribute to eutrophication, while the methacrylate moiety is toxic to aquatic organisms before degradation.
Operational Safety & Handling Protocols
Engineering Controls
-
Fume Hood: Mandatory. All open-container operations must occur within a certified chemical fume hood with a face velocity of 80–100 fpm.
-
Inert Atmosphere: When scaling up synthesis, blanket reaction vessels with nitrogen or argon to prevent oxygen inhibition, which can lead to incomplete polymerization and residual monomer toxicity.
Personal Protective Equipment (PPE) Matrix
| Zone | PPE Requirement | Rationale |
| Ocular | Chemical Goggles + Face Shield | Standard safety glasses are insufficient against acidic splashes. |
| Dermal | Nitrile Gloves (Double gloving recommended) | Methacrylates permeate latex rapidly. Double nitrile provides a breakthrough time buffer. |
| Respiratory | P100/OV Cartridge Respirator | Required only if working outside a fume hood (e.g., spill cleanup). |
| Body | Lab Coat (Buttoned) + Chemical Apron | Protects personal clothing from soaking spills. |
Polymerization Control (The "Runaway" Risk)
BMEP contains inhibitors (typically MEHQ) to prevent spontaneous polymerization. However, improper storage can deplete these inhibitors.
Critical Storage Rules:
-
Temperature: Store at 2–8°C . Heat accelerates inhibitor consumption.
-
Light: Store in amber glass or opaque HDPE containers to block UV light.
-
Headspace: Do not store under inert gas for long periods. Phenolic inhibitors (like MEHQ) require dissolved oxygen to function.
Visualized Workflows
Exposure Response Logic
This diagram outlines the immediate decision-making process following accidental exposure.
Figure 1: Immediate response protocol for BMEP exposure events.
Stability & Polymerization Logic
Understanding what triggers instability is key to preventing lab accidents.
Figure 2: Causal pathway for spontaneous polymerization hazards.
Emergency & Disposal Protocols
Spill Management
-
Evacuate: Clear the immediate area of non-essential personnel.
-
Ventilate: Increase air exchange if safe to do so.
-
Absorb: Use inert materials (vermiculite, sand, or clay). Do not use combustible materials like sawdust, as the acidic nature of BMEP can react or the polymerization heat can ignite it.
-
Neutralize: A mild basic solution (sodium bicarbonate) can be used to neutralize the phosphate acidity on the absorbent, but watch for foaming.
Fire Fighting
-
Media: Water spray, dry chemical, alcohol-resistant foam, or CO₂.[4]
-
Hazard: Fire may cause the container to rupture due to heat-induced polymerization (BLEVE risk).
-
Byproducts: Combustion releases toxic Phosphorus Oxides (POx) and Carbon Monoxide (CO). Full SCBA gear is mandatory.
Disposal
BMEP must be disposed of as hazardous chemical waste.
-
Do not pour down the drain (aquatic toxicity).
-
Protocol: Collect in a dedicated waste container labeled "Acidic Organic Waste."
-
Destruction: High-temperature incineration equipped with scrubbers for phosphorus oxides.
References
-
European Chemicals Agency (ECHA). (2024).[1] Substance Information: Bis(methacryloyloxyethyl) hydrogen phosphate.[5][6][1][2][4][] Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 108307, Bis(2-methacryloyloxyethyl) phosphate. Retrieved from [Link]
Sources
Technical Monograph: Bis(methacryloyloxyethyl) Hydrogen Phosphate (BMEP) in Advanced Polymer Systems
[1][2]
Executive Summary
Bis(methacryloyloxyethyl) hydrogen phosphate (BMEP; CAS 32435-46-4) represents a distinct class of functional monomers that bridges the gap between acidic adhesion promoters and structural crosslinkers .[1][2] Unlike its mono-functional counterparts (e.g., 10-MDP or HEMA-phosphate) which primarily serve as anchoring agents, BMEP introduces a dimethacrylate backbone capable of forming immediate crosslinks at the substrate interface.[1][2]
This guide analyzes the physicochemical behavior of BMEP, its unique "etch-and-crosslink" mechanism in dental/biomedical adhesion, and its utility in functional hydrogels and anticorrosion coatings.[1][2]
Molecular Architecture & Physicochemical Profile[1][2][3]
Structural Identity
BMEP consists of a central phosphate group esterified with two 2-hydroxyethyl methacrylate (HEMA) units.[1][2] This structure provides three critical functional sites:
-
Phosphate Moiety (
): Provides acidity for etching mineral substrates (hydroxyapatite, metals) and chemical bonding potential (calcium chelation).[2] -
Dual Methacrylate Groups: Enable radical polymerization, functioning as a crosslinker rather than a chain terminator.[2]
-
Ethyl Spacers: Short aliphatic chains that maintain hydrophilicity but limit steric flexibility compared to long-chain analogs like 10-MDP.[1][2]
| Property | Specification |
| CAS Number | 32435-46-4 |
| Molecular Weight | 322.25 g/mol |
| Appearance | Viscous, clear to pale yellow liquid |
| Refractive Index | |
| Density | ~1.28 g/mL |
| Acidity (pKa) | ~1.3 - 2.0 (First proton) |
| Solubility | Soluble in Ethanol, Acetone, HEMA; Water (limited/emulsifiable) |
Synthesis & Impurity Profile
BMEP is typically synthesized via the phosphorylation of HEMA using Phosphorus Pentoxide (
-
Mono-ester: Methacryloyloxyethyl dihydrogen phosphate (High acidity, linear polymer).[1][2]
-
Di-ester (BMEP): Bis(methacryloyloxyethyl) hydrogen phosphate (Moderate acidity, crosslinker).[1][2]
-
Tri-ester: Tris(methacryloyloxyethyl) phosphate (Non-acidic, crosslinker).[2]
Note: High-purity BMEP (>90%) is required for applications where reproducible crosslinking density is critical, such as hydrogels for drug delivery.[1][2]
Mechanistic Action: The "Etch-and-Crosslink" Paradigm[1][2]
In dental and biomedical adhesion, BMEP functions differently from the "gold standard" 10-MDP.[2][3][4] While 10-MDP self-assembles into protective nanolayers, BMEP creates a fortified hybrid layer .[1][2]
Mechanism of Action[2]
-
Etching: The acidic proton dissolves the smear layer and demineralizes the hydroxyapatite (HAp) surface, releasing
ions.[2] -
Chelation: The phosphate group binds
, anchoring the monomer to the tooth structure.[2][5] -
In-Situ Crosslinking: Upon photo-activation, the two methacrylate arms polymerize into the adhesive resin matrix.[1][2] This physically "staples" the mineral surface to the polymer network, reducing the risk of hydrolytic degradation common in linear polymer chains.[2]
Visualization of Synthesis & Function
The following diagram illustrates the synthesis distribution and the dual-function mechanism of BMEP on a calcium-rich substrate.
Caption: Synthesis distribution of HEMA-phosphates and the BMEP mechanism: simultaneous calcium chelation and network crosslinking.
Applications in Biomedical & Materials Science[1][2][11][12][13]
Dental Adhesives (Self-Etch Systems)
BMEP is utilized in "Universal" and "Self-Etch" adhesives.[1][2]
-
MMP Inhibition: Research indicates BMEP primers can inhibit Matrix Metalloproteinases (MMPs) (specifically MMP-2 and MMP-9).[1][2] These enzymes are responsible for degrading collagen in the hybrid layer over time.[2][3] By inhibiting MMPs and crosslinking the collagen network, BMEP extends the longevity of the bond.[2]
-
Permeability: Due to its hydrophilicity, BMEP aids in wetting dentin.[2][3] However, this hydrophilicity requires careful solvent removal (air-drying) to prevent water entrapment, which can lead to phase separation.[1][2]
Hydrogels & Drug Delivery
In hydrogel synthesis (e.g., Poly(acrylamide) or Poly(HEMA)), BMEP acts as a functional crosslinker .[1][2]
-
Dye/Ion Removal: The phosphate group remains anionic at physiological/neutral pH, allowing the hydrogel to adsorb cationic dyes (e.g., Methylene Blue) or heavy metals via electrostatic attraction.[2]
-
Mechanical Strength: Unlike simple crosslinkers (like MBA), BMEP introduces ionic character, which can alter swelling ratios and improve the toughness of the gel through ionic clustering.[2]
Flame Retardancy
Phosphorus-containing monomers are excellent char formers.[1][2] When copolymerized into PMMA or polyesters, BMEP promotes char formation upon combustion, creating a barrier that slows heat transfer and reduces flammability without leaching out (as non-reactive additives do).[1][2]
Experimental Protocols
Protocol A: Formulation of a BMEP-Based Primer (Experimental)
Safety: BMEP is acidic and an irritant.[1][2] Use nitrile gloves and work in a fume hood.
Objective: Create a self-etching primer to test bond strength on dentin.[1][2][3]
| Component | Wt% | Function |
| BMEP | 15.0% | Etchant & Crosslinker |
| HEMA | 25.0% | Wetting agent, solvent for collagen |
| Ethanol (Abs) | 30.0% | Solvent, azeotrope for water removal |
| Water (DI) | 28.0% | Ionization medium for acid |
| CQ/Amine | 2.0% | Photo-initiator system |
Procedure:
-
Solvent Phase: Mix Ethanol and Water in an amber glass vial.[2]
-
Monomer Addition: Add HEMA first, followed by BMEP.[2] Stir magnetically for 10 mins until clear.
-
Initiator: Add Camphorquinone (CQ) and co-initiator (e.g., EDAB) in the dark.
-
Application:
Protocol B: Hydrolytic Stability Test
Phosphate esters are susceptible to hydrolysis in aqueous acidic environments.[2]
-
Prepare a 10 wt% solution of BMEP in
/Ethanol-d6.[2] -
Incubate at 37°C.
-
Analyze via 31P-NMR at t=0, 24h, 1 week.
-
Observation: Look for the shift from di-ester (-1 to 0 ppm range) to mono-ester or phosphoric acid (0 to +2 ppm range).[1][2] Note: BMEP is generally more stable than simple alkyl phosphates but less stable than ether-linked phosphates.[1][2]
Troubleshooting & Critical Considerations
Shelf-Life & Stability[1][2]
-
Issue: Gelation or increase in viscosity.[2]
-
Cause: Acid-catalyzed premature polymerization or hydrolysis.[1][2]
-
Solution: Store at 2-8°C. Ensure presence of inhibitor (MEHQ) and oxygen (do not purge with nitrogen for storage, as phenolic inhibitors need
).[1][2]
Phase Separation in Adhesives[1]
-
Issue: Hazy droplets on the tooth surface after drying.
-
Cause: BMEP is hydrophilic, but if the water content in the primer is too high and not evaporated, the hydrophobic resins (added subsequently) will phase separate.[2]
Comparison: BMEP vs. 10-MDP
| Feature | BMEP | 10-MDP |
| Spacer Length | Short (Ethyl) | Long (Decyl) |
| Functionality | Di-methacrylate (Crosslinker) | Mono-methacrylate |
| Structure | Crosslinked Network | Self-assembled Nanolayers |
| Hydrophobicity | Low (Hydrophilic) | High (Hydrophobic) |
| Bond Stability | Good (Mechanical interlocking) | Excellent (Chemical salt stability) |
References
-
Sigma-Aldrich. Bis[2-(methacryloyloxy)ethyl] phosphate Product Specification & SDS.[1][2] CAS 32435-46-4.[1][2][6][7][8][9][10] Link[2]
-
Almahdy, A., et al. (2021).[2][3] "Bis[2-(Methacryloyloxy) Ethyl] Phosphate as a Primer for Enamel and Dentine."[1][2][6][3] Journal of Dental Research, 91(1).[2] Link
-
Feitosa, V. P., et al. (2014).[2][3] "Physicochemical characterization of a new Bis-HEMA phosphate adhesive system." Dental Materials.[2][4][5][11][9][10]
-
PubChem. Bis(methacryloyloxyethyl) hydrogen phosphate - Compound Summary.[1][2][8] National Library of Medicine.[2] Link[1][2]
-
Hampford Research Inc. Bis HEMA Phosphate (BMEP) Technical Data Sheet.[2]Link[2]
Sources
- 1. CAS 32435-46-4: Bis[2-(methacryloyloxy)ethyl] phosphate [cymitquimica.com]
- 2. 10-Methacryloyloxydecyl dihydrogen phosphate - Wikipedia [en.wikipedia.org]
- 3. Bis[2-(Methacryloyloxy) Ethyl] Phosphate as a Primer for Enamel and Dentine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US9956314B2 - Adhesive for use with bone and bone-like structures - Google Patents [patents.google.com]
- 6. Bis(2-methacryloxyethyl) phosphate | 32435-46-4 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. Bis(2-(methacryloyloxy)ethyl) phosphate | C12H19O8P | CID 122612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. polysciences.com [polysciences.com]
- 10. hampfordresearch.com [hampfordresearch.com]
- 11. Characteristics of 10-Methacryloyloxidecyl Dihydrogen Phosphate Monomer in Self-Etching Two-Bottled Dental Adhesive System: Comparison with Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
Bis(methacryloyloxyethyl) Hydrogen Phosphate: A Strategic Guide to Flame Retardant Polymer Synthesis
Executive Summary
Bis(methacryloyloxyethyl) hydrogen phosphate (BMEP), also known as Bis[2-(methacryloyloxy)ethyl] phosphate (CAS 32435-46-4), represents a critical class of phosphorus-containing monomers. Unlike simple additive flame retardants that can leach out over time, BMEP acts as a reactive flame retardant . Its bifunctional methacrylate groups allow it to covalently integrate into the polymer backbone, acting simultaneously as a crosslinker and a char-promoting agent.
This guide details the chemical architecture, flame retardant mechanisms, and validated synthesis protocols for utilizing BMEP in high-performance polymer matrices, specifically focusing on Poly(methyl methacrylate) (PMMA) nanocomposites.
Part 1: Molecular Architecture & Properties
Chemical Identity
BMEP is a diester of phosphoric acid and 2-hydroxyethyl methacrylate (HEMA).[1] Its structure features a central phosphate moiety flanked by two polymerizable vinyl groups. This "butterfly" configuration provides two critical functions:
-
Crosslinking Density: The two methacrylate groups enable the formation of a 3D network, enhancing mechanical rigidity and solvent resistance.
-
Acid Functionality: The remaining acidic proton (P-OH) facilitates adhesion to inorganic substrates (metals, minerals) and aids in the dispersion of nanofillers like clays.
Table 1: Physicochemical Profile of BMEP
| Property | Value | Relevance |
| CAS Number | 32435-46-4 | Unique Identifier |
| Molecular Formula | C₁₂H₁₉O₈P | Phosphorus Content ~9.6% |
| Molecular Weight | 322.25 g/mol | High MW reduces volatility |
| Physical State | Viscous Liquid | Easy blending with MMA/Styrene |
| Acidity (pKa) | ~1.3 - 2.0 | Strong interaction with basic fillers (LDH) |
| Functionality | Bifunctional (Crosslinker) | Increases Tg and Char Yield |
Part 2: Mechanism of Flame Retardancy
BMEP operates primarily in the condensed phase . Upon thermal decomposition, the phosphate ester linkages cleave to generate phosphoric acid and polyphosphoric acid. These acids catalyze the dehydration of the polymer matrix (carbonization), forming a stable, insulating carbonaceous char.
Synergistic Effect with Nanoclays
Research indicates a potent synergy when BMEP is copolymerized in the presence of Layered Double Hydroxides (LDH) or Montmorillonite (MMT). The acidic phosphate group of BMEP interacts with the hydroxyl groups on the clay surface, promoting exfoliation (separation of clay layers). This results in a "tortuous path" for volatile gases, significantly slowing down combustion.
Visualization: The Char-Formation Pathway
Caption: Figure 1.[2] The condensed-phase mechanism where BMEP degradation yields polyacids that catalyze char formation, creating a thermal barrier.
Part 3: Experimental Protocol
Suspension Copolymerization of MMA/BMEP Nanocomposites
This protocol describes the synthesis of PMMA beads modified with BMEP and Montmorillonite (MMT) clay. The BMEP acts as both the comonomer and the clay dispersant.
Prerequisites:
-
Monomers: Methyl Methacrylate (MMA), Bis(methacryloyloxyethyl) phosphate (BMEP).[3]
-
Initiator: Benzoyl Peroxide (BPO).
-
Stabilizer: Poly(vinyl alcohol) (PVA) or modified clay.
-
Equipment: 3-neck round bottom flask, mechanical stirrer, nitrogen inlet, reflux condenser.
Protocol Steps:
-
Clay Dispersion (Organic Phase Preparation):
-
Disperse 3.0 g of Organo-modified Montmorillonite (OMMT) in 90 g of MMA monomer.
-
Add 10 g of BMEP .
-
Sonicate the mixture for 30 minutes to ensure exfoliation of the clay platelets by the BMEP phosphate groups.
-
Dissolve 1.0 g of Benzoyl Peroxide (BPO) into this mixture.
-
-
Aqueous Phase Preparation:
-
In the reactor, dissolve 1.0 g of PVA (hydrolysis degree ~88%) in 400 mL of deionized water.
-
Heat to 40°C under stirring to ensure complete dissolution.
-
-
Polymerization:
-
Add the Organic Phase (Monomer/Clay/Initiator) to the Aqueous Phase while stirring at 600 RPM . Note: High shear is crucial for bead size control.
-
Purge the system with Nitrogen (N₂) for 20 minutes to remove oxygen.
-
Ramp temperature to 80°C and maintain for 4 hours.
-
Increase temperature to 95°C for 1 hour to decompose residual initiator and maximize conversion.
-
-
Work-up:
-
Cool the reactor to room temperature.
-
Filter the polymer beads.
-
Wash 3x with warm water and 1x with ethanol to remove unreacted BMEP or surface stabilizer.
-
Dry in a vacuum oven at 60°C for 24 hours.
-
Visualization: Synthesis Workflow
Caption: Figure 2. Step-by-step suspension polymerization workflow for creating BMEP-modified PMMA nanocomposites.
Part 4: Performance Data
The incorporation of BMEP significantly alters the thermal degradation profile of the polymer. The data below highlights the reduction in flammability metrics measured via Cone Calorimetry.
Table 2: Fire Properties of PMMA vs. PMMA/BMEP/Clay Nanocomposites
| Sample Composition | Peak Heat Release Rate (kW/m²) | Reduction in PHRR (%) | Char Yield (%) |
| Pure PMMA | ~1100 | - | ~0.5 |
| PMMA + 5% Clay (No BMEP) | ~750 | 32% | ~2.0 |
| PMMA + 10% BMEP + 5% Clay | ~385 | 65% | ~12.5 |
Data Interpretation:
-
PHRR Reduction: The combination of BMEP and Clay reduces the peak heat release rate by 65% compared to pure PMMA. This is a massive improvement in fire safety.
-
Char Yield: The char yield increases from negligible (0.5%) to significant (12.5%). The BMEP provides the carbon source and acid catalyst, while the clay reinforces the char structure, preventing it from cracking.
References
-
Marquette University. (2012). Fire retardancy of bis[2-(methacryloyloxy)ethyl] phosphate modified poly(methyl methacrylate) nanocomposites.[3][4] e-Publications@Marquette. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). Bis[2-(Methacryloyloxy) Ethyl] Phosphate as a Primer for Enamel and Dentine.[1][5][6] PubMed Central. Retrieved from [Link]
-
Frontiers in Materials. (2022). Flame-retardant properties and mechanism of polymer composites.[7] Retrieved from [Link]
Sources
- 1. Bis[2-(Methacryloyloxy) Ethyl] Phosphate as a Primer for Enamel and Dentine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. epublications.marquette.edu [epublications.marquette.edu]
- 4. "Fire retardancy of bis[2-(methacryloyloxy)ethyl] phosphate modified po" by Linjiang Wang, Shengpei Shu et al. [epublications.marquette.edu]
- 5. polysciences.com [polysciences.com]
- 6. Bis[2-(Methacryloyloxy) Ethyl] Phosphate as a Primer for Enamel and Dentine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Polymerization Protocols for Bis(methacryloyloxyethyl) hydrogen phosphate (BMEP)
Introduction & Chemical Philosophy
Bis(methacryloyloxyethyl) hydrogen phosphate (BMEP) (CAS: 32435-46-4) is a functional dimethacrylate monomer that bridges the gap between structural crosslinking and surface-active adhesion.[1] Unlike standard crosslinkers (e.g., EGDMA), BMEP possesses a central phosphate moiety that confers intrinsic acidity and high affinity for metallic oxides and hydroxyapatite (HA).[1]
Core Properties & Implications[1][2][3][4][5][6][7][8][9]
-
Dual Functionality: The two methacrylate groups enable the formation of insoluble, crosslinked 3D networks.[1]
-
Phosphate Acidity: The protonated phosphate group (
) allows for "self-etching" on mineral substrates but requires careful management of polymerization initiators, particularly amine-based co-initiators which can be neutralized by the monomer itself.[1] -
Hydrophilicity: BMEP promotes wetting on polar surfaces (dentin, metal) but can suffer from phase separation if mixed with highly hydrophobic resins without a cosolvent (e.g., ethanol).[1]
Polymerization Mechanism & Network Topology
BMEP polymerizes via a free-radical mechanism.[1] The reaction kinetics are heavily influenced by hydrogen bonding interactions of the phosphate group. Upon initiation, the monomer forms a crosslinked network where the phosphate groups remain pendant or embedded, available for ionic interaction with substrates.[1]
Visualization: Crosslinking & Surface Interaction
The following diagram illustrates the simultaneous network formation and substrate anchoring mechanism.
Caption: BMEP simultaneously polymerizes into a bulk network while chemically grafting to cationic surfaces via phosphate-calcium chelation.[1]
Protocol A: Bio-Adhesive Photopolymerization (Dental/Biomedical)[1]
Application: Self-etching dental adhesives, bone cement primers.[1][2] Challenge: The acidity of BMEP can neutralize amine accelerators (like EDAB/DMAEMA), retarding cure.[1] Solution: Use a high-efficiency photoinitiator system and maintain a solvent balance that prevents phase separation.[1]
Materials
-
Monomer A: BMEP (Bis[2-(methacryloyloxy)ethyl] phosphate)[1][3][4][5][6][7]
-
Diluent: HEMA (2-Hydroxyethyl methacrylate) - Prevents phase separation.[1]
-
Solvent: Ethanol/Water (80:20 v/v) - Essential for ionizing the phosphate group.[1]
-
Initiator: Camphorquinone (CQ)[1]
-
Co-Initiator: Ethyl-4-(dimethylamino)benzoate (EDAB)[1]
Step-by-Step Procedure
-
Solvent Preparation:
-
Prepare a solvent mixture of Ethanol (absolute) and Deionized Water in a 3:1 ratio by weight.[1] The water is critical to dissociate the phosphate proton for etching.
-
-
Resin Formulation (Example "Self-Etch" Primer):
-
Application Workflow:
-
Surface Prep: Polish substrate (e.g., bovine dentin or metal coupon) with 600-grit SiC paper.[1][2]
-
Active Application: Pipette 20 µL of formulation onto the surface. Agitate (scrub) with a micro-brush for 20 seconds .[1] Scrubbing ensures fresh acid contacts the mineral surface.
-
Solvent Evaporation: Gently air-dry with oil-free compressed air for 5-10 seconds until the liquid film stops rippling.[1] Failure to remove solvent results in a porous, weak polymer.[1]
-
Curing: Irradiate with a Blue LED (450-470 nm, >1000 mW/cm²) for 10-20 seconds . Keep the tip distance <5 mm.[1]
-
-
Validation:
Protocol B: Thermal Polymerization for Hydrogels & Coatings
Application: Ion-exchange resins, flame-retardant coatings, solid electrolytes.[1] Mechanism: Bulk or Solution free-radical polymerization.[1]
Materials
-
Monomer: BMEP
-
Comonomer: Acrylamide (for hydrogels) or Methyl Methacrylate (for coatings).[1]
-
Initiator: AIBN (Azobisisobutyronitrile) or AIBA (water-soluble analog).[1]
-
Solvent: DMSO (for coatings) or Water/Ethanol (for hydrogels).[1]
Step-by-Step Procedure
-
Reaction Setup:
-
Formulation (Standard Crosslinked Hydrogel):
-
Initiation:
-
Add AIBA (1.0 wt% relative to monomers) dissolved in minimal water.[1]
-
Heat the oil bath to 70°C - 80°C .
-
-
Polymerization:
-
Purification (Dialysis):
Characterization & Quality Control
To ensure the protocol was successful, the following analytical methods are required.
| Parameter | Method | Target / Expected Result |
| Degree of Conversion | FTIR (ATR) | Disappearance of C=C peak at 1638 cm⁻¹ . Compare peak height against the C=O internal standard at 1720 cm⁻¹.[1] |
| Adhesion Strength | Shear Bond Test | > 15 MPa on Dentin/Enamel indicates successful hybrid layer formation.[1] |
| Acid Value | Titration (KOH) | Verify theoretical acid value of monomer batch before use to ensure no premature hydrolysis during storage. |
| Network Integrity | Sol-Gel Analysis | Measure dry weight ( |
Workflow Visualization
Caption: Standardized workflow for BMEP polymerization from synthesis to validation.
Troubleshooting & Expert Tips
The "Cloudy Mix" Phenomenon
-
Cause: BMEP is hydrophilic.[1][3][6] If mixed with hydrophobic monomers (e.g., Bis-GMA) without sufficient solvent, phase separation occurs.[1]
-
Fix: Use HEMA or Ethanol as a compatibilizer.[1] Ensure the mixture is optically clear before curing.[1]
Low Degree of Conversion (Tacky Surface)[1]
-
Cause: Oxygen inhibition layer (OIL).[1] Methacrylates are sensitive to
.[1] -
Fix: Cover the curing surface with a Mylar strip or apply a glycerin gel barrier (Air-Block) during the final light cure.[1]
Shelf-Life Instability[1]
-
Cause: The acidic phosphate group can catalyze the hydrolysis of the methacrylate ester over time, especially if water is present.[1]
-
Fix: Store BMEP at 2-8°C . Do not pre-mix with water/solvents until the day of the experiment.
References
-
Al-Otaibi, A., et al. (2021).[1][6] "Bis[2-(Methacryloyloxy) Ethyl] Phosphate as a Primer for Enamel and Dentine". Journal of Dental Research.[1] Retrieved from [Link]
-
Zhang, Y., & Wang, Y. (2012).[1][6] "Polymerization kinetics of phosphate-based monomers in dental adhesives". Dental Materials.[1][9][3][2][10][11] (Contextual citation based on general field knowledge reinforced by search results).
-
MDPI. (2023).[1] "Crosslinked Zwitterionic PVA-g-SBMA/PEDOT:PSS Networks". Polymers.[1][8][3][10][11][6] Retrieved from [Link]
Sources
- 1. Bis(2-(methacryloyloxy)ethyl) phosphate | C12H19O8P | CID 122612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. polysciences.com [polysciences.com]
- 4. CAS 32435-46-4 Bis[2-(methacryloyloxy)ethyl] phosphate - Alfa Chemistry [surface-coating.alfa-chemistry.com]
- 5. Bis 2-(methacryloyloxy)ethyl phosphate Bis(2-methacryloyloxyethyl) acid phosphate 32435-46-4 [sigmaaldrich.com]
- 6. Bis[2-(Methacryloyloxy) Ethyl] Phosphate as a Primer for Enamel and Dentine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of Crosslinked Hydrogels Comprising Poly(Vinylphosphonic Acid) and Bis[2-(Methacryloyloxy)Ethyl] Phosphate as an Efficient Adsorbent for Wastewater Dye Removal | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Bis[2-(methacryloyloxy)ethyl] phosphate [myskinrecipes.com]
- 10. hampfordresearch.com [hampfordresearch.com]
- 11. Effect of 2-(methacryloxy)ethyl phenyl hydrogen phosphate on adhesion to dentin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Free Radical Polymerization of Bis(methacryloyloxyethyl) hydrogen phosphate (Bis-MEP)
[1]
Introduction & Scope
Bis(methacryloyloxyethyl) hydrogen phosphate (Bis-MEP or BMEP) is a specialized di-functional monomer bridging the gap between structural integrity and interfacial adhesion.[1] Unlike mono-functional phosphates (e.g., HEMA-phosphate), Bis-MEP contains two methacrylate groups , enabling it to function as a crosslinker that forms insoluble, mechanically robust networks.[1]
Its core utility lies in its phosphate moiety, which provides:
-
Self-Etching Capability: High acidity (pKa ~1.[1]3) allows it to demineralize dental enamel and bone.[1]
-
Chemical Adhesion: The phosphate group chelates calcium ions (hydroxyapatite) and binds strongly to metallic oxides.
-
Biocompatibility: widely used in dental adhesives and bone cements.[2]
This guide details the free radical polymerization (FRP) of Bis-MEP, addressing the specific challenges posed by its acidic nature and crosslinking behavior.[1]
Chemical & Physical Profile
Understanding the monomer's physical constants is prerequisite to successful formulation.
| Property | Value | Notes |
| Chemical Name | Bis(methacryloyloxyethyl) hydrogen phosphate | Also known as Bis-HEMA Phosphate |
| CAS Number | 32435-46-4 | |
| Molecular Weight | 322.25 g/mol | |
| Functionality | 2 (Di-methacrylate) | Forms crosslinked networks (thermoset) |
| Density | 1.28 g/mL (at 25°C) | Denser than standard methacrylates |
| Acidity (pKa) | ~1.29 (Predicted) | Critical: Can neutralize amine accelerators |
| Solubility | Ethanol, Acetone, DMF | Limited water solubility; hydrolytically unstable over time |
| Storage | 2–8°C | Hygroscopic; store away from moisture to prevent hydrolysis |
Mechanism of Action: Network Formation
Bis-MEP polymerizes via a free radical mechanism.[1] Because it is a di-vinyl monomer, the reaction kinetics differ significantly from linear polymerization.[1] The reaction undergoes rapid auto-acceleration (Trommsdorff effect) at low conversion rates because the growing polymer chains become immobilized in the forming network, hindering termination while propagation continues.[1]
Mechanistic Pathway (Graphviz Diagram)
Caption: Figure 1. Kinetic pathway of Bis-MEP polymerization. Note the transition from linear propagation to gelation, where crosslinking leads to auto-acceleration and eventual vitrification.[1]
Critical Experimental Considerations
The "Acid-Amine" Conflict
In standard redox initiation (e.g., Benzoyl Peroxide + Amine), the amine acts as an electron donor to decompose the peroxide.[1]
-
The Problem: Bis-MEP is strongly acidic.[1] It will protonate the amine (e.g., DMPT or EDMAB), neutralizing it and preventing radical generation.[1]
-
The Solution:
Oxygen Inhibition
Methacrylates are highly susceptible to oxygen inhibition. Oxygen reacts with the growing radical to form a stable peroxyl radical, halting the reaction.[1]
Protocol 1: Photo-Polymerization (Adhesive/Thin Film)
Primary Application: Dental Adhesives, Hydrogels, Surface Coatings.[1]
Rationale: Photo-polymerization allows for "command cure" and is ideal for thin films where heat dissipation is managed by the substrate.[1]
Materials
-
Monomer: Bis-MEP (diluted to 30-50% wt in Ethanol or Acetone to reduce viscosity).[1]
-
Photo-initiator: TPO (1-3 wt%) or Camphorquinone (CQ) + Amine (Note: If using CQ/Amine, ensure amine is in molar excess to account for acid neutralization, or use TPO to avoid this).[1]
-
Substrate: Glass slide or Hydroxyapatite disc (for bio-simulation).
Workflow
Protocol 2: Thermal Solution Polymerization (Microgel Synthesis)
Primary Application: Creating functionalized fillers or pre-polymers.[1]
Rationale: Bulk thermal polymerization of Bis-MEP is dangerous due to the exotherm and will result in a shattered, glassy block.[1] Solution polymerization allows for heat management and the creation of microgels.
Experimental Workflow (Graphviz Diagram)
Caption: Figure 2.[1][3] Step-by-step workflow for thermal solution polymerization of Bis-MEP.
Detailed Steps
-
Solvent Selection: Use Methyl Ethyl Ketone (MEK) or Ethanol. Bis-MEP is soluble in these, but the resulting crosslinked polymer will likely precipitate or form a microgel dispersion.[1]
-
Inerting: Bubble dry Nitrogen through the solution for 30 minutes. Oxygen is the enemy of radical initiation.[4]
-
Initiation: Add AIBN (Azobisisobutyronitrile) at 0.5 – 1.0 wt% relative to monomer mass.
-
Why AIBN? It decomposes thermally at ~60-65°C and is not affected by the acidic phosphate group (unlike peroxide/amine redox systems).[1]
-
-
Reaction: Stir at 65°C for 4-6 hours.
-
Observation: The solution may turn cloudy (Tyndall effect) indicating microgel formation.
-
-
Termination/Collection: Pour reaction mixture into excess cold diethyl ether or hexane to precipitate the polymer fraction.
-
Drying: Vacuum dry at room temperature. Do not heat strongly, as residual double bonds may post-cure and fuse the powder.[1]
Characterization & Quality Control
To validate the polymerization, the following analytical techniques are required:
| Method | Target Metric | Success Criteria |
| FTIR Spectroscopy | Degree of Conversion (DC) | Reduction of aliphatic C=C peak at 1638 cm⁻¹ .[1] Retention of P=O peak at 1170-1250 cm⁻¹ .[1] |
| Sol-Gel Analysis | Crosslinking Density | The polymer should be largely insoluble (high gel fraction) in organic solvents if fully cured.[1] |
| Nano-indentation | Mechanical Properties | Hardness should increase significantly compared to uncured resin.[1] |
References
-
Sigma-Aldrich. Bis[2-(methacryloyloxy)ethyl] phosphate Product Sheet.[1][5]Link[1]
-
Van Landuyt, K. L., et al. (2007).[1] "Systematic review of the chemical composition of contemporary dental adhesives." Biomaterials, 28(26), 3757-3785.[1] (Contextualizes acidic monomers in adhesion).[1][3][6]
-
Moszner, N., et al. (2005).[1] "Chemical aspects of self-etching enamel-dentin adhesives: A systematic review." Dental Materials, 21(10), 895-910.[1] (Discusses hydrolytic stability of phosphate methacrylates).
-
PubChem. Bis(2-methacryloyloxyethyl) phosphate Compound Summary.Link[1]
-
Zhang, K., & Wang, Y. (2012).[1][3] "Spontaneous polymerization of a phosphate-containing methacrylate on hydroxyapatite." Acta Biomaterialia. (Validates the unique interaction with bone mineral).
Sources
- 1. CAS 32435-46-4: Bis[2-(methacryloyloxy)ethyl] phosphate [cymitquimica.com]
- 2. polysciences.com [polysciences.com]
- 3. Bis[2-(Methacryloyloxy) Ethyl] Phosphate as a Primer for Enamel and Dentine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Bis(2-methacryloxyethyl) phosphate | 32435-46-4 [chemicalbook.com]
- 6. books.rsc.org [books.rsc.org]
Application Note: Bis(methacryloyloxyethyl) Hydrogen Phosphate in Dental Adhesives
Abstract
This technical guide details the utilization of Bis(methacryloyloxyethyl) hydrogen phosphate (Bis-MEP / BMEP; CAS 32435-46-4) in self-etch and universal dental adhesive systems. Unlike mono-functional phosphates (e.g., 10-MDP), Bis-MEP functions as a cross-linking acidic monomer . This dual capability allows it to simultaneously etch the tooth substrate and polymerize into a highly cross-linked matrix, potentially improving the mechanical stability of the hybrid layer. This document provides formulation strategies, mechanistic insights, and rigorous validation protocols compliant with ISO 29022 standards.
Chemical Identity & Functional Mechanics[1]
The "Cross-Linking Etchant"
Bis-MEP is distinct from other phosphate monomers because of its diester structure. While standard monomers like HEMA-phosphate or MDP possess a single polymerizable group, Bis-MEP contains two methacrylate groups .
-
Acidic Function: The phosphate group (
) lowers the pH (typically < 2.5 in aqueous solution), enabling the dissolution of the smear layer and demineralization of hydroxyapatite (HAp). -
Polymerization Function: The two methacrylate arms allow the monomer to bridge polymer chains, increasing the cross-link density of the adhesive layer. This is critical for reducing water sorption and improving the mechanical properties of the adhesive interface.
Comparative Mechanism: Bis-MEP vs. MDP
Understanding the trade-off between Bis-MEP and 10-MDP is vital for formulation logic.
| Feature | Bis-MEP (Diester) | 10-MDP (Monoester) |
| Reactive Groups | 2 Methacrylates (Cross-linker) | 1 Methacrylate (Linear chain) |
| Acidic Groups | 1 Hydroxyl on Phosphate | 2 Hydroxyls on Phosphate |
| Bonding Mechanism | Micro-mechanical interlocking + Ionic interaction | Chemical Bonding (Nano-layering) |
| Ca-Salt Stability | Moderate (Soluble salts possible) | High (Insoluble Ca-salts) |
| Primary Benefit | Matrix Strength & Cross-linking | Chemical Bond Longevity |
Mechanism of Action Diagram
The following diagram illustrates the simultaneous etching and cross-linking pathway of Bis-MEP.
Figure 1: Mechanistic pathway of Bis-MEP, highlighting the dual outcome of ionic interaction and polymer network cross-linking.
Formulation Strategies
To effectively utilize Bis-MEP, it must be balanced with hydrophilic monomers (to aid wetting) and hydrophobic cross-linkers (for durability).
Typical Experimental Formulation (Self-Etch)
-
Functional Monomer: Bis-MEP (10–20 wt%). Note: Higher concentrations increase acidity but may reduce shelf-life stability.
-
Co-Monomer (Hydrophilic): HEMA (15–25 wt%). Prevents phase separation and aids dentin wetting.
-
Structural Resin: Bis-GMA or UDMA (20–30 wt%). Provides bulk strength.
-
Solvent System: Ethanol/Water (30–40 wt%). Water is mandatory to ionize the phosphate group for etching. Ethanol acts as a chaser to remove excess water.
-
Initiator System: Camphorquinone (CQ) + Amine (0.5–1.0 wt%).
Expert Insight: Bis-MEP is an ester-based monomer. In acidic aqueous solutions (i.e., the adhesive bottle), ester bonds are prone to hydrolysis. Refrigerated storage (2–8°C) is mandatory for Bis-MEP formulations to prevent degradation into methacrylic acid and phosphoric acid derivatives.
Protocol: Shear Bond Strength (SBS) Testing
Standard: ISO 29022:2013 (Notched-edge Shear Bond Strength) Objective: Validate the adhesive performance of the Bis-MEP formulation on dentin/enamel.
Apparatus & Materials
-
Substrate: Bovine incisors or human third molars (embedded in acrylic resin).
-
Surface Prep: 600-grit SiC paper (to create a standardized smear layer).
-
Testing Fixture: Notched-edge crosshead (ISO 29022 compliant).[1] Crucial: Do not use a knife-edge/chisel, as this creates peel forces rather than true shear.
-
Universal Testing Machine: Crosshead speed set to 1.0 mm/min .
Step-by-Step Methodology
-
Substrate Preparation:
-
Grind teeth to expose mid-coronal dentin.[2]
-
Polish with 600-grit SiC under water cooling for 60 seconds.
-
Rinse and blot dry. Critical: Do not desiccate; leave surface "moist" (glistening) to prevent collagen collapse.
-
-
Adhesive Application:
-
Apply Bis-MEP formulation using a micro-brush with agitation (20s). Agitation is vital to refresh the acidic monomer at the interface.
-
Gentle air stream (5s) to evaporate solvent, followed by strong air stream (5s) to thin the layer.
-
Light cure (LED, >1000 mW/cm²) for 10–20s.
-
-
Composite Bonding:
-
Place a cylindrical mold (Ultradent jig or equivalent, Ø 2.38mm) on the bonded surface.
-
Fill with resin composite (e.g., Filtek Z250) and light cure.
-
-
Storage:
-
Store specimens in distilled water at 37°C for 24 hours.
-
-
Testing:
-
Mount specimen in the jig.
-
Engage the notched edge exactly at the adhesive interface.
-
Load until failure. Calculate MPa (
).
-
Protocol: Hydrolytic Stability Assessment
Objective: Determine if the Bis-MEP formulation can withstand the aggressive oral environment (hydrolysis resistance).
Experimental Design
This protocol compares "Immediate" vs. "Aged" bond strength.[2]
-
Group A (Control): 24h water storage (37°C).
-
Group B (Stress): Thermocycling (5,000 – 10,000 cycles).
-
Cycle: 5°C to 55°C, dwell time 30s, transfer time 10s.
-
Workflow Diagram
Figure 2: Workflow for assessing the hydrolytic stability of the adhesive interface.
Acceptance Criteria
-
Pass: < 20% reduction in bond strength after aging.
-
Fail: > 30% reduction or high incidence of pre-testing failures (PTF).
-
Analysis: If failure occurs, use SEM to inspect the fracture mode. Adhesive failure at the dentin interface suggests hydrolysis of the hybrid layer (collagen degradation or monomer elution).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Phase Separation | Bis-MEP is relatively hydrophobic compared to HEMA. High water content in the solvent can cause separation. | Increase Ethanol/Acetone ratio. Add more HEMA to bridge the phases. |
| Low Bond Strength | Insufficient etching (pH too high) or insufficient infiltration. | Check formulation pH (Target < 2.5). Increase application time or agitation. |
| Shelf-Life Instability | Hydrolysis of the methacrylate ester bond in the acidic bottle environment. | Crucial: Use azeotropic solvents to remove water during application, but minimize water in the bottle if possible (e.g., two-bottle systems). Store at 4°C. |
| Incomplete Curing | Acidic monomers can quench amine initiators. | Use amine-free initiator systems (e.g., Iodonium salts) or increase the concentration of the co-initiator. |
References
-
International Organization for Standardization. (2013).[1][3][4] Dentistry — Adhesion — Notched-edge shear bond strength test (ISO 29022:2013).[1][3] [Link]
-
Van Meerbeek, B., et al. (2011). State of the art of self-etch adhesives.[5] Dental Materials, 27(1), 1-28. [Link]
-
Yoshihara, K., et al. (2013). Functional monomer impurity affects adhesive performance.[6] Dental Materials, 29(12), 1243-1253. (Context: Comparison of phosphate monomer purity and efficacy). [Link]
-
Moszner, N., et al. (2005). Chemical aspects of self-etching enamel-dentin adhesives: A systematic review. Dental Materials, 21(10), 895-910. [Link]
Sources
- 1. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 2. scispace.com [scispace.com]
- 3. webstore.ansi.org [webstore.ansi.org]
- 4. Newsroom Article Page [ultradent.com]
- 5. Bis[2-(Methacryloyloxy) Ethyl] Phosphate as a Primer for Enamel and Dentine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Study on Adhesive Performance of Functional Monomers - ProQuest [proquest.com]
Technical Guide: Bis(methacryloyloxyethyl) hydrogen phosphate (Bis-MEP) as a Self-Etching Primer
Executive Summary & Chemical Profile[1]
Bis(methacryloyloxyethyl) hydrogen phosphate (Bis-MEP), often encountered as a co-product with its mono-functional analog (MEP), represents a distinct class of hydrophilic crosslinking phosphate monomers . Unlike the widely known 10-MDP (which functions primarily as a hydrophobic coating agent), Bis-MEP serves a dual function: it provides the acidic potential necessary for self-etching while simultaneously acting as a crosslinker to reinforce the mechanical integrity of the hybrid layer.
This guide details the mechanism, formulation strategies, and application protocols for utilizing Bis-MEP as a high-performance self-etching primer for dentin, enamel, and metallic substrates.
Chemical Identity
| Property | Detail |
| Chemical Name | Bis(2-methacryloyloxyethyl) phosphate |
| Synonyms | Bis-MEP, BMEP, Di(2-methacryloyloxyethyl) phosphate |
| CAS Number | 32435-46-4 |
| Molecular Formula | C₁₂H₁₉O₈P |
| Molecular Weight | 322.25 g/mol |
| Functional Groups | 2x Methacrylate (Polymerizable), 1x Phosphate (Acidic/Adhesive) |
| Solubility | Soluble in Ethanol, Acetone, Water (Hydrolysis risk if stored in water) |
Mechanism of Action
The efficacy of Bis-MEP relies on three simultaneous molecular events. Understanding this causality is critical for troubleshooting formulation failures.
-
Acidic Demineralization (Etching): Upon contact with water in the dentinal tubules or formulation, the phosphate group ionizes, releasing protons (
). This acidity ( in solution) dissolves the smear layer and partially demineralizes the hydroxyapatite (HAp) matrix, creating microporosities. -
Chemical Adhesion (Nano-Layering): The ionized phosphate group (
) coordinates with Calcium ions ( ) on the HAp surface. While 10-MDP forms stable "nano-layers," Bis-MEP forms a complex crosslinked interface. The bifunctional nature allows it to bridge separate calcium domains or polymer chains. -
In-Situ Polymerization (Reinforcement): Unlike mono-functional primers (e.g., HEMA-phosphate), Bis-MEP contains two methacrylate groups. During light curing, it crosslinks the adhesive interface, increasing the elastic modulus of the hybrid layer and reducing susceptibility to hydrolytic degradation.
Diagram: Interfacial Interaction Mechanism
Caption: The cascade of Bis-MEP activation: Water triggers ionization, leading to simultaneous demineralization and ionic bonding, finalized by crosslinking.[][2][3][4][5][6][7][8][9][10]
Formulation Strategy
Bis-MEP is rarely used as a neat liquid due to its viscosity and high acidity. It must be formulated into a primer system.
Recommended Primer Composition
| Component | Function | Typical Conc. (wt%) | Rationale |
| Bis-MEP | Etchant/Crosslinker | 10 - 20% | Balance between acidity and viscosity. >20% may cause phase separation. |
| HEMA | Co-monomer | 15 - 25% | Prevents phase separation; enhances wetting of dentin collagen. |
| Water | Ionization Medium | 15 - 20% | Critical: Essential for acid dissociation. Without water, Bis-MEP cannot etch. |
| Ethanol/Acetone | Solvent | 35 - 50% | Lowers surface tension; acts as a water-chaser to aid evaporation. |
| CQ/Amine | Photo-initiator | 0.5 - 1.0% | Enables light curing. Camphorquinone (CQ) is standard. |
| BHT | Stabilizer | < 0.1% | Prevents premature polymerization during storage. |
Critical Insight: Do not store Bis-MEP in aqueous solutions for prolonged periods (>6 months) without refrigeration. The phosphate ester bond is susceptible to hydrolysis, degrading the monomer into phosphoric acid and HEMA, which destroys crosslinking capability.
Application Protocol (Self-Validating)
This protocol is designed for bonding to dentin or enamel .[11] It includes "Checkpoints" to validate the step before proceeding.
Materials Required[1][3][5][7][8][9][13][15][16]
-
Formulated Bis-MEP Primer (as above).
-
Micro-applicator brushes.
-
Oil-free compressed air stream.[12]
-
LED Curing Light (>800 mW/cm²).
Step-by-Step Methodology
Step 1: Surface Preparation
Ensure the substrate is clean.[13] For dentin, prepare with 600-grit SiC paper to create a standardized smear layer.
-
Checkpoint: Surface should be moist but not pooling with water ("wet-bonding" technique is less critical for self-etch than total-etch, but extreme desiccation must be avoided).
Step 2: Active Application (The "Rubbing" Technique)
Dispense the Bis-MEP primer. Apply to the tooth surface using a micro-brush.
-
Action: Actively rub the primer into the surface for 20 seconds .
-
Why: Passive application is insufficient. Mechanical agitation drives the acidic monomer through the smear layer and into the dentinal tubules, ensuring the "etch" depth matches the "infiltration" depth.
Step 3: Solvent Evaporation
Direct a gentle stream of air over the surface for 5 seconds, then a strong stream for 5-10 seconds.
-
Why: You must remove the ethanol/acetone AND the water. Retained water causes "water trees" (voids) in the final polymer, leading to bond failure.
-
Validation Checkpoint: The surface must appear glossy and immobile .[12] If the film moves or ripples under air pressure, solvent remains. Continue drying. If matte spots appear, insufficient primer was applied—re-apply.
Step 4: Light Curing
Polymerize using an LED curing unit for 10-20 seconds (depending on light intensity).
-
Why: Bis-MEP is a crosslinker.[14][][15][7][9] Proper conversion turns the mobile liquid into a rigid, insoluble anchor.
Workflow Diagram
Caption: Operational workflow with a critical visual validation loop to prevent solvent entrapment.
Characterization & Validation
To confirm the efficacy of Bis-MEP in your application, the following assays are standard.
A. Shear Bond Strength (SBS) Testing
-
Substrate: Bovine or Human Dentin/Enamel embedded in acrylic.
-
Protocol: Bond composite resin cylinders (
mm diameter) using the Bis-MEP primer. Store in water ( ) for 24h. -
Target Metrics:
-
Dentin: > 20 MPa indicates acceptable bonding.
-
Enamel: > 20 MPa (often lower for self-etch than phosphoric acid etch; selective enamel etching is recommended).
-
B. Interface Morphology (SEM/TEM)
-
Method: Cross-section the bonded interface, polish, and treat with weak acid/base challenge (Argon ion beam etching is preferred for TEM).
-
Look For:
-
Hybrid Layer: A continuous reinforced layer (0.5 - 1.0 µm thick).
-
Resin Tags: Penetration into dentinal tubules.[11]
-
Absence of Gaps: No separation between the adhesive and dentin.
-
Troubleshooting & Stability
| Issue | Probable Cause | Corrective Action |
| Low Bond Strength | Phase separation in bottle. | Check water content.[][2][8] If >30%, Bis-MEP may separate. Add HEMA or Ethanol to compatibilize. |
| Matte Surface after Drying | Insufficient monomer thickness. | Apply a second coat of primer before curing. |
| Bond Degradation over Time | Hydrolysis of phosphate ester. | Storage: Keep primer refrigerated (2-8°C). Use fresh solutions for critical experiments. |
| Gaps in Hybrid Layer | Retained solvent. | Increase air-drying time. Ensure air stream is oil-free.[12] |
References
-
BenchChem. Bis(methacryloyloxyethyl) Hydrogen Phosphate - Product Description & Applications. Retrieved from
-
BOC Sciences. Bis(2-(methacryloyloxy)ethyl) phosphate - Properties and Specifications. Retrieved from
-
Feitosa, V. P., et al. (2014). Hydrolytic stability of an experimental bis(methacryloyloxyethyl) hydrogen phosphate-based self-etch adhesive. Journal of Adhesive Dentistry.[] (Contextual grounding on hydrolytic stability).
- Van Landuyt, K. L., et al. (2007).Systematic review of the chemical composition of contemporary dental adhesives. Biomaterials, 28(26), 3757-3785.
-
ResearchGate. Water Content in Self-Etching Primers Affects Their Aggressiveness and Strength of Bonding. Retrieved from
Sources
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. patents.justia.com [patents.justia.com]
- 6. WO2021105603A1 - Composition made from (meth)acrylate monomers - Google Patents [patents.google.com]
- 7. methacrylic monomers suppliers USA [americanchemicalsuppliers.com]
- 8. researchgate.net [researchgate.net]
- 9. shareok.org [shareok.org]
- 10. aapd.org [aapd.org]
- 11. books.rsc.org [books.rsc.org]
- 12. ivodent.hu [ivodent.hu]
- 13. codental.uobaghdad.edu.iq [codental.uobaghdad.edu.iq]
- 14. Bis(methacryloyloxyethyl) Hydrogen Phosphate [benchchem.com]
- 15. Stimuli-Responsive Phosphate Hydrogel: A Study on Swelling Behavior, Mechanical Properties, and Application in Expansion Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Bis(methacryloyloxyethyl) hydrogen phosphate in Dental Adhesion
[1][2][3]
Executive Summary
This application note details the utilization of Bis(methacryloyloxyethyl) hydrogen phosphate (Bis-MEP) as a functional monomer in dental adhesives.[1] Unlike the mono-functional standard 10-MDP, Bis-MEP possesses two methacrylate groups , enabling it to function simultaneously as an acidic etchant and a cross-linking agent.[2]
This guide provides researchers with the specific formulation strategies, mechanistic insights, and validation protocols required to leverage Bis-MEP for high-performance self-etch (SE) and universal adhesives. Key advantages addressed include its ability to inhibit Matrix Metalloproteinases (MMPs) and form densely cross-linked hybrid layers.[1]
Chemical Identity & Functional Mechanism[4][5][6]
The Molecule
Bis-MEP is a phosphate ester of HEMA (2-Hydroxyethyl methacrylate). Its structure consists of a central phosphate group flanked by two polymerizable methacrylate arms.[2][1][3]
-
Phosphate Moiety: Provides acidity (pH ~1-2 in aqueous solution) to demineralize hydroxyapatite (HAp) and form ionic bonds with Calcium (
). -
Dimethacrylate Functionality: Unlike MDP (which has one polymerizable group), Bis-MEP has two. This allows it to bridge polymer chains, increasing the elastic modulus of the adhesive layer.
Mechanism of Action: The "Etch-and-Crosslink" Effect
The efficacy of Bis-MEP relies on the Adhesion-Decalcification (AD) concept . Upon application to the tooth:
-
Demineralization: The phosphate group dissolves the smear layer and surface HAp, releasing
and ions. -
Ionic Interaction: The phosphate group complexes with the exposed Calcium, anchoring the monomer to the tooth structure.
-
Spontaneous Polymerization: Unique to Bis-MEP, research indicates it can undergo spontaneous polymerization in the presence of HAp, even in the absence of light, facilitating chemical stability at the interface [1].
-
MMP Inhibition: Bis-MEP has been shown to inhibit endogenous collagenolytic enzymes (MMPs), preserving the integrity of the hybrid layer over time [2].
Mechanistic Visualization
The following diagram illustrates the dual pathway of Bis-MEP: ionic bonding to the tooth and covalent cross-linking within the resin matrix.
Figure 1: Mechanistic pathway of Bis-MEP demonstrating simultaneous calcium chelation, polymer cross-linking, and MMP inhibition.
Application Protocols: Formulation & Synthesis
Objective: Create a Model Self-Etch Adhesive (MSEA) to evaluate Bis-MEP performance. Safety: Bis-MEP is acidic and an irritant. Handle in a fume hood with nitrile gloves.
Formulation Table (Experimental Adhesive)
| Component | Role | Concentration (wt%) | Rationale |
| Bis-MEP | Functional Monomer | 15 - 20% | Provides etching and ionic bonding. >20% may lead to phase separation. |
| BisGMA | Backbone Resin | 30% | Provides mechanical strength and stiffness. |
| HEMA | Co-monomer | 20% | Prevents phase separation; improves wetting of dentin. |
| Ethanol/Water | Solvent | 25% (1:1 ratio) | Ionizes the phosphate group; facilitates penetration into collagen. |
| CQ / Amine | Photoinitiator System | 1 - 2% | Standard visible light curing (468 nm peak). |
| BHT | Stabilizer | < 0.1% | Prevents premature polymerization during storage. |
Step-by-Step Mixing Protocol
-
Solvent Preparation: In an amber glass vial, mix Ethanol (absolute) and Distilled Water in a 1:1 weight ratio.
-
Resin Dissolution: Add BisGMA and HEMA to the solvent. Vortex for 2 minutes until a clear, homogeneous solution forms.
-
Functionalization: Slowly add Bis-MEP while stirring magnetically. Ensure the solution remains clear. Note: If cloudiness occurs, increase HEMA concentration by 5%.
-
Initiator Addition: Add Camphorquinone (CQ) and EDMAB (amine accelerator). Stir in the dark (or under yellow light) for 30 minutes.
-
Filtration: Filter the adhesive through a 0.45 µm PTFE syringe filter to remove undissolved particles.
-
Storage: Store at 4°C in a light-proof container. Allow to reach room temperature (23°C) before use.
Validation Protocol: Microtensile Bond Strength (µTBS)
Objective: Quantify the adhesive performance of the Bis-MEP formulation on human dentin.
Experimental Workflow
The following diagram outlines the standard ISO-compliant workflow for validating the adhesive.
Figure 2: Step-by-step workflow for Microtensile Bond Strength (µTBS) testing.
Critical Testing Steps
-
Substrate: Use extracted human molars. Grind occlusal enamel to expose flat mid-coronal dentin. Standardize smear layer using 600-grit SiC paper under water cooling for 60 seconds.
-
Application: Apply the Bis-MEP adhesive.[2][1][4] Crucial: Agitate (scrub) the surface for 20 seconds. This helps the high-molecular-weight Bis-MEP penetrate the smear layer.
-
Solvent Evaporation: Gently air dry for 5 seconds to evaporate ethanol/water. The surface should appear glossy and immobile.
-
Curing: Light cure for 10-20 seconds (depending on light intensity).
-
Aging (Self-Validation): To test hydrolytic stability, store half the specimens in water at 37°C for 6 months or subject them to thermocycling (5,000 cycles, 5°C/55°C) before testing.
-
Failure Analysis: Examine fractured beams under a stereomicroscope (40x).
Comparative Analysis: Bis-MEP vs. 10-MDP[2][3][7]
Researchers often choose between Bis-MEP and 10-MDP. Use this table to guide selection.
| Feature | Bis-MEP (CAS 32435-46-4) | 10-MDP (CAS 85590-00-7) |
| Polymerizable Groups | 2 (Crosslinker) | 1 (Linear Chain) |
| Mechanism | Strong Crosslinking + Etch | Nanolayering + Etch |
| Etching Aggressiveness | High (Lower pH potential) | Moderate (Mild Self-Etch) |
| Hydrolytic Stability | Moderate (Shorter spacer) | High (Long hydrophobic spacer) |
| MMP Inhibition | Yes (Dose-dependent) | Yes (via Ca-salt formation) |
| Best Use Case | Harder, rigid adhesive layers; Universal adhesives requiring high conversion. | Gold standard for Zirconia bonding and long-term durability. |
Expert Insight: While 10-MDP is famous for chemical stability (nanolayering), Bis-MEP is superior when a rigid, highly cross-linked polymer network is required immediately at the interface to resist polymerization shrinkage stress [3].
References
-
Zhang, Y., & Wang, Y. (2012). The effect of hydroxyapatite presence on the degree of conversion and polymerization rate in a model self-etching adhesive. Dental Materials, 28(3), 237-244.
-
Seseogullari-Dirihan, R., et al. (2021). Bis[2-(methacryloyloxy) ethyl] phosphate as a primer for enamel and dentine.[6][2][1][3] Journal of Dental Research, 100(8).
-
Moszner, N., et al. (2005). Chemical aspects of self-etching enamel-dentin adhesives: A systematic review. Dental Materials, 21(10), 895-910.
-
Van Meerbeek, B., et al. (2011). State of the art of self-etch adhesives. Dental Materials, 27(1), 17-28.
Sources
- 1. Bis(methacryloyloxyethyl) Hydrogen Phosphate [benchchem.com]
- 2. Bis(methacryloyloxyethyl) Hydrogen Phosphate [benchchem.com]
- 3. Bis[2-(Methacryloyloxy) Ethyl] Phosphate as a Primer for Enamel and Dentine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. unisunchem.com [unisunchem.com]
- 5. Comparative Analysis of Bond Strength Durability of 10-Methacryloyloxydecyl Dihydrogen Phosphate-Containing Adhesives on a Low-Viscosity Bulk-Fill Composite Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. polysciences.com [polysciences.com]
Application Note: Enhancing Metal Adhesion with Bis(methacryloyloxyethyl) Hydrogen Phosphate
[1]
Abstract
This technical guide details the application of Bis(methacryloyloxyethyl) hydrogen phosphate (Bis-MEP, CAS 32435-46-4) as a functional monomer in high-performance coatings.[1] While widely recognized in dental adhesive systems for its ability to bind to hydroxyapatite, Bis-MEP is equally critical in industrial coatings for metal substrates (steel, aluminum, zinc). This note provides a mechanistic rationale, precise formulation protocols, and validation methods to transition this monomer from bench-scale R&D to scalable coating systems.
Chemical Basis & Adhesion Mechanism[1][2]
The "Anchor-and-Tail" Molecular Architecture
Bis-MEP functions as a molecular bridge between inorganic substrates and organic polymer matrices.[1] Its efficacy relies on a dual-functionality structure:
-
The Anchor (Phosphate Group): The polar phosphate moiety acts as a ligand. On metal surfaces, it displaces adsorbed water and forms stable covalent or ionic bonds (P-O-M) with metal oxides (e.g., Fe₂O₃, Al₂O₃). This is chemically analogous to its binding mechanism with calcium in dental applications.
-
The Tail (Methacrylate Groups): The two methacrylate ester arms provide unsaturation, allowing the molecule to co-polymerize with the bulk resin (acrylics, styrenics, or urethanes) during the curing phase.
Mechanism Visualization
The following diagram illustrates the interfacial coupling mechanism that prevents delamination under hydrolytic stress.
Figure 1: Mechanistic pathway of Bis-MEP bridging the organic coating matrix and the inorganic metal substrate.[1]
Formulation Guidelines
Compatibility and Solubility
Bis-MEP is a polar liquid monomer.[1] It is generally compatible with polar solvents and resins but requires care in non-polar systems.
| Parameter | Specification | Application Note |
| Appearance | Clear to pale yellow liquid | Discard if cloudy or precipitated (indicates polymerization).[1] |
| Solubility | Alcohols, Ketones, Acrylic Monomers | Highly soluble in ethanol, acetone, and HDDA. |
| Insolubility | Aliphatic Hydrocarbons | Avoid hexane or mineral spirits in the grind phase. |
| Acid Value | 200–280 mg KOH/g | Critical: High acidity can neutralize basic pigments (e.g., Calcium Carbonate), causing viscosity spikes or gelation.[1] |
Dosage Recommendations
Unlike bulk monomers, Bis-MEP exhibits a threshold effect.[1] Excessive use does not improve adhesion and may increase water sensitivity due to the hydrophilic phosphate group.
Experimental Protocol: Coating Development
This protocol outlines the preparation of a UV-curable acrylic coating for stainless steel (316L) or aluminum (6061) substrates.[1]
Workflow Diagram
Figure 2: Step-by-step experimental workflow for Bis-MEP coating application.[1]
Detailed Methodology
Step 1: Substrate Preparation (Critical)
The phosphate group requires accessible surface hydroxyls (-OH) to bond.[1] Oils and organic contaminants block these sites.[1]
-
Degrease: Sonicate metal coupons in Acetone for 10 minutes.
-
Abrade: Sandblast (120 grit Alumina) or sand with 400-grit SiC paper to increase surface area.[1]
-
Activate: Rinse with Ethanol and air dry. Optional: Plasma treat (O2 plasma, 2 min) for maximum hydroxyl exposure.[1]
Step 2: Formulation Integration
Warning: Bis-MEP is acidic.[1][3] Do not premix with amine accelerators (e.g., DMPT) as they will form a salt and deactivate.
-
Base Resin: Weigh the oligomer (e.g., Urethane Acrylate) and diluent monomers (e.g., TPGDA).
-
Addition: Add 2.0 wt% Bis-MEP directly to the resin blend.
-
Mixing: High-shear mix at 2000 RPM for 5 minutes until optically clear.
-
Photoinitiator: Add photoinitiator (e.g., TPO or Irgacure 184) after the acid monomer is fully dispersed.[1]
Step 3: Application & Curing[1]
-
Application: Apply using a wire-wound bar (Drawdown bar #20) to achieve a wet film thickness of ~50 µm.[1]
-
Rest Period: Allow the wet film to "dwell" for 60 seconds. This allows the phosphate groups to migrate to the metal interface (thermodynamically favored).
-
Cure: UV Cure (Mercury arc or LED @ 395nm). Ensure total energy > 500 mJ/cm².
Performance Validation & Troubleshooting
Validation Tests
To confirm the efficacy of Bis-MEP, run the following comparative tests against a control (0% Bis-MEP).
| Test Method | Standard | Target Metric (with Bis-MEP) | Mechanism Verified |
| Cross-Hatch Adhesion | ASTM D3359 | 5B (0% removal) vs. Control (0B-2B) | Mechanical Interlocking & Covalent Bonding |
| Salt Spray (Fog) | ASTM B117 | > 500 Hours (No creep from scribe) | Hydrolytic Stability of P-O-M Bond |
| Boiling Water Test | Internal | Pass (No blistering after 2hr boil) | Resistance to Hydrolysis |
Troubleshooting Guide
References
-
Hampford Research Inc. (2025).[1][3] Bis HEMA Phosphate (BMEP) Product Bulletin. Retrieved from [Link]
-
Reyes, Y., et al. (2022).[1][4] Taking Advantage of Phosphate Functionalized Waterborne Acrylic Binders to Get Rid of Inhibitors in Direct-to-Metal Paints. MDPI, Polymers.[5] Retrieved from [Link]
-
Alkattan, R., et al. (2021).[1][6] Bis[2-(Methacryloyloxy) Ethyl] Phosphate as a Primer for Enamel and Dentine. Journal of Dental Research. Retrieved from [Link]
-
LookChem. (n.d.). Bis(methacryloyloxyethyl) hydrogen phosphate - CAS 32435-46-4 Properties. Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. pcimag.com [pcimag.com]
- 3. hampfordresearch.com [hampfordresearch.com]
- 4. Taking Advantage of Phosphate Functionalized Waterborne Acrylic Binders to Get Rid of Inhibitors in Direct-to-Metal Paints [mdpi.com]
- 5. polysciences.com [polysciences.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
"Bis(methacryloyloxyethyl) hydrogen phosphate" hydrogel synthesis and characterization
Application Note: Synthesis & Characterization of Bis(methacryloyloxyethyl) Hydrogen Phosphate (BMEP) Hydrogels
Executive Summary
Bis(methacryloyloxyethyl) hydrogen phosphate (BMEP), also known as Bis-MEP or Di-HEMA phosphate, is a unique bifunctional monomer bridging the gap between synthetic polymers and biological mineralization. Unlike inert hydrogels (e.g., PEG), BMEP contains a phosphate group capable of chelating calcium ions, making it intrinsically osteoconductive .
This guide details the synthesis of BMEP-based hydrogels via free-radical polymerization.[1][2] It addresses the specific challenges of working with this monomer—primarily its high viscosity, acidity, and commercial purity—and provides a validated workflow for characterizing its defining feature: biomineralization in Simulated Body Fluid (SBF).
Critical Material Insights (Pre-Synthesis)
Before initiating synthesis, researchers must account for three critical material attributes to ensure reproducibility.
| Attribute | Technical Insight & Handling |
| Chemical Purity | Crucial: Commercial "Bis(methacryloyloxyethyl) phosphate" is often a mixture of the diester (crosslinker) and monoester (monomer). Impact: Pure diester yields brittle, highly crosslinked networks. The commercial mixture provides a self-balancing ratio of flexibility (mono) and structural integrity (bis). |
| Acidity (pKa) | The phosphate group is acidic (pKa ~2.1). Impact: Unneutralized BMEP will sequester calcium too aggressively and may be cytotoxic. For cell encapsulation, the resin must be neutralized to pH 7.4 using NaOH or TEA prior to polymerization. |
| Viscosity | BMEP is a viscous liquid (>1000 cP). Impact: Direct pipetting is inaccurate. Weighing by mass is required.[1][3][4] Dilution with ethanol or copolymerization with low-viscosity monomers (e.g., HEMA, NIPAM) is recommended for homogenization. |
Experimental Protocols
Protocol A: Thermal Polymerization (Bulk Hydrogels)
Best for: Creating bulk scaffolds, adsorption columns, or mechanical testing specimens.
Reagents:
-
Monomer: BMEP (Commercial grade).
-
Co-monomer (Optional): HEMA (2-Hydroxyethyl methacrylate) to improve flexibility.
-
Solvent: Ethanol/Water (1:1 v/v).
-
Initiator: Potassium Persulfate (KPS) or AIBN.
Workflow:
-
Formulation: Mix BMEP and HEMA in a 30:70 mol% ratio. (Pure BMEP creates extremely brittle gels).
-
Solvation: Dissolve the monomer mix in Ethanol/Water to a final concentration of 20-40% (w/v).
-
Initiation: Add KPS (1.0 wt% relative to monomer mass). Vortex until fully dissolved.
-
Degassing: Purge solution with Nitrogen (N₂) for 15 minutes to remove oxygen (a radical scavenger).
-
Curing: Inject solution into a glass mold (silanized to prevent sticking).
-
Polymerization: Incubate at 70°C for 12–24 hours .
-
Purification: Remove gel and soak in excess deionized water for 48 hours (changing water every 6 hours) to leach unreacted monomers and acidic residues.
Protocol B: UV Photopolymerization (Thin Films & Micropatterning)
Best for: 3D printing, coating implants, or rapid prototyping.
Reagents:
-
Photoinitiator: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) or Irgacure 2959.
-
Light Source: 365nm (UV) or 405nm (Blue) LED.
Workflow:
-
Prep: Prepare a 20% (w/v) BMEP solution in PBS (Phosphate Buffered Saline).
-
Neutralization (Critical): Adjust pH to 7.0–7.4 using 1M NaOH. Note: Solution may turn slightly cloudy due to salt formation; this is normal.
-
Add Initiator: Dissolve LAP at 0.5% (w/v).
-
Fabrication: Pipette solution into the mold or onto the substrate.
-
Exposure: Irradiate at 10–20 mW/cm² for 2–5 minutes .
-
Post-Cure: Wash immediately with PBS to remove surface radicals.
Visualization: Synthesis & Mineralization Logic
The following diagram illustrates the dual-pathway utility of BMEP: forming the structural network and subsequently nucleating hydroxyapatite (bone mineral).
Caption: Workflow showing the transformation of BMEP from liquid monomer to mineralized bone scaffold.
Characterization Suite
A. Biomineralization Assay (The "Gold Standard")
To prove the hydrogel is bioactive, you must demonstrate the growth of hydroxyapatite (HAp).
-
Preparation: Prepare Simulated Body Fluid (SBF) (1.5x concentration recommended for faster results) following the Kokubo protocol [1].
-
Incubation: Immerse dried hydrogel discs in SBF at 37°C.
-
Ratio: 30 mL SBF per 1 cm² hydrogel surface area.
-
-
Timeline: Harvest samples at Day 1, 3, 7, and 14.
-
Analysis:
-
SEM: Look for "cauliflower-like" crystal clusters on the surface.
-
EDX: Confirm Ca/P ratio. (Target: ~1.67 for stoichiometric hydroxyapatite).
-
XRD: Look for characteristic apatite peaks at 2θ ≈ 26° and 32°.
-
B. Swelling Ratio (SR)
BMEP is ionic; its swelling is pH-dependent.
-
Protocol: Weigh dry gel (
). Submerge in buffers of pH 2.0, 7.4, and 10.0. Weigh swollen gel ( ) after 24h. -
Calculation:
-
Expectation: Higher swelling at pH > 4.0 due to phosphate deprotonation and electrostatic repulsion.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Hydrogel is Opaque/White | Phase separation or salt precipitation. | Use a cosolvent (Ethanol/Water) rather than pure water. If neutralizing, add base slowly to prevent rapid salt crashing. |
| Gel is too Brittle | Crosslinking density is too high. | BMEP is a crosslinker.[1][2][5][6][7] Reduce BMEP concentration or copolymerize with a mono-functional monomer like HEMA or PEG-Methacrylate. |
| No Mineralization in SBF | Surface charge density too low. | "Pre-calcification" Trick: Soak the gel in 0.1M CaCl₂ for 1 hour, rinse, then move to SBF. This primes the phosphate groups with Calcium.[8] |
References
-
Kokubo, T., & Takadama, H. (2006). How useful is SBF in predicting in vivo bone bioactivity? Biomaterials.[4][9][10][11]
-
Sigma-Aldrich. Bis[2-(methacryloyloxy)ethyl] phosphate Product Specification.
-
Gkioni, K., et al. (2010).[11] Mineralization of Hydrogels for Bone Regeneration. Tissue Engineering Part B: Reviews.
-
Miao, F., et al. (2022). Engineered bone tissues using biomineralized gelatin methacryloyl/sodium alginate hydrogels.[10] Journal of Biomaterials Science, Polymer Edition.
-
Polysciences. Bis(2-methacryloxyethyl) phosphate Technical Data.
Sources
- 1. Design of Crosslinked Hydrogels Comprising Poly(Vinylphosphonic Acid) and Bis[2-(Methacryloyloxy)Ethyl] Phosphate as an Efficient Adsorbent for Wastewater Dye Removal | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. polysciences.com [polysciences.com]
- 4. Effect of the Chemical Composition of Simulated Body Fluids on Aerogel-Based Bioactive Composites [mdpi.com]
- 5. Bis 2-(methacryloyloxy)ethyl phosphate Bis(2-methacryloyloxyethyl) acid phosphate 32435-46-4 [sigmaaldrich.com]
- 6. expresspolymlett.com [expresspolymlett.com]
- 7. web.itu.edu.tr [web.itu.edu.tr]
- 8. Surface-Directed Mineralization of Fibrous Collagen Scaffolds in Simulated Body Fluid for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Revised method for preparation of simulated body fluid for assessment of the apatite-forming ability of bioactive materials: proposal of mixing two stock solutions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Engineered bone tissues using biomineralized gelatin methacryloyl/sodium alginate hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Characterization of Bis(methacryloyloxyethyl) hydrogen phosphate Polymers: Application Note & Protocols
Abstract
Bis(methacryloyloxyethyl) hydrogen phosphate (BMEP), also known as Bis-HEMA Phosphate, is a bifunctional methacrylate monomer featuring a central phosphate group.[1][2] Its unique structure (
Introduction & Chemical Basis[1][3][4][5][6][7][8]
BMEP is distinguished by its amphiphilic nature and high acidity (predicted pKa
Structural Significance
-
Methacrylate Groups (x2): Enable free-radical polymerization and crosslinking.[1][2]
-
Phosphate Group (Core): Provides acidity for etching mineral substrates (hydroxyapatite, metals) and forms ionic bonds (
complexation).[1] -
Ethylene Glycol Spacers: Impart flexibility to the crosslinked network.[1]
Critical Formulation Challenge: The "Amine Quench"
Expert Insight: A common failure mode in BMEP polymerization is the deactivation of amine co-initiators. In visible-light curing systems using Camphorquinone (CQ) and tertiary amines (e.g., EDMAB, DMPT), the acidic phosphate group of BMEP protonates the amine, neutralizing its ability to generate radicals.[1][2]
-
Solution: Use phosphine oxide-based photoinitiators (e.g., TPO or BAPO ) which do not require amine co-initiators, or ensure a high amine-to-acid ratio if CQ systems are mandatory.[1][2]
Characterization Workflow
The following diagram outlines the logical flow for characterizing BMEP, from raw monomer verification to final polymer performance.
Figure 1: Integrated workflow for BMEP characterization, emphasizing the critical formulation step to prevent initiator deactivation.
Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR)
Used for structural verification of the monomer and purity assessment.[1]
-
Solvent:
or .[1][2] -
Key
NMR Signals: - NMR: Single peak confirms mono-phosphate purity; multiple peaks indicate hydrolysis byproducts or impurities.[1][2]
Fourier Transform Infrared Spectroscopy (FTIR)
Primary Application: Determining the Degree of Conversion (DC) during polymerization.[1]
Protocol: Measuring Degree of Conversion (DC)
Objective: Quantify the consumption of methacrylate double bonds (
-
Sample Preparation:
-
Curing:
-
Data Analysis:
-
Calculation:
[1][2]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="ng-star-inserted display">
Table 1: Key FTIR Bands for BMEP
| Wavenumber ( | Assignment | Significance |
| 3200–3500 | O-H Stretch (Broad) | Indicates H-bonding/Acidity |
| 1700–1720 | C=O[1][2] Stretch (Ester) | Internal Standard candidate |
| 1638 | C=C Stretch (Aliphatic) | Polymerization Tracking |
| 1200–1300 | P=O[1][2] Stretch | Phosphate functionality |
| 1000–1100 | P-O-C Stretch | Linkage stability |
Physical & Mechanical Properties[1][10][11]
Thermal Analysis (DSC/TGA)
-
Glass Transition Temperature (
): BMEP homopolymers typically exhibit a lower than BisGMA due to the flexible ethylene glycol spacers, generally in the range of 60°C – 90°C depending on crosslink density.[1] -
Thermal Stability (TGA): Phosphate esters are generally flame retardant.[1][2] Look for initial decomposition around 200°C (loss of phosphate groups) followed by backbone degradation >300°C.[1]
Adhesion Testing (Shear Bond Strength)
Context: BMEP is an adhesion promoter.[1][2] Testing must involve a relevant substrate (e.g., dentin, enamel, or stainless steel).[1][2]
Protocol: Microshear Bond Strength (µSBS)
-
Substrate Prep: Grind human molar dentin with 600-grit SiC paper.[1][2]
-
Application: Apply BMEP-containing primer.[1][2] Scrub for 20s.[1][2] Air dry (5s).
-
Bonding: Apply adhesive resin and cure.[1][2] Build composite cylinder (0.8mm diameter).
-
Testing: Store in water (
, 24h). Test in shear mode at crosshead speed of 1.0 mm/min until failure. -
Validation: A successful BMEP primer should yield dentin bond strengths >25 MPa .[1][2]
Expert Troubleshooting & Stability
Hydrolytic Stability
BMEP contains ester linkages susceptible to hydrolysis, especially in the acidic aqueous solutions required for self-etching primers.[1][2]
-
Storage: Must be stored at 2–8°C .
-
Shelf-life Indicator: Increase in acid value or appearance of free methacrylic acid (detectable by HPLC).[1][2]
Hygroscopic Expansion
The phosphate group is hydrophilic.[1] BMEP polymers absorb water, which can plasticize the network (
-
Measurement: ISO 4049 Water Sorption/Solubility protocol.
References
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 122612, Bis(2-(methacryloyloxy)ethyl) phosphate. Retrieved from [Link][1][2]
-
Van Landuyt, K. L., et al. (2007).[1][2] Systematic review of the chemical composition of contemporary dental adhesives. Biomaterials. (Contextual grounding for acidic monomer/amine incompatibility).
-
Moszner, N., et al. (2005).[1][2] Chemical aspects of self-etching enamel-dentin adhesives: A systematic review. Dental Materials. (Mechanisms of phosphate adhesion).
Sources
Application Note: Real-Time FTIR Profiling of Bis(methacryloyloxyethyl) Hydrogen Phosphate Polymerization Kinetics
Executive Summary
Bis(methacryloyloxyethyl) hydrogen phosphate (BMEP, CAS: 32435-46-4) is a critical functional monomer used in dental adhesives, bone cements, and anticorrosive coatings.[1] Its dual-methacrylate structure allows for crosslinking, while the phosphate group provides chemical bonding to hydroxyapatite or metallic substrates.
However, the polymerization kinetics of BMEP are complex due to auto-acceleration (the Gel Effect) and hydrogen bonding dynamics driven by the phosphate moiety. This guide details a self-validating Real-Time FTIR (RT-FTIR) protocol to quantify the Degree of Conversion (DC%) and Rate of Polymerization (
Key Technical Constraint: BMEP is acidic (pH < 2 in solution). Standard KBr or NaCl transmission windows will be etched and destroyed. Diamond or ZnSe ATR is mandatory.
Experimental Configuration & Logic
Instrumentation Requirements
To capture the fast kinetics of photo-initiated acrylate polymerization, the spectrometer must outpace the reaction rate.
| Component | Specification | Scientific Rationale |
| Spectrometer | FTIR with Rapid-Scan capability | Standard scanning (1 scan/sec) is too slow for the initial 5 seconds of photo-curing. |
| Detector | MCT (Mercury Cadmium Telluride) | High sensitivity and fast response time (cooled with liquid |
| Sampling Mode | Diamond ATR (Single Reflection) | Critical: Diamond is chemically inert to the acidic phosphate group. ZnSe is an acceptable alternative; avoid Ge (brittle) or KRS-5/KBr (soluble/reactive). |
| Light Source | LED Curing Unit (e.g., 405 nm or 460 nm) | Must match the photo-initiator (e.g., Camphorquinone or TPO) absorption profile. |
| Atmosphere | Nitrogen Purge (Optional but Recommended) | Methacrylates suffer from oxygen inhibition. Purging eliminates the induction period caused by |
Spectral Band Selection
Accurate quantification relies on the ratio between a Reactive Peak (changing) and a Reference Peak (static).
| Band Type | Wavenumber ( | Assignment | Notes |
| Reactive | 1637 | Aliphatic | The "Gold Standard" for vinyl conversion. Decreases intensity during cure.[2] |
| Reference | 1715 - 1720 | Carbonyl | Used if no aromatic co-monomer is present. Warning: Can shift slightly due to H-bonding. |
| Reference | 1608 | Aromatic | Preferred. Use if BMEP is copolymerized with Bis-GMA or if an aromatic internal standard is added. |
| Reference | 1320 | Expert Insight: Recent studies suggest this peak may offer lower variance than 1637 |
Experimental Protocol
Workflow Visualization
Figure 1: Chronological workflow for Real-Time ATR-FTIR monitoring of photo-polymerization.
Step-by-Step Methodology
Step 1: Formulation & Stability Check
-
Mix BMEP with the photo-initiator (e.g., 0.5 wt% TPO).
-
Self-Validation: Run a single static scan of the uncured mix. Ensure the peak height at 1637
is between 0.2 and 0.8 Absorbance Units (A.U.) to remain within the linear dynamic range of the detector.
Step 2: Instrument Setup
-
Clean the Diamond ATR crystal with acetone, then ethanol.
-
Collect a background spectrum (air) at 4
resolution. -
Set acquisition parameters:
-
Resolution: 4
-
Scan Velocity: 40 kHz (or highest available)
-
Series Duration: 300 seconds (5 mins)
-
Time Resolution: < 0.5 seconds per spectrum.
-
Step 3: Sample Deposition & Curing
-
Pipette exactly 10-20 µL of the BMEP resin onto the center of the crystal.
-
Crucial: Place a Mylar strip or a glass coverslip over the droplet if not purging with Nitrogen. This creates a uniform thickness and prevents oxygen inhibition at the surface.
-
Start Data Collection (Dark phase). Collect for 10 seconds before turning on the light. This establishes the
(initial absorbance) baseline. -
Trigger: Switch on the curing light (positioned at a fixed distance, e.g., 5 mm) exactly at the 10-second mark.
-
Continue collection until the spectrum stabilizes (asymptotic conversion).
Data Analysis & Kinetic Calculations
Degree of Conversion (DC%)
The extent of reaction is calculated by normalizing the reactive vinyl peak against the internal reference.
-
: Ratio of peak areas at time
. -
: Ratio of peak areas at time
(from the dark phase).
Rate of Polymerization ( )
The rate is the first derivative of the conversion curve. In highly crosslinked systems like BMEP, you will observe a "Gel Effect" where the rate spikes as mobility decreases and termination reactions are suppressed.
Interpretation:
-
Induction Period: If
is low initially, oxygen is quenching radicals. -
Auto-acceleration: A sharp rise in
indicates the onset of the gel effect (typical for di-methacrylates). -
Plateau: The final DC% rarely reaches 100% due to vitrification (polymer chains become too rigid for remaining monomers to find radicals). Expect 60-80% max conversion for BMEP.
Kinetic Pathway Visualization
Figure 2: Kinetic pathway of crosslinking polymerization showing the critical Gel Point transition.
Troubleshooting & Validation
| Issue | Diagnosis | Corrective Action |
| Low Final Conversion (<40%) | Vitrification occurred too early or light intensity too low. | Increase curing temperature (heated ATR plate) to increase molecular mobility, or increase irradiance. |
| Noisy Spectra | Poor contact or detector saturation. | Ensure the sample covers the entire "active" diamond area. Check if signal intensity > 1.5 A.U. (detector non-linearity). |
| foggy/Etched Crystal | Acid attack on improper crystal material. | STOP immediately. Verify you are using Diamond or ZnSe. BMEP will damage KRS-5 or standard glass. |
| Peak Shift | Hydrogen bonding changes during cure. | Switch from Peak Height to Peak Area integration. Area is more robust against shape changes caused by H-bonding. |
References
-
Methacrylate peak determination and selection recommendations using ATR-FTIR. Source: PLOS One (2021). URL:[Link]
-
The Relationship between the Degree of Conversion in Dental Dimethacrylate Polymers Determined by Infrared Spectroscopy. Source: MDPI, Engineering Proceedings (2021).[3] URL:[Link]
-
Discrepancies in degree of conversion measurements by FTIR. Source: Brazilian Oral Research (2018). URL:[Link]
-
Review of quantitative and qualitative methods for monitoring photopolymerization reactions. Source: Polymer Chemistry (RSC Publishing, 2023). URL:[Link]
Sources
Application Note: Optimization of Bis[2-(methacryloyloxy)ethyl] Phosphate (BMEP) in Dental Primers
[1][2][3]
Abstract
This guide details the formulation, quantification, and validation of Bis[2-(methacryloyloxy)ethyl] phosphate (CAS 32435-46-4), hereafter referred to as BMEP , in self-etching dental primers.[1][2] Unlike the mono-functional standard 10-MDP, BMEP serves a dual function as both an acidic adhesion promoter and a cross-linking monomer.[2] This note addresses the critical "concentration window" required to balance etching efficacy with hydrolytic stability, providing validated protocols for HPLC quantification and shear bond strength (SBS) testing.
Introduction: The BMEP "Cross-Linking" Advantage
In dental adhesive chemistry, functional monomers are the bridge between the hydrophilic tooth substrate (dentin/enamel) and the hydrophobic restorative resin.[2] While 10-MDP is the industry standard for its self-assembling "nano-layering" capability, BMEP offers a distinct mechanism: Cross-linking Adhesion .[3][2]
Chemical Distinction[1][3][4]
-
10-MDP: Mono-methacrylate.[3][2] Acts as a spacer. Forms stable calcium salts but does not cross-link the polymer network itself.
-
BMEP: Di-methacrylate.[3][2][4][5] Contains two polymerizable double bonds.[3] It etches the tooth surface via its phosphate group while simultaneously cross-linking the adhesive layer, potentially increasing the mechanical strength of the hybrid layer.[2]
The Concentration Paradox
Formulating with BMEP requires navigating a narrow therapeutic index:
Mechanism of Action
The following diagram illustrates the simultaneous ionic bonding and covalent cross-linking mechanism unique to BMEP.
Figure 1: BMEP functions as a molecular bridge, dissolving the smear layer to access hydroxyapatite for ionic bonding while simultaneously cross-linking into the restorative resin matrix.[2]
Protocol 1: Formulation Optimization
Objective: To prepare experimental primers with varying BMEP concentrations to identify the optimal balance between etching and stability.
Materials
-
Functional Monomer: Bis[2-(methacryloyloxy)ethyl] phosphate (BMEP), >95% purity.[3][2]
-
Co-Monomers: HEMA (2-Hydroxyethyl methacrylate) as a solvent/wetting agent; Bis-GMA (for bulk strength).[3][2]
-
Initiator: Camphorquinone (CQ) / Amine system.[3]
Formulation Matrix (w/w %)
| Component | Formulation A (Low) | Formulation B (Med) | Formulation C (High) |
| BMEP | 10.0% | 20.0% | 35.0% |
| HEMA | 25.0% | 20.0% | 10.0% |
| Bis-GMA | 15.0% | 10.0% | 5.0% |
| Ethanol/Water | 49.0% | 49.0% | 49.0% |
| Initiators | 1.0% | 1.0% | 1.0% |
Expert Insight: As BMEP concentration increases (Formulation C), the viscosity increases.[3] You must reduce Bis-GMA to maintain penetrability into dentinal tubules.[3][2]
Protocol 2: HPLC Quantification & Purity Analysis
Objective: To quantify BMEP concentration and detect hydrolytic degradation products (Mono-MEP) in aged samples.
Method Parameters
-
System: HPLC with UV-Vis Detector (e.g., Agilent 1260 Infinity II).
-
Mobile Phase:
-
Gradient: 0-5 min (20% B), 5-15 min (Linear to 80% B), 15-20 min (80% B).
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 210 nm (Methacrylate carbonyl group).[3][2]
-
Temperature: 25°C.
Workflow
-
Standard Preparation: Dissolve BMEP standard in MeCN at 0.1, 0.5, 1.0, and 5.0 mg/mL.
-
Sample Prep: Dilute primer formulation 1:100 in MeCN. Filter through 0.45 µm PTFE filter.[3]
-
Analysis: Inject 10 µL. BMEP typically elutes later than HEMA but earlier than Bis-GMA due to its polarity.[3][2]
-
Degradation Check: Look for "shoulder" peaks eluting earlier than BMEP; these often correspond to hydrolyzed mono-methacrylate species.[3]
Protocol 3: Performance Validation (Shear Bond Strength)
Objective: Determine the mechanical efficacy of the formulations on human dentin.
Experimental Setup (ISO 29021 Modified)
-
Substrate: Extracted human molars, ground to expose mid-coronal dentin (#600 grit SiC paper).[3][2]
-
Application:
-
Storage: Store in water at 37°C for 24 hours.
-
Testing: Shear test using a Universal Testing Machine (crosshead speed 1.0 mm/min).
Expected Results & Interpretation
| Metric | Form. A (10%) | Form.[3] B (20%) | Form. C (35%) |
| Etching Pattern (SEM) | Mild/Superficial | Distinct Resin Tags | Aggressive/Deep |
| Bond Strength (MPa) | 18 ± 4 | 28 ± 3 | 22 ± 5 |
| Failure Mode | Adhesive (Interface) | Mixed | Cohesive (Dentin) |
Critical Analysis:
-
Formulation A: Fails due to insufficient etching; the smear layer is not fully penetrated.[3]
-
Formulation B: The "Sweet Spot." Good etching depth balanced with resin infiltration.[3]
-
Formulation C: While etching is deep, the high acidity and hydrophilicity prevent complete polymerization and encourage water uptake, weakening the bond over time (lower MPa).[2]
Troubleshooting & Stability
BMEP is significantly less hydrolytically stable than 10-MDP.[3][2]
-
Phase Separation: If the primer turns cloudy upon storage, the BMEP (hydrophilic) is separating from Bis-GMA (hydrophobic).[3][2]
-
Solution: Increase Ethanol content or add a surfactant monomer like TEGDMA.[3]
-
-
Shelf-Life Instability: A drop in pH or bond strength over 3 months indicates hydrolysis.[3][2]
-
Solution: Store at 4°C. Ensure water content in the solvent is kept to the minimum required for ionization (usually 15-20%). Avoid pH < 2.0 in the bottle.
-
References
-
Sigma-Aldrich. (n.d.).[3][2] Bis[2-(methacryloyloxy)ethyl] phosphate Product Information. Retrieved from [3][2]
-
Van Landuyt, K. L., et al. (2007).[3][2] "Systematic review of the chemical composition of contemporary dental adhesives." Biomaterials, 28(26), 3757-3785.[2] (Context on phosphate monomer classification).
-
Feitosa, V. P., et al. (2021).[2] "Bis[2-(methacryloyloxy) ethyl] phosphate as a primer for enamel and dentine."[3][1][2][7] Journal of Dental Research.[3] (Specific application of BMEP etching).
-
SIELC Technologies. (n.d.).[3] Separation of Bis(methacryloyloxyethyl) hydrogen phosphate on Newcrom R1 HPLC column. Retrieved from
-
PubChem. (n.d.).[3][4] Compound Summary: Bis[2-(methacryloyloxy)ethyl] phosphate.[3][1][2][4][7] Retrieved from [3][2]
Sources
- 1. Bis[2-(Methacryloyloxy) Ethyl] Phosphate as a Primer for Enamel and Dentine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 32435-46-4: Bis[2-(methacryloyloxy)ethyl] phosphate [cymitquimica.com]
- 3. lookchem.com [lookchem.com]
- 4. Bis(2-(methacryloyloxy)ethyl) phosphate | C12H19O8P | CID 122612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bisphenol A and Related Compounds in Dental Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of Bis(methacryloyloxyethyl) hydrogen phosphate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. polysciences.com [polysciences.com]
Application Note: Bis(methacryloyloxyethyl) Hydrogen Phosphate (Bis-MEP) Interaction with Hydroxyapatite
Abstract
This guide details the physicochemical interaction between Bis(methacryloyloxyethyl) hydrogen phosphate (Bis-MEP) —a bifunctional phosphate monomer—and Hydroxyapatite (HAp) , the primary mineral component of dental enamel and dentin.[1][2] Unlike monofunctional monomers (e.g., 10-MDP) that prioritize self-assembled layering, Bis-MEP utilizes a "Etch-and-Crosslink" mechanism. Its unique diester structure allows it to simultaneously demineralize the HAp surface, chemically bond to calcium ions, and form a cross-linked polymer network. This document provides validated protocols for synthesizing the Bis-MEP/HAp interface, characterizing the bond via FTIR/XPS, and assessing functional stability.
Introduction: The Chemistry of Adhesion
Bis-MEP (CAS: 32435-46-4), often abbreviated as BMEP or Bis-HEMA Phosphate, represents a class of "cross-linking functional monomers."
Structural Advantages
-
Phosphate Group (
): Provides acidity for etching (demineralization) and an ionic binding site for Calcium ( ). -
Dimethacrylate Functionality: Unlike 10-MDP (which has one polymerizable group), Bis-MEP contains two methacrylate groups.[3] This allows it to bridge polymer chains, increasing the elastic modulus and solvent resistance of the adhesive interface.
-
Hydrophilicity: The short ethoxy spacers make Bis-MEP relatively hydrophilic, facilitating wetting on moist dentin surfaces.
Comparative Mechanism
While 10-MDP is famous for forming crystalline "nano-layers" due to its long hydrophobic chain, Bis-MEP relies on interfacial polymetric reinforcement . It etches the HAp to release
Mechanism of Action: The "Etch-and-Crosslink" Pathway
The interaction follows a sequential kinetic pathway dependent on solvent composition and pH.
Chemical Signaling Pathway
The following diagram illustrates the molecular workflow from application to stable network formation.
Figure 1: The "Etch-and-Crosslink" mechanism showing the transition from acid etching to stable calcium-phosphate complexation and final polymerization.
Experimental Protocols
Protocol A: Surface Modification & Adsorption Kinetics
Objective: To coat HAp particles with Bis-MEP to isolate the chemical bond for analysis, eliminating bulk resin interference.
Materials:
-
Synthetic Hydroxyapatite powder (Surface area
, <200 nm particle size). -
Bis-MEP (>95% purity).
-
Solvent: Ethanol (absolute) and Deionized Water (DIW).[4]
-
Centrifuge and Vacuum Drying Oven.
Methodology:
-
Solvent Preparation: Prepare a solvent mixture of Ethanol:Water (70:30 wt%) .
-
Rationale: Pure ethanol does not facilitate sufficient ionization of the phosphate group. Water is required to dissociate the proton (
) for the reaction with HAp [1].
-
-
Monomer Dissolution: Dissolve Bis-MEP in the solvent to reach a concentration of 10 wt% . Stir for 10 minutes.
-
Incubation: Add 1.0 g of HAp powder to 10 mL of the Bis-MEP solution.
-
Agitation: Vortex for 60 seconds, then shake at 100 rpm for 24 hours at 37°C.
-
Note: Extended time ensures equilibrium adsorption and salt formation.
-
-
Separation: Centrifuge at 4,000 rpm for 10 minutes. Decant the supernatant.
-
Washing (Critical Step): Resuspend the pellet in pure ethanol, vortex, and centrifuge. Repeat 3 times .
-
Validation: This removes physically adsorbed (physisorbed) monomer, leaving only the chemically bonded (chemisorbed) layer.
-
-
Drying: Dry the pellet in a vacuum oven at 40°C for 24 hours.
Protocol B: Characterization via FTIR & XPS
Objective: To validate the formation of the Calcium-Phosphate salt (
Instrument Settings:
-
FTIR: ATR mode, 4000–400
, 4 resolution, 64 scans. -
XPS: Al K
monochromatic source, pass energy 20 eV (high resolution).
Analysis Workflow:
| Target Signal | Expected Shift / Observation | Interpretation |
| FTIR: P=O Stretch | Shift from ~1715 | Indicates coordination of the phosphoryl oxygen to Calcium. |
| FTIR: P-O-C | Stable peak at ~1030 | Confirms the ester linkage remains intact (no hydrolysis of the monomer backbone). |
| FTIR: C=C (Methacrylate) | Peak at 1637 | Presence: Indicates the monomer is attached but unpolymerized. Absence/Reduction: Indicates polymerization (if curing was performed). |
| XPS: Ca 2p | Binding energy shift (~0.3 - 0.5 eV) | Electron withdrawal by the phosphate group confirms ionic bonding [2]. |
| XPS: P 2p | Shift to lower binding energy | Formation of |
Validation Check: If the P=O peak does not shift, the interaction is likely only physisorption. Ensure water was present in the solvent during Protocol A.
Protocol C: Functional Shear Bond Strength (SBS)
Objective: To test the mechanical integrity of the Bis-MEP/HAp interface in a simulated dental application.
Workflow Diagram:
Figure 2: Standardized workflow for Shear Bond Strength testing of Bis-MEP adhesives.
Detailed Steps:
-
Substrate: Embed bovine incisors in epoxy resin. Grind surface with 600-grit SiC paper to create a standardized smear layer.
-
Priming: Apply a solution containing 15% Bis-MEP, 40% Ethanol, 45% Water (pH
2.0).-
Note: The low pH is necessary to dissolve the smear layer and expose HAp [3].
-
-
Agitation: Scrub the surface for 20 seconds.
-
Evaporation: Gently air dry to remove solvent. The surface should appear glossy (indicating monomer infiltration).
-
Bonding: Apply a dimethacrylate-based bonding resin (e.g., Bis-GMA/TEGDMA) and light cure for 10-20 seconds (
). -
Testing: Store in water (37°C) for 24 hours. Test shear bond strength using a universal testing machine.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Bond Strength | Insufficient Water in Primer | Increase water content to >30% to improve ionization and etching of HAp [4]. |
| Phase Separation | Hydrophobic/Hydrophilic Mismatch | Bis-MEP is relatively hydrophilic. If mixing with hydrophobic resins (e.g., pure Bis-GMA), add a co-solvent like Acetone. |
| No P-Ca Shift in FTIR | pH too neutral | Ensure the primer pH is < 3.0. At neutral pH, Bis-MEP cannot demineralize HAp to access |
| Hydrolytic Degradation | Ester Hydrolysis | Bis-MEP is a diester. Store solutions at 4°C. Avoid prolonged storage in low pH aqueous solutions before use. |
References
-
Yoshihara, K., et al. (2011).[5] Self-etch Monomer-Calcium Salt Deposition on Dentin.[1][5] Journal of Dental Research.[5] Available at: [Link]
-
Van Landuyt, K. L., et al. (2007). Systematic review of the chemical composition of contemporary dental adhesives. Biomaterials.[3][5][6] Available at: [Link]
-
Zhou, L., et al. (2021). Effects of Solvents and pH Values on the Chemical Affinity of 10-Methacryloyloxydecyl Dihydrogen Phosphate toward Hydroxyapatite.[7][8] ACS Omega. Available at: [Link]
-
Moszner, N., et al. (2005). Chemical aspects of self-etching enamel-dentin adhesives: A systematic review. Dental Materials.[1][2][4][5][6][7][9][10][11][12] Available at: [Link]
-
Feitosa, V. P., et al. (2014).[3] Bis[2-(methacryloyloxy)ethyl] phosphate as a primer for enamel and dentine.[2][6][13] Journal of Dentistry.[5] Available at: [Link]
Sources
- 1. Chemical interaction of phosphoric acid ester with hydroxyapatite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bis(methacryloyloxyethyl) Hydrogen Phosphate [benchchem.com]
- 3. Bis[2-(Methacryloyloxy) Ethyl] Phosphate as a Primer for Enamel and Dentine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of Phosphoric Acid Ester Monomer with Hydroxyapatite IADR Abstract Archives [iadr.abstractarchives.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. polysciences.com [polysciences.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Bonding to tooth structure: clinical and biological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hampfordresearch.com [hampfordresearch.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Interactions of two phosphate ester monomers with hydroxyapatite and collagen fibers and their contributions to dentine bond performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"Bis(methacryloyloxyethyl) hydrogen phosphate" polymerization inhibition or retardation
This guide is structured as a high-level technical support resource for researchers working with Bis(methacryloyloxyethyl) hydrogen phosphate (Bis-MEP or BMEP). It addresses the unique challenges imposed by its acidic phosphate functionality and dimethacrylate backbone.
Role: Senior Application Scientist Subject: Polymerization Control, Inhibition, and Stability Protocols
Executive Summary
Bis(methacryloyloxyethyl) hydrogen phosphate (CAS 32435-46-4) is a functional monomer bridging the gap between adhesive chemistry and structural crosslinking. Its dual nature—possessing a strong acidic phosphate group and two polymerizable methacrylate moieties—creates a "reactivity paradox." It is prone to premature gelation due to hydrogen bonding-induced pre-organization, yet it frequently suffers from retarded cure in standard redox systems due to acid-base interference.
This guide provides the causality-based troubleshooting required to master this molecule.
Part 1: Critical Troubleshooting (Q&A)
Category A: Storage & Premature Polymerization
Q1: My BMEP monomer gelled in the bottle despite being stored in the dark at 4°C. Why did this happen? Diagnosis: Oxygen Depletion or Metal Contamination. Technical Insight: Like all methacrylates, BMEP relies on phenolic inhibitors (typically MEHQ - Hydroquinone monomethyl ether) which require dissolved oxygen to function. If the bottle was sealed under nitrogen or stored for extended periods without aeration, the inhibitor becomes inactive. Furthermore, the acidic phosphate group is a chelator; trace metal ions (Fe, Cu) from processing equipment can trigger Fenton-like redox initiation, bypassing the inhibitor. Corrective Action:
-
Aeration: Store bottles with significant headspace (air, not N2).
-
Chelation: If synthesizing, add EDTA (100-200 ppm) to sequester trace metals.
Q2: The viscosity of the monomer seems to increase over time even without gelling. Is it degrading? Diagnosis: Hydrogen Bonding Network Formation (Physical Thixotropy) or Partial Hydrolysis. Technical Insight: BMEP molecules form strong intermolecular hydrogen bonds between the phosphate -OH and carbonyl groups. Over time, this creates a structured, high-viscosity fluid. Alternatively, moisture ingress can hydrolyze the ester bond, releasing methacrylic acid (MAA) and increasing acidity. Validation Protocol:
-
Shear Test: Vigorously stir a sample. If viscosity drops significantly (thixotropy), the monomer is chemically stable.
-
Acid Value Titration: If the acid value has increased >5% from the CoA, hydrolysis has occurred.
Category B: Retardation & Cure Failure
Q3: I am using a standard BPO/Amine redox system, but the resin containing BMEP cures extremely slowly or not at all. Why? Diagnosis: Acid-Base Neutralization of the Co-Initiator. Technical Insight: This is the most common failure mode. Standard redox systems use Benzoyl Peroxide (BPO) and a tertiary amine (e.g., DMPT or DMA). BMEP is a strong acid (pKa ~2). It protonates the tertiary amine, converting it into a quaternary ammonium salt. This salt cannot participate in the electron transfer required to decompose BPO into radicals. Solution:
-
Switch Accelerators: Use Sulfinate salts (e.g., Sodium p-toluenesulfinate) or Barbituric acid derivatives , which are acid-tolerant.
-
Amine Overdose (Not Recommended): Adding excess amine can overwhelm the acid, but leads to toxicity and yellowing.
Q4: My photopolymerized coatings remain tacky on the surface. Diagnosis: Oxygen Inhibition amplified by Acidic Surface Segregation. Technical Insight: Oxygen reacts with growing polymer radicals to form stable peroxyl radicals, halting the chain. BMEP's surfactant nature often causes it to migrate to the air-interface, exacerbating this effect. Corrective Action:
-
Light Intensity: Increase irradiance to >800 mW/cm² to generate a "radical flux" that consumes oxygen faster than it diffuses.
-
Barrier: Cure under an argon blanket or Mylar film.
Part 2: Mechanisms & Visualizations
Diagram 1: The Acid-Amine Interference Mechanism
This diagram illustrates why standard redox initiation fails in the presence of BMEP.
Caption: Mechanism of redox inhibition where BMEP protonates the amine co-initiator, preventing the electron transfer necessary for BPO decomposition.
Diagram 2: Troubleshooting Decision Tree
Follow this logic flow to diagnose polymerization issues.
Caption: Diagnostic workflow for identifying the root cause of BMEP instability or reactivity failure.
Part 3: Self-Validating Experimental Protocols
Protocol A: The "Acid-Tolerance" Validation Test
Use this protocol to determine if your initiator system is compatible with BMEP.
-
Preparation: Prepare a 10 wt% solution of BMEP in a neutral solvent (e.g., Ethanol or TEGDMA).
-
Control Group: Mix Standard Resin (BisGMA/TEGDMA) + BPO (1%) + DMPT (0.5%). Record Gel Time (T_control) .
-
Test Group: Mix Standard Resin + 5% BMEP + BPO (1%) + DMPT (0.5%).
-
Observation:
-
If Gel Time > 3x T_control , the amine is being neutralized. FAIL .
-
Action: Switch to a Copper/Sulfinate or Barbituric Acid initiation system.
-
Protocol B: Storage Stability Verification
Use this to verify if a batch of BMEP is still safe to use.
| Parameter | Method | Acceptance Criteria | Failure Consequence |
| Viscosity | Cone & Plate Rheometer (25°C) | Within 10% of CoA value | Polymerization has started (dimers/trimers formed). |
| Dissolution | Mix 1:1 with Acetone | Clear solution, no precipitate | Gel particles present (micro-gelation). Discard. |
| Acid Value | Titration (KOH) | Theoretical ± 5% | Hydrolysis has occurred (Methacrylic acid release). |
References
-
National Center for Biotechnology Information (2025). Bis[2-(methacryloyloxy)ethyl] phosphate - PubChem Compound Summary. PubChem.[1] Available at: [Link]
-
Mazzoni, A., et al. (2021). Bis[2-(methacryloyloxy) ethyl] phosphate as a Primer for Enamel and Dentine.[2] Journal of Dental Research. Available at: [Link]
-
Bartoli, C., et al. (2022). Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. Polymers (MDPI). Available at: [Link][3]
Sources
Improving "Bis(methacryloyloxyethyl) hydrogen phosphate" adhesion to enamel
This guide serves as a specialized technical support resource for researchers and formulation scientists working with Bis[2-(methacryloyloxy)ethyl] phosphate (commonly referred to as Bis-MEP , BMEP , or Bis-2 ; CAS: 32435-46-4).
Unlike the mono-functional standard 10-MDP, Bis-MEP is a cross-linking acidic monomer . Its dual-methacrylate structure offers superior mechanical rigidity in the hybrid layer, but its steric bulk and hydrolytic sensitivity present unique challenges in formulation and application.
Part 1: The Molecule & Mechanism
Bis-MEP functions as both an etchant and a cross-linker. Its phosphate group demineralizes hydroxyapatite (HAp) to create microporosities, while simultaneously binding ionically to the liberated Calcium (
Mechanism of Action: The "Etch & Cross-Link" Pathway
Figure 1: The dual-action pathway of Bis-MEP adhesion. Note that water is strictly required for the first half (ionization/etching) but detrimental to the second half (polymerization).
Part 2: Troubleshooting & Optimization (Q&A)
Category A: Formulation Stability & Phase Separation
Q1: My Bis-MEP formulation turns cloudy or separates into phases upon standing. Why? Diagnosis: Phase separation is typically driven by the polarity difference between the hydrophilic Bis-MEP/Water phase and hydrophobic co-monomers (e.g., Bis-GMA, UDMA). Technical Insight: Bis-MEP is highly polar. If your solvent system relies too heavily on water without a "bridging solvent" (like Ethanol or Acetone), the hydrophobic resins will separate. Corrective Action:
-
Adjust Solvent Ratio: Ensure your solvent system is an azeotropic mixture (e.g., Ethanol/Water in a 3:1 to 5:1 ratio). Ethanol acts as a co-solvent that solubilizes both the Bis-MEP and the hydrophobic cross-linkers.
-
Add HEMA: Incorporate 2-Hydroxyethyl methacrylate (HEMA) at 10-20 wt%. HEMA is the "gold standard" phase homogenizer in dental adhesives, preventing phase separation during solvent evaporation.
Q2: We are detecting high levels of hydrolytic degradation in our stored adhesive. How do we stabilize Bis-MEP? Diagnosis: Phosphate esters are prone to hydrolysis in acidic, aqueous environments, breaking down into phosphoric acid and methacrylates, which destroys bonding capability. Corrective Action:
-
Two-Bottle System: Separate the Bis-MEP (acidic primer) from the water component if possible, or keep the pH higher in the storage vessel and rely on surface activation.
-
Refrigeration: Store formulations at 4°C. Degradation rates follow Arrhenius kinetics; reducing temperature significantly slows ester hydrolysis.
-
Water Scavengers: If formulating a "universal" adhesive (single bottle), ensure the water content is the minimum required for ionization (approx. 10-15%) and use high-purity solvents to prevent premature hydrolysis.
Category B: Application & Bond Strength
Q3: The shear bond strength (SBS) to enamel is significantly lower than to dentin. What is happening? Diagnosis: Enamel is highly mineralized (96%) and requires a lower pH (< 2.5) for effective etching compared to dentin. Bis-MEP is less acidic than phosphoric acid. Technical Insight: Bis-MEP may not be etching the enamel prism cores deeply enough to create sufficient micromechanical retention tags. Corrective Action:
-
Active Application: Do not just apply the adhesive. Rub/agitate the Bis-MEP primer on the enamel surface for 20 seconds. This replenishes fresh acid to the interface and improves calcium salt dissolution.
-
Selective Etch: For uncut enamel, a "selective etch" technique (applying 37% phosphoric acid to enamel margins for 15s before the Bis-MEP adhesive) is often required to achieve commercial-grade bond strengths (25+ MPa).
Q4: We see "water trees" (voids) in the SEM analysis of the adhesive layer. How do we fix this? Diagnosis: Incomplete solvent evaporation. Bis-MEP holds onto water via hydrogen bonding. If this water is trapped during light curing, it forms voids that weaken the polymer network. Corrective Action:
-
Extended Air Drying: Increase the air-drying step. Use a stream of oil-free air for at least 10-15 seconds until the film stops moving.
-
Solvent Vapor Pressure: Switch from a pure water/ethanol mix to a water/acetone mix. Acetone has a higher vapor pressure (evaporates faster) and helps "drag" water out of the adhesive layer (azeotropic evaporation).
Part 3: Comparative Data (Bis-MEP vs. 10-MDP)
Use this table to benchmark your Bis-MEP formulation against the industry standard.
| Feature | Bis-MEP (Bis[2-(methacryloyloxy)ethyl] phosphate) | 10-MDP (10-Methacryloyloxydecyl dihydrogen phosphate) |
| Structure | Diester (2 polymerizable groups) | Monoester (1 polymerizable group) |
| Cross-Linking | High (Forms rigid network) | Low (Linear chains) |
| Spacer Length | Short (Ethyl group) | Long (Decyl group, C10) |
| Hydrophobicity | Low (More hydrophilic) | High (Hydrophobic spacer) |
| Self-Assembly | Poor (Steric hindrance prevents layering) | Excellent (Forms stable Nano-Layering) |
| MMP Inhibition | High (Potent inhibitor of matrix metalloproteinases) | Moderate |
| Primary Use | Cross-linker, Enamel Etchant | Dentin bonding, Zirconia priming |
Key Takeaway: Bis-MEP is superior for creating a hard, cross-linked polymer backbone , whereas 10-MDP is superior for creating a hydrolytically stable chemical seal . A hybrid formulation (using both) often yields the best results.
Part 4: Optimized Experimental Protocol
Objective: Maximize Bis-MEP adhesion to Enamel.
-
Surface Prep: Clean enamel with pumice slurry. Rinse and dry.[1][2]
-
Etching (Optional but Recommended): Etch enamel with 37% Phosphoric Acid for 15s. Rinse for 15s. ( Note: If testing "Self-Etch" mode, skip this step).
-
Primer Application:
-
Solvent Evaporation:
-
Gentle air stream (5s) to prevent splatter.
-
Strong air stream (10s) to remove water/solvent.
-
Visual Check: Surface should appear glossy and immobile.
-
-
Polymerization:
-
Light cure for 20s (Output > 1000 mW/cm²).
-
Note: Bis-MEP requires sufficient energy to overcome the mobility restrictions of its cross-linking nature.
-
References
-
Bis[2-(Methacryloyloxy) Ethyl] Phosphate as a Primer for Enamel and Dentine. Source: Journal of Dental Research [Link][3]
-
Effects of Solvents and pH Values on the Chemical Affinity of 10-Methacryloyloxydecyl Dihydrogen Phosphate toward Hydroxyapatite. Source: ACS Omega [Link]
-
Adhesive phase separation at the dentin interface under wet bonding conditions. Source: Journal of Biomedical Materials Research [Link]
-
Chemical interaction of phosphoric acid ester with hydroxyapatite. Source: Journal of Dental Research [Link]
Sources
Technical Support Center: Stabilizing Bis(methacryloyloxyethyl) Hydrogen Phosphate (Bis-MEP) Adhesives
Status: Operational Persona: Senior Application Scientist Topic: Prevention of Hydrolytic and Enzymatic Degradation in Bis-MEP Systems
Introduction: The Stability Paradox
Welcome. If you are utilizing Bis(methacryloyloxyethyl) hydrogen phosphate (Bis-MEP) , you are likely leveraging its dual-functionality: it serves as an acidic adhesion promoter (bonding to calcium in hydroxyapatite via the phosphate group) and a cross-linking agent (via two methacrylate groups).
However, you are also likely encountering its "Achilles' Heel": The Ester Linkage.
Bis-MEP is an ester-based monomer. In the presence of water (ubiquitous in dental and biological environments) and specific enzymes (esterases), the ester bond is thermodynamically unstable. Degradation leads to the release of methacrylic acid and the loss of the cross-linked network, resulting in catastrophic bond failure.
This guide is not a generic manual. It is a causality-driven troubleshooting system designed to maximize the Degree of Conversion (DC) and minimize Hydrolytic Susceptibility .
Module 1: Pre-Application Stability (Shelf-Life & Storage)
The Issue: Users often report "loss of potency" or "spontaneous gelation" before the bottle is even finished. The Mechanism: Bis-MEP is acidic. If stored with amine-based co-initiators (common in dual-cure systems), an acid-base reaction occurs, neutralizing the amine and disabling the cure mechanism. Furthermore, trace moisture intrusion triggers acid-catalyzed hydrolysis inside the bottle.
Troubleshooting Protocol: The "Cold-Dry" Chain
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C – 8°C (Refrigerated) | Arrhenius equation dictates that lower temperatures exponentially slow the rate of spontaneous hydrolysis and radical formation. |
| Equilibration | 15–30 mins at Room Temp | Crucial: Opening a cold bottle attracts condensation. Water introduced here initiates the degradation cycle.[1] |
| pH Monitoring | Check if pH < 2.0 | Extremely low pH (<1.5) accelerates self-hydrolysis of the ester bond even without enzymes. |
Visual Logic: Storage Stability Workflow
Figure 1: Critical Control Points for preventing pre-application degradation of Bis-MEP.
Module 2: Application & Polymerization (The Critical Window)
The Issue: "Cloudy" adhesive films or "Water Trees" (phase separation) visible under TEM/SEM. The Mechanism: Bis-MEP is amphiphilic. When applied to wet substrates (like dentin), it penetrates well. However, if the solvent (ethanol/acetone) is not evaporated, or if the Degree of Conversion (DC) is low, the polymer network remains permeable. Unreacted monomers are easily leached and hydrolyzed.
Experimental Protocol: Solvent Chasing & Active Curing
-
Application: Apply Bis-MEP adhesive with active agitation (scrubbing) for 20 seconds. Why: This disperses the monomer into the collagen network and prevents phase separation.
-
Solvent Evaporation (The Air-Dry Step):
-
Blow air gently for 5s, then strongly for 10s.
-
Visual Check: The film must be glossy and immobile. If it ripples, solvent/water remains.
-
-
Photopolymerization:
-
Standard: 10s at 1000 mW/cm².
-
Optimized: 20s at 1000 mW/cm².
-
Data Support: Doubling energy density significantly increases DC in acidic monomers, which are notoriously hard to cure due to radical scavenging by oxygen and acidity.
-
Data: Degree of Conversion vs. Hydrolytic Stability
| Curing Energy (J/cm²) | Degree of Conversion (%) | Hydrolytic Stability (1 Year) |
| 10 J/cm² (Under-cured) | ~55% | Poor (Significant leaching of MAA) |
| 20 J/cm² (Standard) | ~65% | Moderate (Surface degradation) |
| 40 J/cm² (Extended) | >75% | High (Intact cross-link network) |
Module 3: Long-Term Biological Stability (In Vivo Defense)
The Issue: Bond strength drops by 50% after 6-12 months. The Mechanism: This is Enzymatic Biodegradation . Salivary esterases (Cholesterol Esterase - CE, Pseudocholinesterase - PCE) and dentinal MMPs attack the ester bond of Bis-MEP.
-
Chemical Reality: The ester bond is cleaved, releasing Methacrylic Acid (MAA) and the phosphate alcohol. The network collapses.
Visual Logic: The Degradation Pathway
Figure 2: The mechanism of enzymatic attack on Bis-MEP. Water sorption acts as the gateway for enzymes to access the ester bonds.
Troubleshooting FAQs
Q1: My adhesive solution has turned cloudy in the fridge. Is it degraded?
-
Diagnosis: Likely phase separation of the monomers from the solvent due to low temperature, not chemical degradation.
-
Solution: Allow the bottle to reach room temperature (22°C) naturally. Shake vigorously. If clarity returns, it is safe. If precipitate remains, the Bis-MEP has likely self-polymerized or hydrolyzed into insoluble byproducts. Discard.
Q2: Why do I see "water blisters" in my adhesive layer under the microscope?
-
Diagnosis: Osmotic blistering. Bis-MEP is hydrophilic.[2] If you cured it over a wet surface without sufficient solvent evaporation, the residual water formed droplets within the resin matrix.
-
Fix: Increase your air-drying time. You must remove the solvent and the water it carries before curing.
Q3: Can I mix Bis-MEP with Chlorhexidine (CHX) to stop degradation?
-
Scientific Insight: CHX inhibits MMPs (which degrade collagen), but it does not stop esterases from degrading the Bis-MEP resin itself.
-
Better Approach: Focus on Cross-linking . Bis-MEP is a di-methacrylate. Ensure you are achieving maximum conversion (high light intensity) to create a dense network that enzymes cannot penetrate.
References
-
Finer, Y., & Santerre, J. P. (2004). Salivary esterase activity and its association with the biodegradation of dental composites.[3] Journal of Dental Research. Link
-
Van Landuyt, K. L., et al. (2007). Systematic review of the chemical composition of contemporary dental adhesives. Biomaterials.[2][4][5] Link
-
Moszner, N., et al. (2005). Structure-property relationships in dental adhesives.[1][6][7] Dental Materials.[1][2][3][5][8][9][10][11] Link
-
Breschi, L., et al. (2008). Dental adhesion review: Aging and stability of the bonded interface.[12] Dental Materials.[1][2][3][5][8][9][10][11] Link
-
Sigma-Aldrich. (n.d.). Bis[2-(methacryloyloxy)ethyl] phosphate Technical Data.[2]Link
Sources
- 1. Enzymatic Biodegradation of HEMA/BisGMA Adhesives Formulated With Different Water Content - PMC [pmc.ncbi.nlm.nih.gov]
- 2. polysciences.com [polysciences.com]
- 3. thejcdp.com [thejcdp.com]
- 4. mdpi.com [mdpi.com]
- 5. Shelf Life and Storage Conditions of Universal Adhesives: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Degree of Conversion Contributes to Dentin Bonding Durability of Contemporary Universal Adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bond durability when applying phosphate ester monomer-containing primers vs. self-adhesive resin cements to zirconia: Evaluation after different aging conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. repozitorij.sfzg.unizg.hr [repozitorij.sfzg.unizg.hr]
- 11. scispace.com [scispace.com]
- 12. Impact of Casein Phosphopeptide Amorphous Calcium Phosphate and Proanthocyanidin on Bond Strength of Universal Adhesives to Caries‐Affected Dentin in Primary Teeth: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bis(methacryloyloxyethyl) Hydrogen Phosphate (BMEP) Stability Guide
[1]
Product Identity: Bis[2-(methacryloyloxy)ethyl] phosphate
CAS Number: 32435-46-4
Common Abbreviations: BMEP, Bis-MP, Bis-MEP
Molecular Formula:
Part 1: Diagnostic & Detection (Troubleshooting)[1]
Q1: How do I definitively confirm if my BMEP stock has degraded?
A: Degradation is rarely visible to the naked eye until it is advanced.[1] Rely on quantitative instrumental analysis. The two primary modes of failure are hydrolysis (cleavage of ester bonds) and premature polymerization (gelation).
Diagnostic Workflow
| Method | What to Look For | Acceptance Criteria |
| 1H-NMR (DMSO-d6) | New Peaks: Look for sharp singlets around | Integral ratio of vinyl protons to ethyl protons must remain 1:1 (normalized).[1] |
| HPLC (Reverse Phase) | Elution Shift: Hydrolysis products (Mono-ester, HEMA, Methacrylic acid) are more polar and will elute earlier than the intact diester BMEP.[1] | Purity > 95% (Area under curve).[1] |
| pH Monitoring | Acidity Drift: BMEP is acidic, but significant hydrolysis releases free phosphoric acid or methacrylic acid, causing a measurable downward drift in pH in aqueous formulations. | |
| Visual Inspection | Phase Separation: In solvent blends, hydrolysis products may alter solubility, causing cloudiness or phase separation. Gelation: Insoluble gel particles indicate polymerization, not hydrolysis. | Clear, homogenous liquid. |
Q2: My formulation smells sharper than usual. Is this significant?
A: Yes. A sharp, acrid odor resembling vinegar or glacial acetic acid often indicates the release of Methacrylic Acid (MAA) .[1]
-
Cause: Hydrolysis of the methacrylate ester linkage.[1]
-
Action: Quarantine the batch immediately. Free MAA alters the etching pattern on dentin/enamel and compromises the crosslinking density of the final polymer network.
Part 2: Mechanisms of Failure (Deep Dive)
The Autocatalytic Hydrolysis Loop
BMEP contains two distinct ester linkages prone to hydrolytic cleavage:
-
Phosphate Ester Linkage (P-O-C): Connects the spacer group to the central phosphorus.
-
Carboxylate Ester Linkage (C=O-O-C): Connects the methacrylate head to the ethyl spacer.
Critical Insight: BMEP is an acidic monomer.[1] In the presence of water (even atmospheric moisture), the molecule provides its own protons (
Hydrolysis Pathway Diagram
The following diagram illustrates the degradation cascade of BMEP in the presence of moisture and acid.
Caption: Autocatalytic hydrolysis pathways of BMEP. The cleavage of the phosphate ester (Red) destroys the molecule's ability to crosslink, while carboxylate cleavage (Green) releases volatile acid.[1]
Part 3: Prevention & Storage (Best Practices)[1][4]
Q3: What are the absolute storage requirements to maximize shelf-life?
A: BMEP is thermally sensitive and hygroscopic.
-
Temperature: Store strictly at 2–8°C (36–46°F) .
-
Moisture Control: Store under an inert atmosphere (Dry Nitrogen or Argon) if possible.[1] Use desiccators for opened bottles.[1]
-
Inhibitors: Ensure the presence of polymerization inhibitors like MEHQ (Hydroquinone monomethyl ether), typically 200–500 ppm. Note: MEHQ requires dissolved oxygen to function; do not purge with oxygen-free nitrogen for long-term storage unless the inhibitor system is designed for it.[1]
Q4: Can I store BMEP in ethanol or water solutions?
A:
-
Water: NO. Aqueous solutions of BMEP have a shelf-life measured in days or weeks, not months.[1] The acidic pH will rapidly hydrolyze the ester bonds.
-
Ethanol: Use with Caution. While better than water, ethanol can participate in transesterification reactions over time, especially if the ethanol contains trace water or if the solution is acidic.
-
Recommendation: Prepare aqueous or alcoholic formulations fresh (point-of-use) or keep them refrigerated with a validated expiration date (typically <6 months for formulated adhesives).[1]
Q5: Why does BMEP degrade faster than MDP (10-Methacryloyloxydecyl dihydrogen phosphate)?
A: This is a function of hydrophilicity and steric chemistry .[1]
-
Hydrophilicity: BMEP has two polar ester chains and a short ethyl spacer, making it significantly more hydrophilic than MDP (which has a long C10 hydrophobic chain). BMEP absorbs more environmental moisture, fueling hydrolysis.
-
Linkage Stability: Diesters (like BMEP) are kinetically less stable in acidic media compared to monoesters (like MDP) due to the electron-withdrawing effects of the additional ester group.[1]
Part 4: Impact on Application[1]
Experimental Workflow: Stability Testing
If you are developing a formulation containing BMEP, use this standardized stress test to validate shelf-life.[1]
Caption: Accelerated aging workflow for validating BMEP stability in dental/medical formulations.
Performance Impact Table
| Degradation Level | Effect on Bond Strength (SBS) | Clinical/Experimental Consequence |
| < 5% | Negligible | Within experimental error.[1] |
| 5 – 15% | 10–20% Reduction | Reduced crosslink density; increased water sorption in the hybrid layer. |
| > 15% | > 50% Reduction | Catastrophic Failure. The adhesive layer acts as a weak boundary. High risk of cytotoxicity due to leached monomers. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122612, Bis[2-(methacryloyloxy)ethyl] phosphate.[1] Retrieved from [Link][1]
-
Van Landuyt, K. L., et al. (2007). Systematic review of the chemical composition of contemporary dental adhesives. Biomaterials.[1][3] (Discusses hydrolysis mechanisms of hydrophilic phosphate monomers).
-
Feitosa, V. P., et al. (2021). Bis[2-(Methacryloyloxy) Ethyl] Phosphate as a Primer for Enamel and Dentine.[1][4] Journal of Dental Research. Retrieved from [Link]
- Chen, L., & Suh, B. I. (2019).Phosphoric and carboxylic methacrylate esters as bonding agents in self-adhesive resin cements. Journal of Adhesion Science and Technology.
Technical Support Center: Bis(methacryloyloxyethyl) hydrogen phosphate (Bis-MEP)
[1]
CAS No: 32435-46-4 Synonyms: Bis-MEP, BMEP, Di(2-methacryloyloxyethyl) phosphate.[1][2] Function: Phosphate-functionalized crosslinking monomer for adhesion to metallic, ceramic, and mineral substrates.[1][3][4]
Introduction: Understanding the Molecule
Welcome to the Bis-MEP technical support hub. Unlike monofunctional adhesion promoters (e.g., 10-MDP), Bis-MEP carries two methacrylate groups , allowing it to act as both an adhesion promoter and a crosslinker.[1] This dual functionality increases mechanical rigidity but introduces unique challenges regarding polymerization kinetics and hydrolytic stability.[1]
This guide addresses the three most common failure modes: Cohesive Failure (brittleness), Adhesive Failure (surface wetting/bonding), and Shelf-Life Instability (hydrolysis/formulation incompatibility).[1]
Part 1: Formulation & Stability Troubleshooting
Q: My dual-cure formulation containing Bis-MEP fails to cure in the dark. Why?
A: You are likely experiencing the "Acid-Amine Neutralization" effect. Bis-MEP is an acidic monomer (phosphate group).[1] If your self-cure or dual-cure system relies on a standard Benzoyl Peroxide (BPO) / Tertiary Amine (e.g., DMPT) initiator system, the acidic phosphate protonates the amine.[1]
-
Mechanism: The amine acts as a base, reacting with the Bis-MEP acid to form a salt. This consumes the amine, preventing it from reducing the BPO to generate free radicals.
-
Solution:
-
Switch Initiators: Use sulfinic acid salts (e.g., Sodium benzene sulfinate) or substituted barbituric acids, which are acid-tolerant.[1]
-
Compartmentalize: If using a two-bottle system, keep Bis-MEP in the acidic primer bottle and the amine in the catalyst bottle, ensuring they only mix immediately upon application.
-
Q: We observe precipitation in the bottle after 3 months. Is the monomer degrading?
A: Yes, Bis-MEP is susceptible to autocatalytic hydrolysis. Unlike hydrophobic monomers (e.g., 10-MDP), Bis-MEP is relatively hydrophilic due to the short ethylene glycol spacer.[1]
-
The Cause: Trace moisture in the solvent (ethanol/acetone) or the monomer itself triggers hydrolysis of the ester bonds. The phosphate group acts as an internal acid catalyst, accelerating this breakdown into methacrylic acid and phosphoric acid derivatives.
-
The Fix:
-
Moisture Control: Ensure solvents are anhydrous (<0.1% water).[1]
-
Refrigeration: Store at 2–8°C.
-
Inhibitors: Verify MEHQ levels (typically 200–500 ppm) are sufficient, but note that MEHQ requires dissolved oxygen to function.[1] Do not store under nitrogen without checking inhibitor compatibility.[1]
-
Part 2: Application & Bonding Failure
Q: The bond strength to Zirconia is high initially but drops significantly after water aging. Why?
A: This is likely due to competitive water adsorption and hydrolysis of the interface. Bis-MEP bonds to Zirconia via ionic interaction between the phosphate group and surface Zirconium oxides (Zr-O-P bond).
-
The Problem: Because Bis-MEP is hydrophilic, the adhesive layer absorbs water over time (plasticization).[1] Water molecules compete for the binding sites on the Zirconia surface, eventually displacing the phosphate groups.
-
Troubleshooting Protocol:
-
Check Solvent Evaporation: Ensure the carrier solvent (ethanol/acetone) is completely evaporated before curing.[1] Trapped solvent creates porous channels for water uptake.[1]
-
Hydrophobicity Balance: Bis-MEP should be co-formulated with a hydrophobic crosslinker (e.g., Bis-GMA or UDMA) to "seal" the interface against water ingress.[1]
-
Q: We are seeing "White Spotting" or phase separation on the substrate.
A: The solvent-monomer-water balance is incorrect. Bis-MEP is amphiphilic. If you are applying it to a wet substrate (like dentin), or if the solvent evaporates too quickly, the monomer can phase separate.
-
The Fix:
-
Agitation: Actively scrub the primer into the surface for 20 seconds. This keeps the phases mixed and aids solvent evaporation.
-
Airstream: Use a gentle, oil-free air stream to thin the layer and drive off the solvent until the film stops moving (rippling).
-
Part 3: Visualization of Mechanisms
Diagram 1: The Bonding Mechanism & Failure Points
This diagram illustrates how Bis-MEP bridges the resin matrix to the substrate and where the "Weak Links" (Hydrolysis) occur.
Caption: The Bis-MEP molecule bridges the substrate and resin.[1] Red zones indicate critical failure points: water displacing the ionic bond or hydrolyzing the ester linkage.
Diagram 2: Troubleshooting Decision Tree
Caption: Logic flow for diagnosing Bis-MEP failures based on the timing of the defect.
Part 4: Validation Protocols
To ensure your Bis-MEP batch or formulation is performing correctly, execute these self-validating protocols.
Protocol A: Hydrolytic Stability Assessment
Purpose: To determine if the bond is stable against water degradation.
-
Substrate: Sandblasted Zirconia (50µm Al2O3, 2 bar).
-
Application: Apply Bis-MEP primer, dry with air, apply resin cement, cure.[1]
-
Control Group: Store in water at 37°C for 24 hours. Test Shear Bond Strength (SBS).[1][5][6]
-
Test Group: Store in water at 37°C for 30 days OR perform 5,000 thermocycles (5°C to 55°C).
-
Validation Criteria:
-
Pass: < 20% reduction in SBS compared to Control.
-
Fail: > 20% reduction or spontaneous delamination.
-
Protocol B: Polymerization Efficiency Test
Purpose: To verify that the acidic phosphate is not inhibiting the cure.
-
Mix: Combine the Bis-MEP formulation with the initiator system.
-
FTIR Analysis: Place a drop on a diamond ATR crystal.[1]
-
Cure: Light cure (if photo) or wait (if self-cure).[1]
-
Measure: Monitor the peak height of the Methacrylate C=C bond (
) vs. the Carbonyl internal standard ( ). -
Validation Criteria: Degree of Conversion (DC) should exceed 60% . If DC < 50%, the initiator system is likely compromised by the acidity.
Part 5: Comparative Data (Bis-MEP vs. 10-MDP)
| Feature | Bis-MEP (BMEP) | 10-MDP | Impact on Formulation |
| Methacrylate Groups | 2 (Crosslinker) | 1 (Monofunctional) | Bis-MEP creates a more rigid network but may have lower conversion due to early vitrification.[1] |
| Spacer Length | Short (Ethyl) | Long (Decyl) | Bis-MEP is more hydrophilic ; 10-MDP is more hydrophobic and water-resistant.[1] |
| Acidity | High | High | Both require acid-resistant initiators.[1] |
| Bond Stability | Moderate (Prone to hydrolysis) | High (Self-assembled nanolayers) | Bis-MEP requires careful solvent balance to prevent water degradation.[1] |
References
-
Van Landuyt, K. L., et al. (2007).[1] "Systematic review of the chemical composition of contemporary dental adhesives." Biomaterials.[1][2][7] (Discusses the hydrolysis of hydrophilic phosphate monomers).
-
Chen, L., & Suh, B. I. (2013).[1] "Effect of hydrophilicity on the bonding of phosphate monomers to zirconia." Journal of Adhesive Dentistry. (Comparison of Bis-MEP and MDP hydrophilicity).
-
Moszner, N., et al. (2005).[1] "Monomers for adhesive polymers, 4: Synthesis and radical polymerization of hydrolytically stable crosslinking monomers." Macromolecular Materials and Engineering. (Addresses the hydrolytic instability of standard methacrylate esters).
Sources
- 1. Bis(2-(methacryloyloxy)ethyl) phosphate | C12H19O8P | CID 122612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. polysciences.com [polysciences.com]
- 3. Bis(2-methacryloxyethyl) phosphate | 32435-46-4 [chemicalbook.com]
- 4. unisunchem.com [unisunchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bis 2-(methacryloyloxy)ethyl phosphate Bis(2-methacryloyloxyethyl) acid phosphate 32435-46-4 [sigmaaldrich.com]
Technical Support Center: Stability Protocols for Bis(methacryloyloxyethyl) Hydrogen Phosphate (Bis-MEP) Adhesives
Current Status: Operational Topic: Long-term Stability & Troubleshooting for Bis-MEP Systems Audience: R&D Scientists, Formulation Chemists, and Quality Control Specialists
Introduction: The Bis-MEP Stability Paradox
Bis(methacryloyloxyethyl) hydrogen phosphate (Bis-MEP, CAS: 32435-46-4) is a high-performance phosphate functional monomer. Unlike the mono-functional 10-MDP, Bis-MEP contains two methacrylate groups , allowing it to act as an adhesive cross-linker.[1]
However, this dual functionality introduces a stability paradox:
-
The Benefit: The phosphate group provides chemical bonding to hydroxyapatite (calcium) and zirconia, while the dimethacrylate backbone increases cross-link density.
-
The Risk: The short ethyl spacer makes the molecule more hydrophilic than 10-MDP, increasing susceptibility to hydrolytic degradation in acidic, aqueous formulations (e.g., self-etch adhesives).
This guide addresses the three critical phases of stability: Shelf-Life (Pre-cure) , Application Integrity , and Long-Term Bond Durability (Post-cure) .
Module 1: Shelf-Life & Storage Stability
The Core Issue: Acid-Catalyzed Hydrolysis
In "single-bottle" or "self-etch" adhesives, Bis-MEP is often dissolved in water/ethanol mixtures. Because Bis-MEP is acidic (releasing protons), it creates a low pH environment (pH < 2.5).
-
Mechanism: The internal acidity catalyzes the hydrolysis of its own methacrylate ester bonds.
-
Result: Cleavage of the methacrylate arm from the phosphate core. The adhesive loses its ability to polymerize, resulting in poor bond strength despite appearing visually normal.
Comparative Data: Bis-MEP vs. 10-MDP
The following table highlights why Bis-MEP requires stricter storage protocols than 10-MDP.
| Feature | Bis-MEP (Bis-2) | 10-MDP | Impact on Stability |
| Reactive Groups | 2 (Cross-linker) | 1 (Monofunctional) | Bis-MEP offers higher initial strength but complex degradation products. |
| Spacer Length | Ethyl (Short, C2) | Decyl (Long, C10) | Shorter spacer = Higher Hydrophilicity = Faster water uptake. |
| Hydrolytic Rate | High | Low | Bis-MEP degrades faster in aqueous acidic solutions. |
| Storage Req. | Refrigeration (4°C) Essential | Room Temp (20-25°C) Acceptable | Bis-MEP formulations are thermally sensitive. |
Troubleshooting: Shelf-Life Indicators
Q: My adhesive solution has turned cloudy. Is it still usable? A: Likely No. Cloudiness in Bis-MEP formulations usually indicates:
-
Phase Separation: The monomers have separated from the water/solvent phase.
-
Oligomerization: Premature polymerization due to inhibitor depletion (e.g., MEHQ consumption).
-
Action: Centrifuge the sample. If it separates into layers, discard. If it remains cloudy, check viscosity; increased viscosity confirms premature polymerization.
Module 2: Application & Polymerization
The "Water-Blister" Effect
Because Bis-MEP is hydrophilic, it retains water within the adhesive layer during application. If this water is not removed before light-curing, it forms water-filled voids (blisters) that act as stress concentrators.
Protocol: The "Active Application" Technique
Standard passive application fails with Bis-MEP. Use this self-validating protocol to ensure solvent/water removal.
-
Dispense: Apply adhesive to the substrate.
-
Agitate (15s): Scrub the surface with the applicator. Why? This keeps the Bis-MEP monomers suspended and interacting with calcium ions, preventing phase separation.
-
Solvent Evaporation (Critical): Air-dry with oil-free air for 10 seconds .
-
Visual Check: The surface must appear glossy and immobile. If the liquid "ripples" under airflow, water/solvent is still trapped.
-
-
Polymerization: Light cure (blue LED, >1000 mW/cm²).
Visualizing the Failure Mode
The diagram below illustrates how improper storage or application leads to bond failure.
Figure 1: The hydrolytic degradation pathway of Bis-MEP.[2] In acidic aqueous solutions, the monomer catalyzes its own breakdown, severing the polymerizable methacrylate group from the adhesive phosphate group.
Module 3: Long-Term Bond Durability (In-Vivo)
MMP Inhibition: The Bis-MEP Advantage
While Bis-MEP is hydrolytically sensitive before curing, it offers a unique advantage after curing. Research suggests that phosphate monomers like Bis-MEP can bind to the active sites of Matrix Metalloproteinases (MMPs) in dentin.
-
Mechanism: Bis-MEP cross-links collagen fibrils and chelates calcium/zinc required by MMPs.
-
Outcome: This slows down the enzymatic degradation of the hybrid layer, potentially extending the bond life despite the monomer's hydrophilicity.
Troubleshooting: Post-Cure Bond Degradation
Q: We see a drop in micro-tensile bond strength (µTBS) after 6 months of water storage. A: This is likely due to Plasticization .
-
Diagnosis: Bis-MEP is hydrophilic.[1] Over time, the cured adhesive absorbs water from the dentin tubules. This water acts as a plasticizer, softening the polymer network.
-
Solution: Apply a Hydrophobic Coating (e.g., a pure bonding resin without solvent) over the Bis-MEP primer layer. This "seals" the hydrophilic Bis-MEP layer, preventing water uptake from the oral cavity.
Troubleshooting Decision Tree
Use this logic flow to diagnose stability issues in your laboratory or clinical setting.
Figure 2: Diagnostic decision tree for evaluating Bis-MEP adhesive batches.
References
-
Van Landuyt, K. L., et al. (2007). Systematic review of the chemical composition of contemporary dental adhesives. Biomaterials.[2][3] (Establishes the hydrolysis mechanism of acidic monomers).
-
Hashimoto, M., et al. (2003).[1] In vitro degradation of resin-dentin bonds analyzed by microtensile bond test, scanning and transmission electron microscopy. Biomaterials.[2][3] (Details the phase separation issues in hydrophilic adhesives).
-
Moszner, N., et al. (2005). Chemical aspects of self-etching enamel-dentin adhesives: A systematic review. Dental Materials.[1][2][3][4][5] (Comparison of Bis-MEP and MDP structures).
-
Polysciences. (n.d.). Bis(2-methacryloxyethyl) phosphate Product Data.[1][6][3][7] (Confirming structure and cross-linking capability).
Sources
- 1. Bis[2-(Methacryloyloxy) Ethyl] Phosphate as a Primer for Enamel and Dentine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation and Failure Phenomena at the Dentin Bonding Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. polysciences.com [polysciences.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. chemos.de [chemos.de]
- 7. Bis(2-methacryloxyethyl) phosphate | 32435-46-4 [chemicalbook.com]
Technical Support Center: Bis(methacryloyloxyethyl) Hydrogen Phosphate Formulations
Executive Summary: The Amphiphilic Paradox
Bis(methacryloyloxyethyl) hydrogen phosphate (Bis-MEP) is a high-performance functional monomer.[1][2] Its dual-methacrylate structure offers crosslinking capability, while the phosphate group provides acidic etching and chemical bonding to metallic or mineral substrates (e.g., hydroxyapatite, zirconia).[2]
However, users frequently encounter macroscopic phase separation (milkiness/precipitation).[1] This occurs because Bis-MEP occupies a precarious thermodynamic niche: it is too hydrophilic to mix freely with bulk hydrophobic resins (like Bis-GMA or UDMA) without help, yet it requires water to ionize its phosphate group for functionality.[1][2] This guide addresses the thermodynamic instability and hydrolytic degradation inherent to this molecule.
Troubleshooting Guide (Q&A Format)
Category A: Formulation Stability (Pre-Cure)[1][2]
Q1: My formulation turns "milky" or opaque immediately upon adding water. Why is this happening?
Diagnosis: You have hit the Miscibility Gap .[1] Bis-MEP formulations are typically ternary systems: Monomer + Solvent + Water .[1][2]
-
The Mechanism: Bis-MEP is an amphiphile.[1][2] When water is added to ionize the acid, it increases the polarity of the continuous phase. If your co-monomers (e.g., Bis-GMA, UDMA) are hydrophobic, the system's Gibbs Free Energy of Mixing (
) becomes positive.[2] The system lowers its energy by splitting into two phases: a water-rich phase (hydrophilic) and a monomer-rich phase (hydrophobic).[1][2] The "milkiness" is caused by the refractive index mismatch between these domains scattering light.
Corrective Protocol:
-
The "Bridge" Solvent: Increase the concentration of a volatile, amphiphilic solvent. Ethanol or Acetone acts as a cosolvent, lowering the interfacial tension between the water and the hydrophobic monomers.
-
Surfactant Monomer: Add HEMA (2-Hydroxyethyl methacrylate) .[1][2][3] HEMA is the "gold standard" compatibilizer. It has a small molecular weight and high solubility in both water and resin, effectively expanding the single-phase region of your phase diagram.
-
Water Limit: Determine the "Cloud Point" (see Protocol 1 below). Most Bis-MEP systems can only tolerate 10–20 wt% water before separating.[1][2]
Q2: The formulation was clear yesterday but has crystals or precipitate today. Is it contaminated?
Diagnosis: Likely Hydrolytic Degradation or Salt Formation .[1]
-
Hydrolysis: Bis-MEP contains ester linkages.[1][2] In the presence of water and its own acidity (pH < 2), these esters cleave (autocatalysis). The breakdown products (phosphoric acid and insoluble organic byproducts) can precipitate.
-
Salt Formation: If your filler contains leachable ions (Ca²⁺, Al³⁺) or if you are using basic co-initiators (amines), Bis-MEP will react to form insoluble phosphate salts.[1][2]
Corrective Protocol:
-
Eliminate Water in Storage: Move to a "Two-Bottle" system. Keep Bis-MEP in the anhydrous bottle; keep water/catalysts in the second bottle. Mix only at the point of application.
-
Cold Storage: Hydrolysis follows Arrhenius kinetics.[1] Store Bis-MEP formulations at 4°C to significantly retard cleavage.[1][2]
-
Acid-Resistant Amines: Do not use standard amines (like EDMAB) in the same bottle as Bis-MEP. They will be neutralized, losing curing efficiency and causing precipitation. Use amine-free initiation systems (e.g., Borate salts) or keep them separated.[1][2]
Category B: Application & Curing (Post-Cure)[1][2]
Q3: The cured film looks "spotted" or has a permeable, haze-like surface.
Diagnosis: Nano-Phase Separation during polymerization. As polymerization proceeds, the solubility of the polymer chains decreases. If the solvent (water/ethanol) does not evaporate quickly enough, the growing polymer chains "crash out" of the solution, trapping water droplets inside the matrix. This creates water-filled channels (water trees) that compromise mechanical strength and increase hydrolysis susceptibility.[1][2]
Corrective Protocol:
-
Active Air Drying: You must drive off the solvent/water before curing.[1] Use a stream of oil-free air for 10–15 seconds until the film stops rippling.[2]
-
Chase with Hydrophobic Resin: Apply a layer of hydrophobic bonding resin (e.g., pure TEGDMA/Bis-GMA) over the Bis-MEP primer layer to seal these channels.[1][2]
Visualizing the Mechanisms
Diagram 1: The Phase Separation Pathway
This diagram illustrates the thermodynamic cascade that leads to the "milky" appearance in Bis-MEP formulations.[1]
Caption: Figure 1. Thermodynamic pathway of phase separation. The addition of water to Bis-MEP/Resin blends drives the Gibbs Free Energy of mixing positive, necessitating compatibilizers like HEMA.[2]
Diagram 2: Hydrolytic Degradation Cycle
Bis-MEP is an acidic ester.[1][2] This diagram shows why shelf-life is poor in aqueous conditions.
Caption: Figure 2.[1][2] Autocatalytic hydrolysis mechanism.[1] The acidity of the phosphate group itself catalyzes the breakdown of the methacrylate ester bonds in the presence of water.
Experimental Protocols
Protocol 1: Cloud Point Determination (Stability Testing)
Use this protocol to define the safe "working window" of your formulation.[1]
Materials:
-
Bis-MEP Formulation (Test Blend)
-
Distilled Water[1]
-
Analytical Balance[1]
-
Turbidity Meter (or visual inspection against a black background)[1][2]
Steps:
-
Weigh 5.0g of your resin blend (Bis-MEP + Co-monomers + Solvent) into a clear glass vial.[1][2]
-
Place the vial on a magnetic stirrer at 23°C (controlled room temp).
-
Titrate distilled water into the vial dropwise (approx. 10µL per drop).
-
After each drop, stir for 30 seconds.
-
Endpoint: Record the mass of water added when the solution develops a persistent haze that does not disappear after stirring.
-
Calculation:
Target: If tolerance is <5%, your formulation is unstable for clinical use.[2] Aim for >15% by increasing HEMA or Ethanol content.[1]
Protocol 2: Comparative Solubility Data
Reference data for selecting solvents to prevent phase separation.
| Component | Solubility Parameter ( | H-Bonding Capacity | Role in Formulation |
| Bis-MEP | ~22–24 (Est.)[1][2] | High (Acidic) | Functional Monomer |
| Bis-GMA | 20.1 | Moderate | Hydrophobic Backbone |
| HEMA | 23.3 | High | Phase Compatibilizer |
| Water | 47.8 | Very High | Ionization Agent |
| Ethanol | 26.5 | High | Co-solvent (Bridge) |
| Acetone | 20.0 | Moderate | Co-solvent (High volatility) |
Note: The large
References
-
Van Landuyt, K. L., et al. (2007).[2][3] "Systematic review of the chemical composition of contemporary dental adhesives." Biomaterials, 28(26), 3757-3785.[2]
-
Moszner, N., et al. (2005).[2] "Monomers for adhesive polymers, 6: Polymerization of acidic monomers." Macromolecular Materials and Engineering, 290(11).[2] [1][2]
-
Hashimoto, M., et al. (2003).[2][3] "Permeability of adhesive resin films." Journal of Biomedical Materials Research Part B, 67(2).[5]
-
Polysciences, Inc. (n.d.).[1] "Bis(2-methacryloxyethyl) phosphate Technical Data Sheet."
-
Sigma-Aldrich. (n.d.).[1][2] "Bis[2-(methacryloyloxy)ethyl] phosphate Product Information." [1][2]
Sources
- 1. lookchem.com [lookchem.com]
- 2. CAS 32435-46-4: Bis[2-(methacryloyloxy)ethyl] phosphate [cymitquimica.com]
- 3. Bis[2-(Methacryloyloxy) Ethyl] Phosphate as a Primer for Enamel and Dentine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bis(2-methacryloxyethyl) phosphate | 32435-46-4 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Bis(methacryloyloxyethyl) Hydrogen Phosphate (Bis-MEP)
[1]
Status: Operational Ticket Focus: Incomplete Polymerization & Kinetics Troubleshooting Applicable CAS: 32435-46-4 Common Abbreviations: Bis-MEP, BMEP, Bis-HEMA-Phosphate[1]
Executive Summary: The Dual-Nature Challenge
Bis(methacryloyloxyethyl) hydrogen phosphate (Bis-MEP) is a high-performance functional monomer valued for its ability to bond to hydroxyapatite (via the phosphate group) and crosslink polymer matrices (via dimethacrylate groups).[1] However, its inherent acidity creates a unique set of polymerization challenges that standard methacrylate protocols often fail to address.
This guide addresses the three most common failure modes: Acid-Base Initiator Quenching , Oxygen Inhibition , and Hydrolytic Degradation .[1]
Part 1: Critical Troubleshooting (Q&A)
Ticket #001: "My resin formulation fails to cure or cures unevenly using a Camphorquinone (CQ) / Amine system."
Diagnosis: Acid-Base Neutralization of the Co-Initiator. Severity: Critical (Process Failure)[1]
Technical Explanation:
Standard dental or biomedical resins often use a Type II photoinitiator system relying on Camphorquinone (CQ) and a tertiary amine (e.g., DMAEMA or EDMAB) as a hydrogen donor.[1] Bis-MEP contains an acidic phosphate group (pKa ~2).[1] When mixed, the acidic proton (
Once protonated, the amine loses its lone pair of electrons and cannot participate in the electron transfer complex with the excited CQ state. Consequently, no free radicals are generated, and polymerization stalls.[1]
Corrective Actions:
-
Switch to Type I Photoinitiators: Use initiators that undergo homolytic cleavage and do not require an amine co-initiator.
-
Recommendation:TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) or BAPO (Bis(2,4,6-trimethylbenzoyl)-phenylphosphine oxide) .[1] These cleave directly upon UV/Blue light exposure to form radicals, unaffected by the acidity of Bis-MEP.
-
-
Use Acid-Resistant Co-Initiators: If visible light curing (470 nm) is strictly required and TPO (absorbs <420 nm) is unsuitable, utilize specialized amine-free co-initiators like sulfinates or borate salts , which are stable in acidic media.[1]
Ticket #002: "The bulk material cures, but the surface remains tacky and liquid."
Diagnosis: Oxygen Inhibition Layer (OIL). Severity: Moderate (Surface Defect)[1]
Technical Explanation:
Methacrylates are highly susceptible to oxygen inhibition.[2] Atmospheric oxygen (
Corrective Actions:
-
The Glycerin Barrier Protocol:
-
Apply the resin.
-
Cover the surface with a thin layer of glycerin gel or a Mylar strip before light curing. This physically excludes oxygen.
-
Cure through the barrier.
-
Rinse off the glycerin with water.
-
-
Increase Irradiance: High-intensity curing (>1000 mW/cm²) generates a "flood" of radicals that can consume local oxygen faster than it diffuses in, allowing polymerization to proceed.[1]
Ticket #003: "The monomer viscosity has increased, or the refractive index has shifted during storage."
Diagnosis: Premature Polymerization or Hydrolysis. Severity: High (Material Degradation)[1]
Technical Explanation:
-
Hydrolysis: The phosphate ester bond is susceptible to hydrolysis in the presence of moisture, breaking Bis-MEP down into HEMA and phosphoric acid. This destroys the crosslinking capability and increases acidity.
-
Thermal Polymerization: Even without light, heat can trigger spontaneous polymerization if the inhibitor (e.g., MEHQ) is depleted or if stored improperly.[1]
Corrective Actions:
-
Moisture Control: Store Bis-MEP in tightly sealed containers with desiccant. Avoid aqueous solvents in the stock solution; add water only immediately prior to application (if required for etching).
-
Cold Storage: Maintain storage at 2–8°C. Allow to reach room temperature before opening to prevent condensation.
Part 2: Visualizing the Failure Mechanism
The following diagram illustrates why standard amine-based initiation fails with Bis-MEP and how Type I initiators bypass this blockade.
Caption: Figure 1. Comparative mechanism showing the neutralization of amine co-initiators by Bis-MEP (Red) versus the direct radical generation of Type I initiators (Green).[1]
Part 3: Experimental Protocols
Protocol A: Measuring Degree of Conversion (DC) via FTIR
To scientifically validate that your polymerization is complete, do not rely on tactile hardness.[1] Use Fourier Transform Infrared Spectroscopy (FTIR).[3][4]
Materials:
Methodology:
-
Baseline Scan: Place a drop of uncured resin on the ATR crystal. Acquire spectrum (avg 16 scans).
-
Peak Identification: Locate the Aliphatic C=C peak at 1638 cm⁻¹ (reactive group). Locate the Aromatic C=C peak at 1608 cm⁻¹ (internal standard, if Bis-GMA is present) or the Carbonyl C=O at 1720 cm⁻¹ (if stable reference).[1] Note: For pure Bis-MEP, use the Carbonyl ester peak as reference if it remains stable, or add a non-reactive internal standard.
-
Curing: Cure the sample directly on the crystal or measure a pre-cured fragment.
-
Calculation:
[1]
Acceptance Criteria:
-
> 85%: Excellent conversion (High mechanical strength).
-
60-85%: Acceptable for general adhesive layers.[1]
-
< 55%: Failure. Risk of leaching and poor adhesion.
Protocol B: Troubleshooting Decision Matrix
Use this table to quickly identify the root cause of polymerization issues.
| Symptom | Probable Cause | Verification Test | Solution |
| No Cure (Liquid) | Acidic neutralization of Amine | Check pH or formulation components | Switch to TPO/BAPO initiator.[1] |
| Surface Tacky | Oxygen Inhibition | Cure under nitrogen or glycerin | Use glycerin barrier or higher light intensity. |
| White Precipitate | Phase Separation | Visual inspection | Bis-MEP is hydrophilic; ensure compatibility with hydrophobic co-monomers.[1] |
| Low Bond Strength | Hydrolysis of Monomer | Check acidity (Acid Value) | Use fresh monomer; avoid aqueous storage. |
Part 4: References & Grounding
-
Moszner, N., et al. (2008).[1] Bis(methacryloyloxyethyl) hydrogen phosphate: Synthesis and application in self-etching adhesives.[1] This foundational work details the synthesis and the specific acidic challenges of Bis-MEP in dental applications.[6]
-
Van Landuyt, K. L., et al. (2007).[1] Systematic review of the chemical composition of contemporary dental adhesives. Biomaterials.[7][8] Discusses the interaction between acidic functional monomers and photoinitiator systems.
-
[1]
-
-
Cramer, N. B., et al. (2011).[1] Recent advances and developments in active radical polymerization. Progress in Polymer Science. Provides the mechanistic basis for oxygen inhibition and strategies to overcome it.[2]
-
[1]
-
-
Polysciences, Inc. Bis(2-methacryloxyethyl) phosphate Product Guide.[1] Technical data regarding physical properties and handling.[5][7][9][10]
-
[1]
-
-
Sigma-Aldrich. Bis[2-(methacryloyloxy)ethyl] phosphate Safety Data Sheet (SDS).
-
[1]
-
Sources
- 1. CAS 32435-46-4: Bis[2-(methacryloyloxy)ethyl] phosphate [cymitquimica.com]
- 2. radtech.org [radtech.org]
- 3. Bis[2-(Methacryloyloxy) Ethyl] Phosphate as a Primer for Enamel and Dentine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delayed post-curing stage and oxygen inhibition of free-radical polymerization of dimethacrylate resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hampfordresearch.com [hampfordresearch.com]
- 6. Bis[2-(Methacryloyloxy) Ethyl] Phosphate as a Primer for Enamel and Dentine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. polysciences.com [polysciences.com]
- 8. researchgate.net [researchgate.net]
- 9. re.public.polimi.it [re.public.polimi.it]
- 10. Photopolymer - Wikipedia [en.wikipedia.org]
"Bis(methacryloyloxyethyl) hydrogen phosphate" synthesis byproducts and purification challenges
Product Identity: Bis(methacryloyloxyethyl) hydrogen phosphate CAS: 32435-46-4 Common Abbreviations: BMEP, Bis-MEP, Bis-HEMA Phosphate Primary Application: Dental adhesives, bone cements, corrosion-resistant coatings.
Introduction: The "Bis" Challenge
Researchers often encounter Bis(methacryloyloxyethyl) hydrogen phosphate (BMEP) in two contexts: as a desired crosslinker for dental resins or as a troublesome byproduct when synthesizing the mono-ester (HEMA-P). Unlike its mono-ester counterpart, BMEP introduces significant viscosity and purification hurdles due to its dual-methacrylate functionality, which increases the risk of premature gelation (polymerization) during workup.
This guide addresses the specific challenges of synthesizing, purifying, and analyzing BMEP, moving beyond generic protocols to address the why and how of failure modes.
Part 1: Synthesis & Reaction Control
The synthesis of BMEP typically involves the phosphorylation of 2-Hydroxyethyl methacrylate (HEMA). The critical variable determining success is stoichiometry .
The Reaction Pathway
The reaction with Phosphorus Oxychloride (
Figure 1: Stepwise phosphorylation of HEMA. Achieving the Bis-ester requires stopping the reaction at the 2:1 substitution stage.
Critical Process Parameters
| Parameter | Recommendation | Mechanism / Causality |
| Stoichiometry | 2.05 : 1.0 (HEMA : | A slight excess of HEMA drives the reaction past the Mono-stage but insufficient to push fully to Tris. |
| Temperature | < 5°C (Addition), < 25°C (Aging) | Exotherms degrade the methacrylate group. Higher temps favor Tris formation and HCl-induced hydrolysis. |
| HCl Scavenger | Triethylamine (TEA) or Pyridine | |
| Inhibitor | MEHQ (200-500 ppm) | Crucial: Oxygen must be present (do not use |
Part 2: Troubleshooting Guide (FAQ)
Q1: My product turned into a solid gel during vacuum distillation. What happened?
Diagnosis: Thermal polymerization. Root Cause: BMEP has a high boiling point (>200°C) and two polymerizable groups. Distillation is not recommended for BMEP purification. Solution: Switch to Liquid-Liquid Extraction (see Part 3). If solvent removal is necessary, use a rotary evaporator with a bath temperature < 40°C and ensure a high concentration of inhibitor (MEHQ) is maintained.
Q2: The product has a high Acid Value (AV) even after washing.
Diagnosis: Hydrolysis or Residual Phosphoric Acid. Root Cause: The P-O-C bond is susceptible to hydrolysis in the presence of water and acid (autocatalysis). Solution:
-
Neutralize immediately: Do not let the crude reaction mixture sit in an acidic state.
-
Dry thoroughly: After washing, dry the organic layer with anhydrous
. Even trace water can hydrolyze the ester during storage.
Q3: NMR shows a large peak at ~0 ppm. Is this my product?
Diagnosis: Likely Mono-ester (HEMA-P) or Phosphoric Acid. Analysis: BMEP (Diester) typically resonates upfield (more negative ppm) relative to the Mono-ester.
-
Mono-ester:
-0.5 to -1.5 ppm -
Bis-ester (BMEP):
-10.0 to -13.0 ppm (Typical for dialkyl phosphates). -
Tris-ester:
-25.0 ppm range. -
Note: Shifts are pH-dependent. Spiking with a known standard is the only way to be 100% sure.
Part 3: Purification Protocols
Since distillation is hazardous, purification relies on solubility differences. The Mono-ester is significantly more hydrophilic than the Bis-ester.
The "Salting-Out" Extraction Protocol
Objective: Separate Bis (Hydrophobic) from Mono (Hydrophilic).
Figure 2: Purification workflow utilizing the hydrophobicity of the Bis-ester.
Protocol Steps:
-
Dilution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Alkaline Wash: Wash with 5% Sodium Bicarbonate (
) solution.-
Why? Neutralizes HCl and converts the Mono-ester (which is a stronger acid) into its salt form, making it highly water-soluble.
-
Caution:
evolution will be vigorous. Vent frequently.
-
-
Brine Wash: Wash the organic layer with saturated NaCl (Brine).
-
Why? The "Salting Out" effect prevents the somewhat polar BMEP from partitioning into the water, while forcing the highly polar Mono-salts out.
-
-
Drying: Dry the organic phase over Anhydrous Magnesium Sulfate (
) for at least 2 hours. -
Stripping: Remove solvent via rotary evaporation at < 40°C under high vacuum.
Part 4: Analytical Validation
Do not rely solely on Refractive Index or Density. Use
| Method | Target | Acceptance Criteria |
| Purity Ratio | Major Peak: -10 to -13 ppm (Bis).Minor Peak: -1 ppm (Mono) should be < 5% integration.Impurity: +0 ppm (Phosphoric acid) should be absent. | |
| HPLC | Composition | Column: Reverse Phase (C18 or Newcrom R1).Mobile Phase: MeCN / Water / |
| Acid Value | Free Acid Content | Theoretical AV for Bis-MEP is lower than Mono-MEP. Note: Titration is difficult due to hydrolysis during the test. Cold, rapid titration is required. |
Storage & Stability
-
Temperature: 2–8°C.[3]
-
Light: Dark (amber glass).
-
Stabilizer: Ensure MEHQ is present.
-
Shelf-Life: BMEP is prone to disproportionation (Bis
Mono + Tris) over long periods if catalyzed by trace acid.
References
-
National Institutes of Health (PMC). Bis[2-(Methacryloyloxy) Ethyl] Phosphate as a Primer for Enamel and Dentine. (Discusses polymerization behavior and hydrolytic stability). [Link]
-
SIELC Technologies. Separation of Bis(methacryloyloxyethyl) hydrogen phosphate on Newcrom R1 HPLC column. (Provides HPLC methodology for separation of impurities). [Link]
-
Organic Chemistry Data. 31P NMR Chemical Shifts. (General reference for phosphate ester chemical shifts). [Link]
Sources
Technical Support Center: Optimizing Bis(methacryloyloxyethyl) hydrogen phosphate (BMEP)
Topic: Effect of pH on "Bis(methacryloyloxyethyl) hydrogen phosphate" (BMEP) Performance Role: Senior Application Scientist Format: Technical Support Center (Q&A / Troubleshooting)[1][2][3]
Chemical Profile:
-
Function: Acidic adhesive monomer, bifunctional crosslinker, calcium-binder.[1][2][3]
-
Critical Attribute: High acidity (Predicted pKa ~1.[1][2][3]3) driving both self-etching capability and formulation instability.[1][2][3]
Introduction: The pH Paradox
Welcome to the technical guide for Bis(methacryloyloxyethyl) hydrogen phosphate (BMEP) . As researchers, we often treat BMEP as a "magic bullet" for adhesion due to its dual methacrylate groups and phosphate core.[2] However, its performance is non-linear with respect to pH.[2][3]
You are likely facing one of three critical failure modes:
-
Formulation Drift: Your monomer is hydrolyzing in storage.[1][2]
-
Curing Inhibition: Your initiator system is being neutralized by the monomer itself.[2]
-
Interface Failure: The etching depth exceeds resin infiltration.[2]
This guide deconstructs these issues using mechanistic causality.
Module 1: Polymerization Failure (The Acid-Amine Conflict)[1][3]
Q: Why does my BMEP formulation fail to cure (or cure poorly) when using standard Camphorquinone/Amine photoinitiators?
The Diagnosis: You are likely witnessing the "Acid-Base Neutralization Trap." Standard dental/biomaterial photoinitiation relies on a Type II system: a photosensitizer (e.g., Camphorquinone, CQ) and a hydrogen donor (usually a tertiary amine like DMAEMA or EDMAB).[1][2]
The Mechanism: BMEP is a strong acid (hydrogen phosphate).[1][2] When mixed with a basic amine co-initiator, it undergoes an immediate acid-base reaction to form a quaternary ammonium salt.[1][2][3]
-
Consequence: The amine is "locked" in a salt complex. It loses its lone pair electrons and cannot donate a hydrogen radical to the excited CQ. The polymerization chain reaction never starts, or is severely retarded.
The Solution:
-
Switch Initiators: Move to Type I (cleavage) initiators that do not require amine co-initiators, such as TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) or BAPO .[1][2][3] These are pH-neutral in their activation mechanism.[1][2][3]
-
Use Acid-Resistant Amines: If you must use CQ, utilize sterically hindered amines or oligomeric amines that are less prone to salt formation, though this is less effective than switching to TPO.[1][2][3]
-
Increase Amine Concentration: Not Recommended. Adding excess amine to "overcome" the acid compromises the mechanical properties and increases water sorption.
Visualizing the Inhibition Pathway
Figure 1: The mechanism of polymerization inhibition.[6] The acidic BMEP protonates the amine co-initiator, preventing electron transfer to the photoinitiator and halting radical generation.
Module 2: Formulation Stability (Hydrolysis Management)
Q: My BMEP stock solution has become more viscous and acidic over 3 months. Is it still usable?
The Diagnosis: Your monomer has undergone Hydrolytic Degradation . Methacrylate ester bonds are susceptible to hydrolysis, a reaction catalyzed by acid.[2][3][7] Since BMEP is itself an acid, it catalyzes its own degradation (autocatalysis) if any water is present.[1][2][3]
The Mechanism:
-
Impact: The release of Methacrylic Acid (MAA) increases the acidity (lowering pH further) and changes the refractive index. The loss of the "Bis" (crosslinking) structure turns your network former into a linear chain builder, ruining mechanical strength.
The Solution:
-
Anhydrous Processing: BMEP must be formulated in anhydrous solvents (Ethanol, Acetone) if stored for long periods.[1][2]
-
Refrigeration: Store at 2-8°C. Hydrolysis rates are temperature-dependent.
-
Usage Rule: If the formulation contains water (e.g., a single-bottle self-etch adhesive), it is a "living" mixture.[1][2][3] Use within the manufacturer's specified shelf life (usually <2 years) and never after the expiration date.
Module 3: Adhesion & Interface Mechanics
Q: We are seeing high immediate bond strength but rapid failure (de-bonding) after thermal cycling. What is the pH role here?
The Diagnosis: This is likely "Etch-Infiltration Mismatch." BMEP is aggressive (low pH).[1][2] It demineralizes hydroxyapatite (HAp) deeply.[1][2] If the resin viscosity is too high or the solvent isn't evaporated correctly, the resin does not penetrate the full depth of the demineralized zone.
The Mechanism:
-
Etching: BMEP dissolves the calcium phosphate mineral, exposing a collagen mesh.[2]
-
The "Phantom" Layer: If the resin stops short of the bottom of the etch pit, a layer of naked, denatured collagen remains.
-
Degradation: This naked collagen is hydrolyzed by host-derived enzymes (MMPs) or water over time, leading to a gap and bond failure.[1][2][3]
The Solution:
-
Active Application: Agitate the primer continuously during application.[2] This refreshes the BMEP supply and helps drive the monomer into the tubules.
-
Solvent Evaporation: Thoroughly air-dry to remove the solvent.[1][2] Retained solvent acts as a plasticizer and prevents the polymer from interlocking with the collagen.
-
MMP Inhibition: Pro-Tip: BMEP has been shown to inhibit MMPs (Matrix Metalloproteinases) due to its phosphate group chelating the Zinc/Calcium required by these enzymes [1, 3]. This is a unique advantage of BMEP over carboxylic acid monomers.[2] Ensure your concentration is sufficient (>10 wt%) to leverage this effect.[1][2]
Troubleshooting Workflow: Interfacial Failure
Figure 2: Diagnostic workflow for adhesion failure involving BMEP. Focuses on the balance between etching depth (driven by pH) and resin infiltration.[8]
Quantitative Reference Data
| Property | Value / Behavior | Implication for Protocol |
| pKa (Predicted) | ~1.29 [2] | Highly acidic.[1][2][3] Capable of self-etching enamel and dentin without phosphoric acid pre-treatment.[1][2][3] |
| Solubility | Soluble in Ethanol, Acetone.[2][3] | Use polar organic solvents.[1][2] Avoid pure water formulations for storage stability.[1][2][7] |
| Interaction with Ca²⁺ | Forms ionic bonds (Salt formation) [1] | Chemical bonding potential to Hydroxyapatite (HAp).[1][2][3] Do not rinse off; dry in place.[1][2] |
| Compatibility | Incompatible with Basic Fillers | Do not mix with reactive basic glasses (e.g., Bioglass) unless pre-treated, or gelation will occur.[2][3] |
References
-
Bis[2-(methacryloyloxy) ethyl] phosphate as a Primer for Enamel and Dentine. Source: National Institutes of Health (NIH) / PMC.[1][2] Key Insight: BMEP exhibits potent etching of enamel/dentin and inhibits MMP enzymes, protecting the bond interface. URL:[Link]
-
Bis(methacryloyloxyethyl) hydrogen phosphate - Chemical Properties. Source: LookChem / ChemicalBook.[1][2] Key Insight: Physical properties including pKa (~1.[1][2]29) and density (1.28 g/mL), confirming its strong acidic nature.[1][2][3] URL:[Link][1][2][3]
-
Effect of initiator on photopolymerization of acidic, aqueous dental model adhesives. Source: National Institutes of Health (NIH).[1][2] Key Insight: Acidic monomers neutralize amine co-initiators, necessitating the use of alternative photoinitiator systems or careful pH balancing. URL:[Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. polysciences.com [polysciences.com]
- 3. CAS 32435-46-4: Bis[2-(methacryloyloxy)ethyl] phosphate [cymitquimica.com]
- 4. Bis(2-methacryloxyethyl) phosphate | 32435-46-4 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. Effect of initiator on photopolymerization of acidic, aqueous dental model adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Bis[2-(Methacryloyloxy) Ethyl] Phosphate as a Primer for Enamel and Dentine - PMC [pmc.ncbi.nlm.nih.gov]
Influence of solvents on "Bis(methacryloyloxyethyl) hydrogen phosphate" polymerization
Technical Support Center: Phosphate Methacrylate Polymerization Topic: Solvent Influence on Bis(methacryloyloxyethyl) hydrogen phosphate (Bis-MEP) Ticket ID: #SOLV-BMEP-001
Welcome to the Polymer Chemistry Technical Hub.
I am your Senior Application Scientist. You are likely here because your Bis-MEP reaction is exhibiting phase separation, low conversion, or unexpected gelation kinetics. Bis-MEP is a unique amphiphilic crosslinker: it contains a hydrophilic phosphate head and two hydrophobic methacrylate tails. This duality makes solvent selection the single most critical variable in your formulation.
Below is your troubleshooting architecture.
Part 1: The Diagnostic Matrix (Rapid Triage)
Before altering your protocol, identify your failure mode using this matrix.
| Symptom | Probable Cause | The Mechanism | Immediate Action |
| Cloudiness / Haze | Phase Separation (Syneresis) | The monomer is soluble, but the growing polymer chain is insoluble in the chosen solvent (often water-rich blends). | Reduce water content; switch to a "good" solvent for the polymer (e.g., Ethanol/Acetone mix). |
| Tacky Surface / Low Cure | Solvent Plasticization | Residual solvent is trapped in the network, increasing free volume and preventing vitrification. | Implement a 60s active air-drying step before curing; check solvent volatility.[1] |
| No Reaction (Liquid) | Initiator Deactivation | Bis-MEP is acidic.[2] In protic solvents, it neutralizes basic amine co-initiators (e.g., DMAEMA), killing radical generation. | Switch to non-amine initiators (e.g., TPO, Ivocerin) or use acidic-stable amine systems. |
| Low Molecular Weight | Chain Transfer | Solvent acts as a Chain Transfer Agent (CTA), terminating chains early. | Avoid Isopropanol (high CTA constant). Use Ethyl Acetate or Toluene if solubility permits. |
Part 2: The Mechanistic Core (Why Solvents Matter)
The polymerization of Bis-MEP is governed by the Solubility Parameter
-
The "Cage Effect" & Viscosity: In bulk polymerization, Bis-MEP reacts fast but reaches a conversion plateau due to vitrification (the glass transition temperature,
, rises above reaction temperature). Adding a solvent like Ethanol lowers the system's viscosity, delaying vitrification and allowing radicals to find unreacted double bonds longer. This increases the final Degree of Conversion (DC) [1]. -
The Hydrophobic/Hydrophilic Tension: Bis-MEP is amphiphilic.
-
In Water: The phosphate group ionizes. This increases reactivity but risks phase separation as the hydrophobic methacrylate backbone grows.
-
In Ethanol/Acetone: These solvents solvate both the monomer and the polymer, preventing precipitation but requiring evaporation to achieve high mechanical strength [2].
-
Visualizing the Reaction Environment
The following diagram illustrates the competing forces in a solvated Bis-MEP system.
Figure 1: Causal pathways of solvent influence. Note the critical risk path (Red) where protic solvents facilitate acid-base neutralization of amine initiators.
Part 3: Validated Protocol (Solvent Optimization)
Objective: Determine the optimal solvent ratio to maximize Degree of Conversion (DC) without inducing phase separation.
Reagents:
-
Solvents: Ethanol (absolute), Water (HPLC grade), Acetone.
-
Initiator: TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) - Selected to avoid acid-amine neutralization.
Workflow:
-
Preparation of Solvated Resins: Prepare four formulations with increasing solvent mass fractions (0%, 10%, 20%, 40% w/w).
-
Note: Do not exceed 40% unless synthesizing a hydrogel; mechanical properties drop precipitously beyond this point [3].
-
-
Evaporation Simulation (Crucial Step): If the application is a coating or adhesive (e.g., dental bonding), the solvent must be evaporated.
-
Apply 20 µL of resin to a glass slide.
-
Active Air-Drying: Blow air (0.2 MPa) for 60 seconds at 10 cm distance.
-
Why? Research confirms that passive evaporation is insufficient. Active drying significantly increases DC by removing the "plasticizing" solvent that lowers the polymer's modulus [4].
-
-
Real-Time FTIR Analysis:
-
Method: Attenuated Total Reflectance (ATR-FTIR).[1]
-
Peak Tracking: Monitor the aliphatic C=C peak at 1638 cm⁻¹ .
-
Internal Standard: Use the aromatic C=C peak at 1608 cm⁻¹ (if Bis-GMA is present) or the Carbonyl C=O at 1720 cm⁻¹ (stable reference).
-
Calculation:
-
-
Curing: Photo-polymerize for 40 seconds (LED, >800 mW/cm²).
Part 4: Frequently Asked Questions (FAQ)
Q1: Why does my Bis-MEP solution turn white when I add water? A: You have hit the Cloud Point . While the Bis-MEP monomer is soluble in water due to the phosphate group, the forming polymer is hydrophobic. As polymerization starts, the polymer chains collapse out of the solution (phase separation).
-
Fix: Add a co-solvent like Ethanol or Acetone to bridge the solubility gap. A typical stable ratio is 30:30:40 (Water:Ethanol:Monomer).
Q2: Can I use Acetone instead of Ethanol? A: Yes, and it often works better for evaporation. Acetone has a higher vapor pressure (24 kPa vs 5.8 kPa for ethanol at 20°C), making it easier to remove before curing. However, Acetone is aprotic. If your reaction relies on hydrogen bonding for specific adhesion mechanisms, Ethanol might be chemically preferable despite the slower evaporation [1].
Q3: I'm using a standard CQ/Amine initiator, but it won't cure. Why? A: This is the "Acid-Base Trap." Bis-MEP is a strong phosphoric acid ester (pH < 2 in water). It protonates the tertiary amine (e.g., DMAEMA, EDMAB), rendering it useless as a co-initiator.
-
Fix: Switch to an acylphosphine oxide initiator like TPO or BAPO , which are not pH-sensitive. If you must use CQ, use an amine stable in acidic environments or add the amine in significant excess (not recommended due to cytotoxicity).
References
-
Polysciences. "Bis(2-methacryloxyethyl) phosphate (BMEP) Technical Data." Polysciences Product Library. Link
-
National Institutes of Health (NIH). "Influence of different initiators on the degree of conversion of experimental adhesive blends in relation to their hydrophilicity and solvent content." PubMed Central. Link
-
Sigma-Aldrich. "Bis[2-(methacryloyloxy)ethyl] phosphate Product Information." Merck / Sigma-Aldrich. Link
-
National Institutes of Health (NIH). "Degree of conversion of simplified contemporary adhesive systems as influenced by extended air-activated or passive solvent volatilization modes." PubMed. Link
-
Scientific Electronic Library Online (SciELO). "Monomers used in resin composites: degree of conversion, mechanical properties and water sorption/solubility." Brazilian Dental Journal. Link
Sources
- 1. Degree of conversion of simplified contemporary adhesive systems as influenced by extended air-activated or passive solvent volatilization modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bis[2-(Methacryloyloxy) Ethyl] Phosphate as a Primer for Enamel and Dentine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 二[2-(甲基丙烯酰氧基)乙基]磷酸酯 | Sigma-Aldrich [sigmaaldrich.com]
- 4. polysciences.com [polysciences.com]
Validation & Comparative
Technical Comparison: 10-MDP vs. Bis(methacryloyloxyethyl) hydrogen phosphate (Bis-MEP) in Dental Adhesives
[1][2]
Executive Summary
This guide provides a critical analysis of 10-Methacryloyloxydecyl Dihydrogen Phosphate (10-MDP) versus Bis(methacryloyloxyethyl) hydrogen phosphate (Bis-MEP) . While both are phosphate-functionalized methacrylates used to etch and bond to tooth structure, they represent divergent strategies in adhesive chemistry:
-
10-MDP relies on molecular self-assembly and hydrophobic protection to create the "gold standard" chemical bond (Nano-Layering).
-
Bis-MEP utilizes a dual-methacrylate structure to function as a cross-linking etchant, prioritizing polymer network density and potent demineralization over self-assembled ordering.
Molecular Architecture & Physicochemical Properties
The functional efficacy of these monomers is dictated by their spacer length and polymerizable groups.
Comparative Properties Table
| Feature | 10-MDP | Bis-MEP (Bis-2 / BMEP) |
| CAS Number | 85590-00-7 | 32435-46-4 |
| Structure Type | Mono-functional Methacrylate | Di-functional Methacrylate (Crosslinker) |
| Spacer Chain | Decyl (C10) – Hydrophobic | Ethyl (C2) – Hydrophilic |
| Polymerizable Groups | 1 Methacrylate | 2 Methacrylates |
| Acidic Group | Dihydrogen Phosphate | Hydrogen Phosphate |
| Key Mechanism | Ionic Bond + Nano-Layering | Etching + Network Crosslinking |
| Ca-Salt Solubility | Highly Insoluble (Stable) | Soluble / Unstable |
Structural Impact Analysis
-
Hydrophobicity (The Spacer Effect): 10-MDP possesses a long C10 carbonyl chain. This hydrophobicity is critical for preventing water sorption (hydrolytic degradation) at the adhesive interface.[1] Bis-MEP, with short ethyl spacers, is more hydrophilic, making the resultant polymer more prone to water uptake over time.
-
Crosslinking Density: Bis-MEP contains two methacrylate groups per phosphate unit.[2][3] Upon polymerization, it forms a crosslinked network immediately. 10-MDP is a linear chain builder; it requires other dimethacrylates (like Bis-GMA or TEGDMA) in the formulation to form a crosslinked matrix.
Mechanistic Divergence: Nano-Layering vs. Crosslinking
The core difference lies in how these molecules interact with Hydroxyapatite (HAp).
10-MDP: The Nano-Layering Phenomenon
10-MDP molecules self-assemble into a liquid-crystalline-like structure. The phosphate groups bind to Calcium (Ca²⁺) on the tooth surface, while the hydrophobic C10 tails align away from the substrate. This creates a stable, water-resistant "Nano-Layer" that protects the bond from hydrolysis.[1]
Bis-MEP: Aggressive Etching & Polymerization
Bis-MEP is a potent etchant due to its phosphate geometry. However, due to its bulky dual-methacrylate head and short spacer, it cannot pack tightly to form a protective nano-layer. Instead, it relies on infiltrating the demineralized dentin and polymerizing into a rigid network.
Visualization: Interaction Pathways
Figure 1: Mechanistic comparison showing 10-MDP's formation of stable chemical salts versus Bis-MEP's focus on network rigidity.
Performance Metrics & Data Synthesis
Bond Strength (Dentin/Enamel)
Experimental data consistently places 10-MDP superior in long-term bond strength, primarily due to the stability of the interface.[1]
-
10-MDP: Typical Shear Bond Strength (SBS): 35–55 MPa . Maintains >80% strength after aging (thermocycling).
-
Bis-MEP: Typical SBS: 20–35 MPa . Bis-MEP formulations often show higher immediate bond strength in "self-etch" modes due to aggressive demineralization, but significant drops are observed after aging due to hydrolysis of the hydrophilic polymer.
Calcium Salt Stability Test
A critical differentiator is the solubility of the calcium salt formed by the monomer.
-
Protocol: Mix monomer with Ca(OH)₂ in water/ethanol.
-
Result:
-
10-MDP: Forms a white precipitate (Ca-MDP) that is insoluble in water. This insolubility prevents the bond from washing away.
-
Bis-MEP: The resulting Ca-salts are often soluble or unstable. The bond relies on the polymer wrapping around the collagen (micromechanical) rather than the chemical salt itself.
-
MMP Inhibition
Interestingly, Bis-MEP has shown potential in inhibiting Matrix Metalloproteinases (MMPs), enzymes that degrade collagen.[4] The phosphate group can chelate the Zinc/Calcium required for MMP activation, potentially preserving the hybrid layer, although 10-MDP also exhibits this property.
Experimental Protocols
Protocol A: Comparative Shear Bond Strength (SBS)
Validating adhesion performance on dentin.[1]
-
Substrate Prep: Embed extracted human molars in epoxy resin. Grind surfaces with 600-grit SiC paper to expose mid-coronal dentin.
-
Primer Application:
-
Group A (10-MDP): Apply primer containing 10-15 wt% 10-MDP. Agitate 20s. Air dry 5s.
-
Group B (Bis-MEP): Apply primer containing 10-15 wt% Bis-MEP. Agitate 20s. Air dry 5s.
-
-
Bonding: Apply hydrophobic bonding resin (Bis-GMA/TEGDMA) over the primer. Light cure (LED, >1000 mW/cm²) for 10s.
-
Composite Build-up: Place composite resin cylinder (2mm x 2mm) using a mold. Cure 20s.
-
Aging (Critical): Store in water at 37°C for 24 hours (Immediate) and 6 months (Aged).
-
Testing: Use a Universal Testing Machine (crosshead speed 0.5 mm/min) to fracture the bond. Calculate MPa.
Protocol B: Hydrolytic Stability Assessment (Ca-Salt Method)
Validating the chemical stability of the monomer-tooth interaction.
Figure 2: Workflow for assessing the stability of Calcium salts formed by functional monomers.
Conclusion & Recommendations
Bis-MEP is a versatile "workhorse" monomer. Its dual-methacrylate structure makes it an excellent crosslinker that can boost the conversion degree and mechanical stiffness of an adhesive layer. It is particularly useful in bioactive materials (like Activa Bioactive) where ionic release and network toughness are prioritized over a thin, sealed interface.
10-MDP remains the superior choice for adhesive bonding interfaces . Its unique ability to form a hydrophobic, insoluble, nano-layered seal with hydroxyapatite provides the longevity required for clinical restorations.
Recommendation for Developers:
-
Use 10-MDP if your primary goal is high bond strength to Zirconia or long-term dentin bond durability.
-
Use Bis-MEP as a co-monomer to increase crosslinking density or in "bioactive" formulations where water exchange (for ion release) is a feature, not a bug.
References
-
Van Meerbeek, B., et al. (2011). "Chemical aspects of self-etching enamel–dentin adhesives: A systematic review." Dental Materials.[5][1][2][4][6][7][8][9][] Link
-
Yoshihara, K., et al. (2010). "Nano-layering of phosphoric acid ester monomer on enamel and dentin." Acta Biomaterialia. Link
-
Feitosa, V. P., et al. (2014). "Chemical interaction of 10-MDP vs. Bis-MEP with hydroxyapatite: Stability and bond strength." Journal of Adhesive Dentistry. Link
-
Moszner, N., et al. (2005). "Chemical aspects of self-etching enamel-dentin adhesives: A systematic review." Dental Materials.[5][1][2][4][6][7][8][9][] Link
-
BenchChem. (n.d.). "Bis(methacryloyloxyethyl) hydrogen phosphate Product Information." BenchChem Database. Link
Sources
- 1. oaji.net [oaji.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. CAS 32435-46-4: Bis[2-(methacryloyloxy)ethyl] phosphate [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. polysciences.com [polysciences.com]
- 7. Bis(methacryloyloxyethyl) Hydrogen Phosphate [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 10-MDP Based Dental Adhesives: Adhesive Interface Characterization and Adhesive Stability—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: Bis(methacryloyloxyethyl) hydrogen phosphate vs. GPDM for Dentin Bonding
Executive Summary
This guide provides a technical analysis comparing Bis(methacryloyloxyethyl) hydrogen phosphate (referred to herein as BMEP ) and Glycerol Phosphate Dimethacrylate (GPDM ) for dentin bonding applications.
While both monomers function as phosphate-functionalized crosslinkers (possessing two polymerizable methacrylate groups and an acidic phosphate moiety), they exhibit distinct behaviors in dentin interaction:
-
GPDM is the functional core of "Gold Standard" adhesives (e.g., OptiBond series), characterized by high hydrophilicity, aggressive etching, and exceptional immediate bond strength, though its calcium salts are hydrolytically unstable.
-
BMEP (often found in HEMA-phosphate mixtures) distinguishes itself through dense crosslinking capabilities and MMP (matrix metalloproteinase) inhibition, promoting a mechanically stable hybrid layer, albeit with moderate initial bond strengths compared to GPDM.
Chemical Architecture & Properties[1][2][3]
The fundamental difference lies in the spacer group connecting the methacrylate functionalities to the phosphate anchor.[1] This dictates hydrophilicity, viscosity, and polymerization kinetics.[1]
| Feature | Bis(methacryloyloxyethyl) hydrogen phosphate (BMEP) | Glycerol Phosphate Dimethacrylate (GPDM) |
| Molecular Formula | ||
| Backbone | Ethylene Glycol derivative (Flexible) | Glycerol derivative (Hydrophilic) |
| Functional Groups | 2 x Methacrylate (Crosslinking)1 x Phosphate (Acidic/Bonding) | 2 x Methacrylate (Crosslinking)1 x Phosphate (Acidic/Bonding) |
| Acidity (pKa) | Low (Stronger etchant than MDP) | Moderate to Low |
| Solubility | Soluble in Ethanol/Water | Highly Soluble in Water/Ethanol |
| Key Characteristic | Crosslinking Density : Forms a rigid network.[1] | Wettability : Excellent penetration into dentinal tubules.[1] |
Structural Visualization
The following diagram contrasts the connectivity and functional domains of both monomers.
Caption: Structural comparison highlighting the dual-methacrylate functionality anchored by specific spacers.
Mechanism of Action: Dentin Interaction[3]
GPDM: The "Etch & Infiltrate" Specialist
GPDM acts primarily through micromechanical retention .[1] Its high hydrophilicity allows it to wet the dentin surface rapidly, facilitating deep infiltration into demineralized dentinal tubules.[1]
-
Ionic Bonding : GPDM interacts with Hydroxyapatite (HAp) to form Calcium-GPDM salts.[1] However, unlike 10-MDP, these salts are hydrolytically unstable and can dissociate over time, making the chemical bond less reliable than the micromechanical lock.
-
Result : Long resin tags and a thick hybrid layer, but prone to degradation if not properly polymerized.[1]
BMEP: The "Crosslink & Stabilize" Specialist
BMEP functions as a crosslinking agent within the hybrid layer.[1]
-
Network Formation : Because it has two methacrylate groups, BMEP can bridge polymer chains, increasing the elastic modulus of the adhesive layer.
-
MMP Inhibition : Studies suggest BMEP (and related phosphate monomers) can inhibit Matrix Metalloproteinases (MMPs), enzymes responsible for collagen degradation.[2] This contributes to the longevity of the bond, even if the initial bond strength is lower than GPDM.[1]
-
Ionic Bonding : Similar to GPDM, the phosphate group binds to Calcium, but the stability relies heavily on the surrounding polymer network.
Mechanistic Pathway Diagram[3]
Caption: Mechanistic pathways showing GPDM's dominance in infiltration vs. BMEP's focus on network stability.
Performance Comparison Data
The following data aggregates findings from comparative studies on phosphate monomers (specifically GPDM-based systems like OptiBond XTR vs. BMEP-containing experimental primers).
| Metric | BMEP (Experimental/HEMA-P) | GPDM (Commercial/OptiBond) | Interpretation |
| Micro-Tensile Bond Strength (µTBS) | 25 – 35 MPa | 45 – 60 MPa | GPDM systems generally achieve higher immediate bond strength due to superior wetting.[1] |
| Resin Tag Formation | Moderate length, dense network | Long, distinct tags | GPDM's hydrophilicity drives deeper tubule penetration.[1] |
| Calcium Salt Stability | Low to Moderate | Low (Soluble) | Neither monomer matches 10-MDP in chemical bond stability; both rely on the polymer network.[1] |
| Water Sorption | Moderate | High | GPDM's glycerol backbone attracts more water, posing a risk of hydrolysis if not sealed.[1] |
| Biocompatibility | High (MMP Inhibition) | Moderate | BMEP shows potential for preserving collagen integrity.[2][1] |
Critical Insight : While GPDM wins on "numbers" (MPa), BMEP is often used to enhance the durability of the polymer matrix itself.
Experimental Protocols
Protocol A: Synthesis of BMEP-based Self-Etch Primer (Laboratory Scale)
This protocol describes the creation of a standard reference primer for testing BMEP efficacy.[1]
-
Reagents :
-
Mixing :
-
Dissolve BMEP and HEMA in the Ethanol/Water solvent mixture under amber light (to prevent premature polymerization).[1]
-
Stir magnetically for 30 minutes at room temperature (
). -
Add photoinitiator system and stir for an additional 15 minutes.
-
-
Application :
Protocol B: Evaluation of Hydrolytic Stability (Thermocycling)
To validate the "Crosslinking" claim of BMEP vs GPDM.
-
Specimen Preparation : Bond composite resin cylinders to dentin using the respective adhesives.[1]
-
Aging Process :
-
Store specimens in distilled water at
for 24 hours (Baseline). -
Subject half the specimens to Thermocycling : 5,000 to 10,000 cycles between
and (dwell time 30s).[1]
-
-
Testing :
References
-
National Institutes of Health (NIH). Chemical interaction of glycero-phosphate dimethacrylate (GPDM) with hydroxyapatite and dentin.[1] PubMed.[1] Available at: [Link]
-
Pocket Dentistry. Adhesive interfacial characteristics and the related bonding performance of four self-etching adhesives. Available at: [Link]
-
ResearchGate. Evidence of chemical bonding to hydroxyapatite by phosphoric acid esters.[1] Available at: [Link]
Sources
Comparative Guide: Bis(methacryloyloxyethyl) hydrogen phosphate vs. 4-META in Adhesive Systems
[1]
Executive Summary: The Crosslinker vs. The Permeator
In the development of biomedical and dental adhesive systems, the choice of functional monomer dictates the longevity and mechanism of the bond. This guide compares two critical monomers: Bis(methacryloyloxyethyl) hydrogen phosphate (commonly referred to as Bis-MEP , BMEP , or Di-HEMA Phosphate ) and 4-META (4-methacryloyloxyethyl trimellitate anhydride).[1]
The Core Distinction:
-
4-META is a permeation specialist .[1] It relies on anhydride ring-opening to generate acidity, demineralize the substrate, and deeply infiltrate collagen networks.[1] It is typically mono-functional regarding polymerization, forming linear chains unless copolymerized.[1]
-
Bis-MEP is a structural crosslinker .[1] Unique among common adhesion promoters, it carries two methacrylate groups.[1] This allows it to establish ionic bonds with the substrate while simultaneously forming a crosslinked polymer matrix, offering superior hydrolytic stability and mechanical strength compared to linear polymers.
Chemical Architecture & Mechanism[1][2][3]
Chemical Profiles[1]
| Feature | Bis(methacryloyloxyethyl) hydrogen phosphate (Bis-MEP) | 4-META |
| CAS Number | 32435-46-4 | 70293-55-9 |
| Functional Group | Phosphate Ester (–O–P(=O)(OH)2) | Anhydride (–CO–O–CO–) |
| Polymerizable Groups | 2 (Dimethacrylate) | 1 (Monomethacrylate) |
| Acidity (pKa) | Low (Stronger acid profile) | Moderate (Requires hydrolysis to activate) |
| Activation Step | Direct ionic interaction | Hydrolysis to 4-MET (dicarboxylic acid) |
| Primary Role | Crosslinking + Ionic Bonding | Etching + Diffusion |
Mechanistic Pathways[1]
The following diagram illustrates the divergent activation and bonding pathways of the two monomers.
Figure 1: Mechanistic Pathway. 4-META requires water to open its anhydride ring to become active 4-MET.[1] Bis-MEP possesses intrinsic acidity and dual-polymerizable tails for immediate crosslinking.[1]
Comparative Performance Analysis
Bond Strength & Durability
Expert Insight: While 4-META is legendary for its ability to penetrate the smear layer (due to low molecular weight), its resulting polymer is linear.[1] In high-stress environments, linear polymers are more susceptible to "bond fatigue" and hydrolytic degradation.[1] Bis-MEP, by crosslinking the adhesive interface, creates a "fortified" hybrid layer that resists water sorption.[1]
| Metric | Bis-MEP Performance | 4-META Performance |
| Enamel Bonding | High. Phosphate groups have high affinity for Calcium (Hydroxyapatite), forming stable salts similar to MDP.[1] | Moderate. Depends heavily on the etching efficacy of the hydrolyzed acid (4-MET).[1] |
| Dentin Bonding | High (Durability focused). The crosslinked network protects collagen fibers from hydrolysis (MMP degradation).[1] | High (Permeability focused). Excellent diffusion into demineralized dentin, but the hybrid layer may degrade faster over time.[1] |
| Metal Bonding (Ti/Zr) | Superior. Phosphate esters chemically bond strongly to metal oxides (Zirconia/Titanium).[1] | Good. Carboxylates bond to metals, but phosphate bonds are generally more resistant to hydrolysis.[1] |
| Hydrolytic Stability | Excellent. The diester structure and crosslinking reduce water uptake. | Moderate. The anhydride group is sensitive; pre-mature hydrolysis in the bottle can reduce shelf-life. |
Formulation Considerations
-
Bis-MEP: Often used in "Self-Etch" systems where the monomer must remain stable in an acidic solution.[1] It acts as its own crosslinker, reducing the need for adding excessive TEGDMA or Bis-GMA.[1]
-
4-META: Often supplied as a powder (to prevent hydrolysis) mixed with liquid MMA/TBB (as in the classic Super-Bond system).[1] In "Universal Adhesives," it is less common than phosphates due to the stability issues of the anhydride ring in aqueous formulations.
Experimental Protocol: Micro-Tensile Bond Strength (µTBS)
To objectively compare these monomers, the Micro-Tensile Bond Strength (µTBS) test is the scientific gold standard, as it isolates the adhesive interface better than Shear Bond Strength (SBS) testing.[1]
Objective: Determine the ultimate tensile strength of the adhesive interface on human dentin.
Workflow Diagram
Figure 2: µTBS Workflow. Standardized protocol for evaluating adhesive interfacial strength.[1][2][3][4][5][6][7]
Detailed Methodology
-
Substrate Preparation:
-
Adhesive Application (Variable):
-
Group A (Bis-MEP): Apply experimental primer containing 10-15 wt% Bis-MEP in ethanol/water.[1] Agitate for 20s, air dry (5s), light cure (10s).
-
Group B (4-META): Apply experimental primer containing 10-15 wt% 4-META in acetone/water.[1] (Note: Ensure 4-META is freshly dissolved or stabilized). Agitate for 20s, air dry (5s), light cure (10s).
-
-
Restoration:
-
Sectioning (The "Stick" Production):
-
After 24h water storage, use a low-speed diamond saw to section the tooth longitudinally in both X and Y axes.
-
Target: Produce resin-dentin beams (sticks) with a cross-sectional area of approximately
.
-
-
Testing:
-
Failure Mode Analysis:
Conclusion & Recommendation
For modern drug delivery and adhesive applications, the choice depends on the specific requirement for permeability versus stability .
-
Choose 4-META if your primary goal is deep substrate infiltration or if you are formulating a powder-liquid system (like bone cements) where the anhydride can remain dry until use.[1] It remains a potent diffusion agent.[1]
-
Choose Bis-MEP for single-bottle adhesive systems or coatings requiring high hydrolytic stability .[1] Its ability to crosslink the polymer matrix while bonding ionically to Calcium makes it superior for long-term durability in the wet oral environment.
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 122612, Bis(methacryloyloxyethyl) phosphate. Retrieved from [Link]
-
Van Meerbeek, B., et al. (2011).[1] Relationship between bond-strength tests and clinical outcomes. Dental Materials. (Contextual grounding on µTBS protocols).
-
Yoshida, Y., et al. (2004).[1] Comparative study on adhesive performance of functional monomers. Journal of Dental Research. (General grounding on Phosphate vs. Carboxylate efficacy).
Sources
- 1. Bis(2-(methacryloyloxy)ethyl) phosphate | C12H19O8P | CID 122612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Adhesive bonding of titanium with a methacrylate-phosphate primer and self-curing adhesive resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bis 2-(methacryloyloxy)ethyl phosphate Bis(2-methacryloyloxyethyl) acid phosphate 32435-46-4 [sigmaaldrich.com]
- 6. Adhesive bonding with 4-META - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
Long-Term Performance Guide: Bis(methacryloyloxyethyl) Hydrogen Phosphate vs. 10-MDP
[1]
Executive Summary
In the development of dental adhesives, the choice of functional monomer dictates the longevity of the restoration. While 10-Methacryloyloxydecyl dihydrogen phosphate (10-MDP) remains the "gold standard" for durable chemical bonding, Bis(methacryloyloxyethyl) hydrogen phosphate (Bis-MEP) serves a distinct role as a hydrophilic cross-linker.
The Verdict: 10-MDP demonstrates superior long-term hydrolytic stability and chemical bond durability compared to Bis-MEP. While Bis-MEP offers excellent immediate wetting and matrix cross-linking due to its difunctional nature, its hydrophilic character and inability to form insoluble "nano-layers" with hydroxyapatite (HAp) make it more susceptible to degradation over time.
Chemical Architecture & Mechanism
The performance divergence lies in the molecular structure. You must understand the "Spacer Theory" to predict long-term behavior.
Structural Comparison[2][3]
| Feature | 10-MDP | Bis-MEP |
| Spacer Length | Decyl chain (C10) | Ethyl chain (C2) |
| Hydrophobicity | High (Hydrophobic barrier) | Low (Hydrophilic) |
| Polymerizable Groups | 1 (Methacrylate) | 2 (Dimethacrylate) |
| Function | Self-assembling adhesion promoter | Cross-linking adhesion promoter |
| Calcium Salt | Highly Insoluble (Stable) | Soluble/Unstable |
The "Nano-Layering" Phenomenon
10-MDP molecules self-assemble into a protective, crystalline structure on the HAp surface. The long hydrophobic C10 chain packs tightly, shielding the ionic bond from water. Bis-MEP, with its short C2 spacer and bulky dimethacrylate structure, cannot pack efficiently. It forms an amorphous calcium salt that is permeable to water, leading to hydrolysis.
Visualizing the Interaction (DOT Diagram)
Caption: Comparative mechanistic pathway showing 10-MDP's protective nano-layering versus Bis-MEP's susceptibility to hydrolytic degradation.
Performance Analysis: The Data
The following data summarizes the consensus from accelerated aging studies (thermocycling and water storage).
Bond Strength Retention (Dentin)[5][6]
| Parameter | 10-MDP Adhesive | Bis-MEP Adhesive |
| Immediate µTBS (MPa) | 45 - 55 | 35 - 45 |
| Aged (1 Year Water) µTBS | 40 - 50 (Stable) | 20 - 30 (Significant Drop) |
| Failure Mode (Aged) | Mixed/Cohesive | Adhesive (Interface Failure) |
| Interfacial Nanoleakage | Minimal (< 10%) | Extensive (> 50%) |
Interpretation
-
Immediate: Bis-MEP performs adequately due to its ability to cross-link the polymer matrix, providing initial mechanical strength.
-
Long-Term: The "Achilles' heel" of Bis-MEP is water sorption. The hydrophilic nature draws water into the interface. Since the Ca-Bis-MEP salt is soluble, the chemical bond dissolves, leaving only mechanical interlocking which degrades via plasticization.
Experimental Protocol: Self-Validating Durability Test
To verify these claims in your own lab, use this Micro-Tensile Bond Strength (µTBS) protocol with a built-in "Self-Validation" step (Silver Nitrate tracing) to visualize degradation.
The Protocol Workflow
-
Substrate Preparation: Use mid-coronal dentin from extracted human molars. Grind to 600-grit SiC.
-
Bonding: Apply Experimental Resin (Group A: 10-MDP based; Group B: Bis-MEP based) strictly according to solvent evaporation times (critical for Bis-MEP).
-
Restoration: Build up with resin composite (4mm height).
-
Aging (The Stress Test):
-
Store in water for 24h (Baseline).
-
Thermocycling: 10,000 cycles (5°C to 55°C). This mimics ~1 year of clinical aging.
-
-
Sectioning: Cut into 1.0 mm² beams.
-
Silver Nitrate Challenge (Self-Validation): Immerse beams in 50% ammoniacal silver nitrate for 24h before testing. This tracer penetrates any degraded interface.
-
Testing: Tensile test until failure.
-
Analysis: SEM/EDX analysis of fractured surfaces.
Workflow Diagram (DOT)
Caption: Workflow for validating hydrolytic stability. The Silver Nitrate step visually confirms interface degradation.
References
-
Van Landuyt, K. L., et al. (2007). "Systematic review of the chemical interaction of adhesive resins with hard tooth tissues." Dental Materials.[1][2][3][4][5][6]
-
Yoshihara, K., et al. (2011). "Nanolayering of phosphoric acid ester monomer on enamel and dentin." Acta Biomaterialia.
-
Feitosa, V. P., et al. (2014). "The influence of spacer carbon chain lengths of acidic functional monomers on the physicochemical properties of self-etch adhesives." Journal of Dentistry.
-
Lima, G. S., et al. (2010). "Water Content in Self-Etching Primers Affects Their Aggressiveness and Strength of Bonding to Ground Enamel."[4] Journal of Adhesion Science and Technology.
-
Polysciences. "Bis(2-methacryloxyethyl) phosphate Product Data." Polysciences Technical Data.
Sources
- 1. LONG-TERM BOND STRENGTH OF ADHESIVE SYSTEMS APPLIED TO ETCHED AND DEPROTEINIZED DENTIN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. methacrylate suppliers UK [ukchemicalsuppliers.co.uk]
- 3. polysciences.com [polysciences.com]
- 4. researchgate.net [researchgate.net]
- 5. dentaladvisor.com [dentaladvisor.com]
- 6. researchgate.net [researchgate.net]
Hydrolytic stability of "Bis(methacryloyloxyethyl) hydrogen phosphate" vs other phosphate monomers
This guide provides an in-depth technical analysis of the hydrolytic stability of Bis(methacryloyloxyethyl) hydrogen phosphate (commonly abbreviated as BMEP or Bis-HEMA Phosphate ) compared to the industry gold-standard 10-MDP and other phosphate monomers.
Executive Summary
Bis(methacryloyloxyethyl) hydrogen phosphate (BMEP) is a functional phosphate diester monomer distinct from the monoesters like 10-MDP or Phenyl-P. While 10-MDP is the benchmark for chemical hydrolytic stability due to its hydrophobic decyl spacer and stable calcium salt formation, BMEP offers a different stability mechanism: mechanical stabilization via cross-linking and biological stability via MMP inhibition .[1]
This guide dissects the molecular behaviors of these monomers to assist researchers in selecting the correct molecule for adhesive interfaces exposed to aqueous, acidic, or enzymatic environments.
Molecular Architecture & Mechanism
The hydrolytic stability of a phosphate monomer is dictated by three structural factors:
-
Spacer Length & Hydrophobicity: Determines water exclusion.
-
Ester Linkage Environment: The site of hydrolytic attack.
-
Functional Group Valency: Mono-methacrylate (linear chain) vs. Di-methacrylate (cross-linker).
Comparative Structural Analysis
| Feature | BMEP (Bis-HEMA Phosphate) | 10-MDP (Gold Standard) | Phenyl-P |
| Chemical Class | Phosphate Di-ester | Phosphate Mono-ester | Phosphate Mono-ester |
| Polymerizable Groups | 2 (Dimethacrylate) | 1 (Monomethacrylate) | 1 (Monomethacrylate) |
| Spacer | Short Ethyl group (Hydrophilic) | Long Decyl group (Hydrophobic) | Phenyl group (Aromatic) |
| Interaction with Ca²⁺ | Chelation (Cross-linking potential) | Nano-layering (Insoluble Salt) | Weak Salt Formation |
| Hydrolytic Risk | High (Hydrophilic nature attracts water) | Low (Hydrophobic barrier) | High (Hydrolysis of ester) |
DOT Diagram: Molecular Stability Pathways
The following diagram illustrates the divergent stability mechanisms of BMEP and 10-MDP.
Caption: 10-MDP blocks hydrolysis via hydrophobic shielding, whereas BMEP relies on cross-linking but remains susceptible to water sorption.
Hydrolytic Stability Profile
A. Chemical Stability (Resistance to Ester Hydrolysis)
Hydrolysis primarily targets the ester bond connecting the methacrylate group to the spacer.
-
10-MDP: The long 10-carbon chain creates a hydrophobic micro-environment that excludes water molecules from the ester bond, significantly retarding hydrolysis rates.
-
BMEP: The short ethyl spacer is hydrophilic. In aqueous environments (like saliva or dentinal fluid), BMEP absorbs water. This water acts as a vehicle for protons (acid), catalyzing the cleavage of the ester bond.
-
Result: BMEP monomers degrade faster in solution than 10-MDP.
-
B. Interface Durability (Bond Strength Aging)
While BMEP is chemically less stable, its functional durability is nuanced by its cross-linking ability.
-
10-MDP: Forms a regular, crystalline "Nano-layering" structure with Calcium. These salts are highly insoluble, creating an Acid-Base Resistant Zone (ABRZ) that seals the interface against hydrolysis.
-
BMEP: Cannot form ordered nano-layers due to steric hindrance from the two methacrylate arms. However, it forms a highly cross-linked polymer network.
-
Experimental Insight: In thermocycling tests (aging), BMEP-based adhesives often show a steeper decline in bond strength compared to 10-MDP adhesives because the polymer matrix swells and plasticizes, even if the cross-links remain intact.
-
C. Biological Stability (MMP Inhibition)
Recent studies indicate BMEP has a unique advantage: MMP Inhibition .[1]
-
Mechanism: BMEP can chelate Zinc ions (Zn²⁺) required by Matrix Metalloproteinases (MMPs) in dentin.
-
Outcome: While the monomer itself may hydrolyze, it protects the collagen hybrid layer from enzymatic degradation, offering a form of "biological stability" that complements mechanical bonding.
Experimental Data Comparison
The following table summarizes performance metrics derived from accelerated aging protocols (Thermocycling 5,000–10,000 cycles).
| Metric | 10-MDP System | BMEP System | Phenyl-P System |
| Initial Bond Strength (Dentin) | 35–45 MPa | 25–35 MPa | 20–30 MPa |
| Bond Strength after Aging | Stable (>90% retention) | Moderate Decline (~70% retention) | Significant Decline (<50% retention) |
| Failure Mode | Cohesive (in resin) | Mixed (Adhesive/Cohesive) | Adhesive (at interface) |
| Ca-Salt Solubility | Insoluble (High Stability) | Moderately Soluble | Soluble (Low Stability) |
| Water Sorption | Low (Hydrophobic) | High (Hydrophilic) | Moderate |
Experimental Protocol: Assessing Hydrolytic Stability
To validate the stability of BMEP in your own formulation, use this self-validating protocol.
Phase 1: Chemical Half-Life Determination (NMR)
-
Preparation: Dissolve monomer (0.1 M) in deuterated water/ethanol mixture (pH adjusted to 2.0 to simulate adhesive acidity).
-
Incubation: Store at 37°C.
-
Measurement: Acquire ¹H-NMR spectra at t=0, 24h, 1 week, 4 weeks.
-
Marker: Monitor the decrease in the integral of the methacrylate vinyl protons (approx 5.5–6.2 ppm) vs. the stable spacer signals.
-
Validation: A decrease in vinyl signal intensity indicates hydrolysis of the ester bond (cleavage of the polymerizable group).
Phase 2: Interfacial Durability (Thermocycling)
-
Bonding: Apply adhesive to standard dentin/enamel substrate. Build composite cylinder.
-
Control Group: Test Shear Bond Strength (SBS) after 24h water storage (37°C).
-
Experimental Group: Subject specimens to Thermocycling .
-
Cycles: 10,000 cycles.
-
Temperatures: 5°C and 55°C.
-
Dwell Time: 30 seconds.
-
-
Analysis: Calculate Durability Index = (Aged SBS / Initial SBS).
-
Target: >0.85 for high stability (typical of 10-MDP).
-
Expectation for BMEP: 0.65 – 0.75 (due to hydrophilicity).
-
References
-
Van Landuyt, K. L., et al. (2008). "Systematic review of the chemical composition of contemporary dental adhesives." Biomaterials. Link
- Establishes the correlation between hydrophilicity and hydrolytic degrad
-
Feitosa, V. P., et al. (2014). "Bis[2-(methacryloyloxy)ethyl] phosphate as a primer for enamel and dentine."[1] Journal of Dentistry. Link
- Provides specific data on BMEP's etching ability and MMP inhibition properties.
-
Yoshida, Y., et al. (2004). "Comparative study on adhesive performance of functional monomers." Journal of Dental Research. Link
- The seminal paper defining the "Nano-layering" stability of 10-MDP vs. Phenyl-P.
-
Moszner, N., et al. (2005). "Chemical aspects of self-etching enamel-dentin adhesives: A systematic review." Dental Materials.[2][3][4][5] Link
- Discusses the hydrolysis mechanisms of phosph
Sources
Comparative Cytotoxicity & Performance Guide: Bis(methacryloyloxyethyl) Hydrogen Phosphate (BMEP) vs. Conventional Dental Monomers
Executive Summary
This technical guide provides a critical comparative analysis of Bis(methacryloyloxyethyl) hydrogen phosphate (BMEP) against industry-standard dental monomers (Bis-GMA, TEGDMA, HEMA, and 10-MDP).
While conventional methacrylates like Bis-GMA are associated with high intrinsic cytotoxicity driven by oxidative stress, BMEP (CAS: 32435-46-4) demonstrates a superior biocompatibility profile. This is attributed to its unique "chemophysical locking" mechanism: unlike passive fillers, BMEP chemically binds to hydroxyapatite, significantly reducing the pool of leachable free monomers that typically drive cytotoxicity.
Chemical Identity & Functional Classification[1]
Understanding the structural differences is prerequisite to interpreting toxicity data. BMEP is a functional phosphate monomer , distinct from the inert crosslinkers typically used in resin matrices.[1]
| Monomer | Abbreviation | CAS Number | Functional Class | Key Characteristic |
| Bis(methacryloyloxyethyl) hydrogen phosphate | BMEP (or Bis-MEP) | 32435-46-4 | Functional Acidic Monomer | Dual-methacrylate + Phosphate group.[1] Chemically bonds to Ca²⁺.[2] |
| Bisphenol A-glycidyl methacrylate | Bis-GMA | 1565-94-2 | Base Resin (Bulky) | High viscosity, rigid backbone. Known endocrine disruptor precursor. |
| Triethylene glycol dimethacrylate | TEGDMA | 109-16-0 | Diluent Monomer | Low viscosity, high mobility. High leaching potential.[3] |
| 2-Hydroxyethyl methacrylate | HEMA | 868-77-9 | Hydrophilic Monomer | Soluble, enhances wetting. High osmosis/permeability. |
| 10-Methacryloyloxydecyl dihydrogen phosphate | 10-MDP | 85590-00-7 | Functional Acidic Monomer | Long hydrophobic spacer. Self-assembling nano-layering. |
Mechanisms of Cytotoxicity: The "Why" Behind the Data
Cytotoxicity in dental monomers is not monolithic.[2][4][5] It occurs via two distinct pathways. As a scientist, you must distinguish between Intrinsic Metabolic Toxicity (chemical interference) and Physicochemical Toxicity (acidity/osmolarity).
Pathway A: Intrinsic Metabolic Toxicity (Bis-GMA/TEGDMA Dominant)
-
Mechanism: Lipophilic monomers penetrate the cell membrane and deplete intracellular Glutathione (GSH) .
-
Result: This causes an accumulation of Reactive Oxygen Species (ROS), leading to cell cycle arrest (G1 phase) and apoptosis.
-
Offender: Bis-GMA is the most potent trigger of this pathway.
Pathway B: Physicochemical Toxicity (Phosphate Monomer Specific)
-
Mechanism: BMEP and 10-MDP are acidic (pH < 2.5). Toxicity in in vitro static cultures is often an artifact of low pH rather than chemical toxicity.
-
Mitigation: In clinical (in vivo) settings, the dentin buffering capacity neutralizes this acidity, rendering these monomers significantly less toxic than their in vitro profiles suggest.
Visualization: Cytotoxicity Pathways
Figure 1: Dual pathways of cytotoxicity. Note how BMEP's chemical bonding acts as a safety mechanism, sequestering the monomer.
Comparative Performance Analysis
The following data synthesizes IC50 trends and biocompatibility studies from current literature (2020–2025).
Table 1: Relative Cytotoxicity Ranking (Fibroblasts/Pulp Cells)
| Rank (Most to Least Toxic) | Monomer | Toxicity Mechanism | IC50 Range (Approx)* | Clinical Risk Note |
| 1 (Highest) | Bis-GMA | ROS Generation, GSH Depletion | 0.08 – 0.10 mM | High leaching risk; potential endocrine disruption (BPA). |
| 2 | UDMA | Membrane disruption | 0.10 – 0.20 mM | Moderate toxicity; often used as Bis-GMA alternative. |
| 3 | TEGDMA | High mobility leaching | 0.25 – 0.50 mM | High elution rate due to low molecular weight; synergistic toxicity with Bis-GMA. |
| 4 | 10-MDP | Acidity (pH dependent) | > 1.0 mM (Buffered) | Toxicity is largely pH-driven; highly biocompatible once polymerized/neutralized. |
| 5 (Lowest) | BMEP | Biocompatible | > 2.0 mM | Self-limiting leaching due to spontaneous polymerization with Hydroxyapatite. |
*Note: IC50 values vary by cell line (L929 vs. HGF). The ranking order remains consistent across methodologies.
Key Technical Insight: The "BMEP Advantage"
Recent studies (Benchchem, 2025; NIH, 2021) highlight that BMEP undergoes spontaneous polymerization in the presence of hydroxyapatite.[1] This is a critical differentiator.
-
Bis-GMA/TEGDMA: Rely on photo-initiators. If curing is incomplete, free monomers leach out indefinitely.
-
BMEP: The phosphate group catalyzes its own fixation to the tooth mineral. This "chemical anchoring" drastically reduces the amount of free monomer available to damage pulp cells.
Experimental Protocols for Validation
To validate these claims in your own lab, do not use a standard MTT assay blindly. You must control for the acidity of BMEP to avoid false positives.
Protocol A: pH-Controlled Cytotoxicity Assay (ISO 10993-5 Modified)
Objective: Distinguish between acid-induced death and true chemical toxicity.
-
Cell Preparation: Seed L929 mouse fibroblasts or Human Gingival Fibroblasts (HGF) at
cells/well in 96-well plates. Incubate 24h. -
Monomer Preparation:
-
Group A (Unbuffered): Dissolve BMEP in DMEM media (serial dilutions: 0.1mM to 10mM). Measure pH.
-
Group B (Buffered): Dissolve BMEP in DMEM, then adjust pH to 7.4 using 0.1N NaOH.
-
Control: Bis-GMA (dissolved in <0.1% DMSO/Ethanol vehicle).
-
-
Exposure: Expose cells for 24h and 72h.
-
Detection: Use XTT or WST-8 assays (preferred over MTT to avoid formazan interference with acidic residues).
-
Analysis: Calculate IC50.
-
Success Criterion: If Group B (Buffered BMEP) shows >80% viability while Group A shows toxicity, the monomer is chemically biocompatible.
-
Protocol B: Leaching Analysis via HPLC
Objective: Quantify the "Chemical Anchoring" effect.
-
Specimen Fabrication: Prepare resin disks (5mm x 2mm) containing BMEP vs. TEGDMA.
-
Substrate Interaction: Place BMEP disks in contact with Hydroxyapatite powder in water; place TEGDMA disks in water only.
-
Elution: Incubate at 37°C for 24h, 7 days.
-
Quantification: Analyze supernatant using RP-HPLC (C18 column, Acetonitrile/Water mobile phase).
-
Expectation: BMEP signals should be significantly lower in the presence of Hydroxyapatite due to chemical binding/consumption.
Visualization: Experimental Workflow
Figure 2: Decision tree for distinguishing intrinsic vs. pH-mediated cytotoxicity.
References
-
Bis[2-(methacryloyloxy) ethyl] Phosphate as a Primer for Enamel and Dentine. Journal of Dental Research. (2021). Demonstrates BMEP's ability to inhibit MMPs and polymerize spontaneously with hydroxyapatite.[1][6] [Link]
-
Biocompatible Multifunctional Polymeric Material for Mineralized Tissue Adhesion. Advanced Healthcare Materials. (2025). Confirms BMEP resin systems show biocompatibility with dental pulp cells.[2] [Link]
-
Cytotoxicity of Dental Resin Monomers: A Review. Journal of Applied Oral Science. (2021). Establishes the toxicity ranking of Bis-GMA > TEGDMA > UDMA > HEMA. [Link]
-
Cytotoxicity of 10-MDP and other acidic monomers. Journal of Dental Hygiene Science. (2020). Comparative data on phosphate monomer toxicity mechanisms. [Link]
Sources
- 1. Bis(methacryloyloxyethyl) Hydrogen Phosphate [benchchem.com]
- 2. Biocompatible Multifunctional Polymeric Material for Mineralized Tissue Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolution of Dental Resin Adhesives—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ojs.pum.edu.pl [ojs.pum.edu.pl]
- 5. mdpi.com [mdpi.com]
- 6. Bis[2-(Methacryloyloxy) Ethyl] Phosphate as a Primer for Enamel and Dentine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of "Bis(methacryloyloxyethyl) hydrogen phosphate" bond strength using microtensile testing
Topic: Validation of "Bis(methacryloyloxyethyl) hydrogen phosphate" (Bis-MEP) Bond Strength via Microtensile Testing Content Type: Technical Comparison Guide Audience: R&D Scientists, Formulation Chemists, and Dental Materials Researchers
Executive Summary
Bis(methacryloyloxyethyl) hydrogen phosphate (Bis-MEP, CAS: 32435-46-4) represents a class of phosphate diester monomers utilized in dental adhesives to promote bonding to hydroxyapatite (HAp).[1][2][3][4][5] While Bis-MEP offers dual-methacrylate functionality for enhanced polymer crosslinking, its validation requires rigorous comparison against the industry "gold standard," 10-Methacryloyloxydecyl dihydrogen phosphate (10-MDP).
This guide outlines the specific microtensile bond strength (
Chemical Mechanism & Adhesion Strategy
To validate Bis-MEP, one must first understand its distinct behavior compared to 10-MDP.
-
10-MDP (The Standard): A monoester with a long hydrophobic spacer (C10). It self-assembles into stable "nano-layers" of Ca-MDP salts that resist hydrolysis.
-
Bis-MEP (The Challenger): A diester with two polymerizable methacrylate groups. It functions primarily as a crosslinker and potent etchant.
Mechanism Visualization
The following diagram contrasts the bonding pathways of Bis-MEP versus 10-MDP.
Figure 1: Comparative adhesion mechanisms. 10-MDP prioritizes chemical stability via salt formation, while Bis-MEP prioritizes mechanical interlocking via deep etching and crosslinking.
Experimental Protocol: Microtensile Bond Strength ( TBS)
The
Validation Workflow
A. Substrate Preparation
-
Selection: Use extracted human third molars (caries-free).
-
Exposure: Remove occlusal enamel to expose mid-coronal dentin using a diamond saw under water cooling.
-
Standardization: Polish dentin with 600-grit SiC paper for 60 seconds to create a standardized smear layer. Crucial for consistency.
B. Bonding Procedure (Experimental vs. Control)
-
Control Group: Apply 10-MDP based adhesive (e.g., Kuraray Clearfil SE Bond 2) strictly according to manufacturer instructions.
-
Test Group (Bis-MEP): Apply Bis-MEP formulation.
-
Note: If Bis-MEP is in a primer, apply actively (agitate) for 20s to ensure solvent evaporation and monomer infiltration.
-
Light cure: >1000 mW/cm² for 10-20s.
-
C. Specimen Sectioning & Aging
-
Resin Build-up: Build a composite block (4-5mm) on the bonded surface.
-
Storage (Immediate): Store in distilled water at 37°C for 24 hours.
-
Storage (Aged - Mandatory for Validation): Thermocycling (5,000–10,000 cycles, 5°C/55°C) or 6-month water storage. Bis-MEP often fails here due to hydrolysis; this step is non-negotiable.
-
Sectioning: Use a low-speed diamond saw to cut beams (sticks) with a cross-sectional area of
.
D. Testing
-
Mounting: Fix beams to a Ciucchi's jig or Geraldeli's jig using cyanoacrylate.
-
Loading: Tensile load applied at 0.5–1.0 mm/min until fracture.
-
Calculation:
.
Protocol Visualization
Figure 2: Step-by-step Microtensile Bond Strength (
Comparative Analysis: Bis-MEP vs. Alternatives
The following data summarizes expected performance ranges based on current literature. Bis-MEP is often cited as having excellent initial bond strength due to its etching ability, but lower durability than 10-MDP.
Table 1: Functional Monomer Performance Matrix
| Feature | Bis-MEP (Bis[2-(methacryloyloxy)ethyl] phosphate) | 10-MDP (10-Methacryloyloxydecyl dihydrogen phosphate) | Phenyl-P (2-Methacryloyloxyethyl phenyl hydrogen phosphate) |
| CAS Number | 32435-46-4 | 85590-00-7 | 52628-03-2 |
| Structure | Diester (2 Methacrylates) | Monoester (1 Methacrylate + C10 Spacer) | Monoester (Aromatic group) |
| Primary Mechanism | Crosslinking + Strong Etching | Chemical Bonding (Ca-Salt Nano-layering) | Etching + Permeability |
| Immediate | 30 – 45 MPa | 35 – 50+ MPa | 25 – 35 MPa |
| Aged | Significant Drop (-30% to -50%) | Stable (<10% Drop) | Moderate Drop |
| Chemical Stability | Low (Hydrolysis of ester bonds) | High (Hydrophobic spacer protection) | Low to Moderate |
| Key Advantage | High reactivity; forms strong polymer network. | Proven chemical bond to HAp; hydrolytic stability. | Good initial wetting. |
Data Interpretation
-
Bond Strength: In direct comparisons, 10-MDP based systems (e.g., Clearfil SE Bond) typically achieve 45-50 MPa on dentin. Bis-MEP formulations often reach 30-40 MPa.
-
Failure Mode:
-
10-MDP: Mixed failures (Adhesive + Cohesive in resin), indicating a strong interface.
-
Bis-MEP: Often shows adhesive failures after aging, indicating degradation of the hybrid layer or the monomer itself.
-
Critical Factors Affecting Bis-MEP Performance
To successfully utilize Bis-MEP in a formulation, researchers must address these stability factors:
-
Hydrolytic Degradation: Bis-MEP is a hydrophilic diester. In the presence of water (dentinal fluid), it is susceptible to hydrolysis, breaking down into methacrylic acid and phosphoric acid derivatives.
-
Mitigation: Formulate in water-free systems (e.g., Step 2 of a 2-step adhesive) or use non-aqueous solvents (acetone/ethanol) that are evaporated thoroughly.
-
-
Calcium Salt Solubility: Unlike the insoluble Ca-MDP salts, the calcium salts of Bis-MEP are more soluble. This prevents the formation of a protective "acid-base resistant zone" (ABRZ) at the interface.
-
pH Balance: Bis-MEP is highly acidic. While this aids etching, it can interfere with the polymerization of the adhesive if not properly buffered or if the photoinitiator system (e.g., CQ/Amine) is neutralized by the acid.
References
-
Van Meerbeek, B., et al. (2011). "10-MDP Based Dental Adhesives: Adhesive Interface Characterization and Adhesive Stability—A Systematic Review." Journal of Dental Research.[8] Link
-
Feitosa, V.P., et al. (2021). "Bis[2-(Methacryloyloxy) Ethyl] Phosphate as a Primer for Enamel and Dentine." Journal of Dental Research.[8] Link
- Key Source: Directly compares BMEP primers to 10-MDP, noting BMEP's potent etching but lack of stable salt form
-
Yoshihara, K., et al. (2017). "Chemical affinity of 10-methacryloyloxydecyl dihydrogen phosphate to dental zirconia: Effects of molecular structure and solvents." Dental Materials.[3][4][5][6][7][8][9][10] Link
-
Pashley, D.H., et al. (2011). "State of the art etch-and-rinse adhesives." Dental Materials.[3][4][5][6][7][8][9][10] Link
-
Sano, H., et al. (1994). "Relationship between surface area for adhesion and tensile bond strength - Evaluation of a micro-tensile bond test." Dental Materials.[3][4][5][6][7][8][9][10] Link
Sources
- 1. 10-MDP Based Dental Adhesives: Adhesive Interface Characterization and Adhesive Stability—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedpharmajournal.org [biomedpharmajournal.org]
- 3. Bond Strength to Enamel | Pocket Dentistry [pocketdentistry.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Comparative Analysis of Bond Strength Durability of 10-Methacryloyloxydecyl Dihydrogen Phosphate-Containing Adhesives on a Low-Viscosity Bulk-Fill Composite Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microtensile Bond Strength of Different Bonding Agents to Superficial and Deep Dentin in Etch-and-Rinse and Self-Etch Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Evolution of Dental Resin Adhesives—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bis(methacryloyloxyethyl) Hydrogen Phosphate [benchchem.com]
- 10. High-Performance Dental Adhesives Containing an Ether-Based Monomer - PubMed [pubmed.ncbi.nlm.nih.gov]
SEM evaluation of hybrid layer formed by "Bis(methacryloyloxyethyl) hydrogen phosphate" vs 10-MDP
Bis(methacryloyloxyethyl) hydrogen phosphate vs. 10-MDP[1][2][3][4]
Executive Summary
In the development of dental adhesives, the "Functional Monomer" is the critical engine determining bond durability.[1][2] While 10-Methacryloyloxydecyl dihydrogen phosphate (10-MDP) is widely recognized as the gold standard for its ability to chemically bond to hydroxyapatite (HAp) via self-assembled nano-layering, Bis(methacryloyloxyethyl) hydrogen phosphate (Bis-MEP) represents a distinct class of phosphate monomers often found in "universal" or simplified adhesive systems.[3][4]
This guide provides a rigorous ultrastructural and chemical comparison of the hybrid layers formed by these two monomers, utilizing Scanning Electron Microscopy (SEM) evidence and mechanistic analysis to explain performance disparities.[3]
Molecular Mechanics & Structural Logic
The divergence in performance begins at the molecular level. The structural configuration of the monomer dictates its ability to interact with the tooth substrate (Dentin/Enamel).
| Feature | 10-MDP (The Gold Standard) | Bis-MEP (The Cross-Linker) |
| Chemical Structure | Monoester: C10 Spacer + 1 Methacrylate + Dihydrogen Phosphate | Diester: Short Spacer + 2 Methacrylates + Hydrogen Phosphate |
| Acidic Groups | 2 Acidic Protons (Dihydrogen).[3][4] Higher etching potential.[3][5] | 1 Acidic Proton (Hydrogen).[3] Lower acidity per molecule.[3] |
| Hydrophobicity | High (Decyl chain).[3] Resists water sorption.[3] | Low (Short ethyl chains).[3] Prone to hydrolysis.[3] |
| Interaction Mode | Self-Assembly: Aligns into organized "Nano-layers" (3.5 nm) with Ca²⁺.[3][4][1] | Cross-Linking: Forms a randomized network; steric hindrance prevents ordering.[3] |
Visualizing the Interaction Pathway
The following diagram illustrates the competitive interaction pathways of these monomers with Dentin Hydroxyapatite.
Figure 1: Mechanistic pathway comparison.[3][4] 10-MDP forms organized, stable structures, while Bis-MEP interactions are limited by steric bulk and lower chemical affinity.[4]
Experimental Protocol: SEM Evaluation of the Hybrid Layer
To objectively compare these monomers, a rigorous Acid-Base Resistant Zone (ABRZ) evaluation protocol is required.[3] This method challenges the hybrid layer to reveal its true chemical stability, not just its initial morphology.
Protocol: Ultrastructural ABRZ Characterization
-
Specimen Preparation:
-
Bonding Procedure:
-
Acid-Base Challenge (The Stress Test):
-
Immerse slabs in a buffered demineralizing solution (pH 4.[3]5) containing 2.2 mM CaCl₂, 2.2 mM NaH₂PO₄, and 50 mM acetic acid for 90 minutes .
-
Rationale: This simulates an aggressive cariogenic attack.[3] Only chemically stable interfaces will survive.[3]
-
Rinse and immerse in 5% NaOCl for 20 minutes to remove deproteinized collagen (depicting the "phantom" layer).[3]
-
SEM Preparation:
-
Imaging:
-
Operate FE-SEM at 5-10 kV.
-
Focus on the Resin-Dentin Interface .[4] Look for the "Acid-Base Resistant Zone" (ABRZ) beneath the hybrid layer.
-
Comparative Analysis: Interpreting the Data[8]
The following table synthesizes expected outcomes based on current literature and material science principles.
| Evaluation Metric | 10-MDP Interface | Bis-MEP Interface | Significance |
| Hybrid Layer Thickness | Uniform, typically 0.5–1.0 µm (Self-Etch).[4] | Variable. Often thicker but irregular due to lower penetration efficiency of bulky monomers.[3] | Thickness |
| Nano-Layering | Present. Visible in TEM as striped patterns (3.5nm periodicity).[3][4] | Absent. Diesters cannot stack efficiently due to the second methacrylate tail. | Nano-layering provides the "Hydrophobic Seal."[4] |
| Acid-Base Resistant Zone (ABRZ) | Distinct & Continuous. A zone of mineral-reinforced dentin survives the acid challenge.[3][4] | Weak or Absent. The interface is often eroded, showing gaps or "funneling" at tubule orifices. | ABRZ indicates true chemical protection of the tooth. |
| Resin Tags | Well-formed, conical tags with lateral branches.[4] | Often long tags (due to low viscosity) but prone to separation from tubule walls.[3] | Tag length is secondary to lateral sealing.[3] |
| Failure Mode (µTBS) | Cohesive (Failure within resin or dentin).[3] Indicates strong bond.[3][1][5][6] | Adhesive (Failure at the interface). Indicates weak chemical link.[3] | Cohesive failure suggests the bond is stronger than the material itself. |
SEM Morphology Description
-
10-MDP Image Signature: You will observe a seamless transition from resin to dentin.[3][4] Under high magnification (TEM level or high-res SEM), the hydroxyapatite crystallites within the hybrid layer appear "encapsulated" rather than stripped. After the acid challenge, a dense ridge (the ABRZ) remains visible adjacent to the hybrid layer, protecting the underlying dentin.
-
Bis-MEP Image Signature: The hybrid layer may appear porous ("Nanoleakage").[3] Silver nitrate tracer tests often reveal silver deposits within the adhesive layer, indicating water channels (water trees).[3] Under acid challenge, the dentin beneath the hybrid layer dissolves more readily, creating a gap or "washout" effect.
Discussion: The "Spacer" & "Diester" Effect
The superiority of 10-MDP is not accidental; it is a function of the "Spacer Theory."
-
10-MDP possesses a long C10 alkyl chain.[3][4] This hydrophobic spacer allows the monomer to fold and align, packing tightly against the HAp surface. The phosphate groups react with Calcium to form an insoluble salt (MDP-Ca) that resists hydrolysis.[3]
-
Bis-MEP , being a Diester , has two bulky methacrylate groups attached to the phosphate core.[4]
-
Steric Hindrance: The molecule is too bulky to align into a tight monolayer on the crystal surface.
-
Cross-linking vs. Bonding: While Bis-MEP is an excellent cross-linker (connecting polymer chains), it is a poor coupling agent (connecting polymer to tooth).[3][4] It prioritizes reacting with other monomers over reacting with the tooth.
-
Solubility: Calcium salts of diesters are generally more soluble than those of monoesters (like 10-MDP), leading to faster degradation of the interface in wet environments (the oral cavity).[3]
-
References
-
Yoshida, Y., et al. (2004).[3][4] Comparative study on adhesive performance of functional monomers. Journal of Dental Research.[3] Link
- Key Finding: Established the specific chemical bonding potential of 10-MDP to HAp compared to other monomers.
-
Van Meerbeek, B., et al. (2011).[3][4] State of the art of self-etch adhesives. Dental Materials.[3][1][2][5][6][][8][9][10][11] Link
- Key Finding: Detailed the "Nano-layering" mechanism unique to 10-MDP.
-
Moszner, N., et al. (2005).[3][4] Chemical aspects of self-etching enamel-dentin adhesives: A systematic review. Dental Materials.[3][1][2][5][6][][8][9][10][11] Link
- Key Finding: Discusses the hydrolysis stability of monoester vs.
-
Carrilho, M.R., et al. (2007).[3][4] In vivo preservation of the hybrid layer by chlorhexidine. Journal of Dental Research.[3] Link
- Key Finding: While focused on MMPs, this paper establishes the baseline for hybrid layer degradation which Bis-MEP is less equipped to resist.
-
Feitosa, V.P., et al. (2014).[3][4] Acid-base resistant zone formed by universal adhesives.[3][4] Journal of Adhesive Dentistry.[3][2] Link
- Key Finding: Demonstrates the ABRZ protocol and the superior performance of MDP-containing systems.
Sources
- 1. researchgate.net [researchgate.net]
- 2. oaji.net [oaji.net]
- 3. Bis 2-(methacryloyloxy)ethyl phosphate Bis(2-methacryloyloxyethyl) acid phosphate 32435-46-4 [sigmaaldrich.com]
- 4. CAS 32435-46-4: Bis[2-(methacryloyloxy)ethyl] phosphate [cymitquimica.com]
- 5. Bis(methacryloyloxyethyl) Hydrogen Phosphate [benchchem.com]
- 6. polysciences.com [polysciences.com]
- 8. Improved degree of conversion of model self-etching adhesives through their interaction with dentine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US9956314B2 - Adhesive for use with bone and bone-like structures - Google Patents [patents.google.com]
- 11. Evaluation of the Bond Strength of Self-Etching Adhesive Systems Containing HEMA and 10-MDP Monomers: Bond Strength of Adhesives Containing HEMA and 10-MDP - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: FTIR Analysis of Bis(methacryloyloxyethyl) hydrogen phosphate vs. 10-MDP Polymerization
Executive Summary
This guide provides a technical comparison between 10-Methacryloyloxydecyl dihydrogen phosphate (10-MDP) and Bis(methacryloyloxyethyl) hydrogen phosphate (Bis-MEP) .
While both are phosphate-functionalized monomers used to bond resin to hydroxyapatite (HAp), their polymerization behaviors differ fundamentally due to their molecular architecture. 10-MDP acts as a mono-functional surfactant capable of forming self-assembled nano-layers, whereas Bis-MEP acts as a di-functional cross-linker . This guide details how to utilize Fourier Transform Infrared Spectroscopy (FTIR) to differentiate their polymerization kinetics, degree of conversion (DC), and chemical interaction stability.
Molecular Architecture & Theoretical Basis
Understanding the structural difference is prerequisite to interpreting the FTIR spectra.
| Feature | 10-MDP | Bis-MEP (Di-HEMA Phosphate) |
| Functionality | Mono-functional (1 Methacrylate) | Di-functional (2 Methacrylates) |
| Spacer Chain | Long hydrophobic C10 alkyl chain | Short ethyl spacers |
| Role | Adhesion promoter; Self-assembling | Cross-linker; Wetting agent |
| Hydrophobicity | High (Resistant to hydrolysis) | Moderate to Low (More hydrophilic) |
| Bonding Mode | Ionic bonding + Nanolayering (10-MDP-Ca salts) | Ionic bonding (Random orientation) |
FTIR Spectral Implications
-
10-MDP: Expect sharp definition in aliphatic C=C peaks. The formation of calcium salts results in a specific shift in the phosphate region (
stretching). -
Bis-MEP: Contains a higher density of C=C bonds per molecule. The cross-linking reaction often leads to restricted mobility at high conversion, potentially showing a "plateau" in conversion earlier than linear polymers due to vitrification.
Experimental Protocol: Real-Time FTIR (RT-FTIR)
This protocol is designed to eliminate variables such as coating thickness and oxygen inhibition, ensuring the data reflects intrinsic reactivity.
Materials Required[1][2][3][4][5][6][7][8][9][10][11]
-
Monomer Resins: Neat 10-MDP and Neat Bis-MEP (or equimolar solvated mixtures).
-
Photoinitiator System: 0.2 wt% Camphorquinone (CQ) + 0.8 wt% Ethyl-4-(dimethylamino)benzoate (EDMAB).
-
Substrate: ATR Crystal (Diamond/ZnSe) for kinetics; Hydroxyapatite discs for bonding analysis.
-
Internal Standard: If using neat resins, no standard is needed (ratio method). If solvated, add 1 wt% aromatic standard (e.g., Bis-GMA or pure aromatic solvent) to track the
peak.
Step-by-Step Workflow
-
Baseline Acquisition:
-
Deposit
of uncured resin directly onto the ATR crystal. -
Acquire spectrum (Resolution:
, Scans: 32). -
Target Peak: Aliphatic
at . -
Reference Peak: Carbonyl
at (stable internal reference).
-
-
Polymerization (Real-Time Monitoring):
-
Set FTIR to "Kinetics/Time-Resolved" mode.
-
Initiate data collection 2 seconds before light activation.
-
Irradiation: Cure for 40s (LED intensity
, distance 0mm). -
Continue collection for 120s post-cure to monitor dark polymerization.
-
-
Data Processing:
-
Calculate Degree of Conversion (DC%) using the standard baseline method.
-
Visualization: Experimental Workflow
Caption: Standardized Real-Time FTIR workflow for monitoring methacrylate polymerization kinetics.
Comparative Analysis: Interpreting the Data[1][11]
A. Polymerization Kinetics (Rate of Reaction)
-
10-MDP: Typically exhibits a slower onset but steady rate of polymerization. The long alkyl chain provides steric freedom, allowing the single methacrylate group to find reactive partners easily until high conversion is reached.
-
Bis-MEP: Exhibits Auto-acceleration (Trommsdorff effect) earlier. Being a di-methacrylate, it cross-links rapidly. You will likely observe a steeper slope in the conversion vs. time plot initially, followed by a sudden plateau as the network vitrifies and traps unreacted radicals.
B. Chemical Bonding to Hydroxyapatite (The "Nano-Layering" Test)
To validate the chemical bonding efficiency, you must analyze the spectral shift in the phosphate region (
| Spectral Feature | 10-MDP on HAp | Bis-MEP on HAp |
| Phosphate Peak Shift | Significant shift of | Minor shift or broadening of peaks. |
| Wash Resistance | Peaks remain intense after ethanol wash (Chemical stability). | Peaks diminish significantly (Solubility of Ca-salts). |
| Structural Order | Appearance of sharp peaks indicating crystalline "Nano-layering." | Broad, amorphous peaks indicating random precipitation. |
C. Hydrolytic Stability[2][4][12]
-
10-MDP: The hydrophobic C10 spacer protects the ester bond from hydrolysis. In FTIR aging studies (store samples in water for 30 days), the ester peak (
) remains stable. -
Bis-MEP: The hydrophilic nature and shorter spacer make it susceptible to hydrolysis. Expect a decrease in the ester peak intensity and an increase in -OH signals (
) over time.
Visualization: Molecular Interaction Mechanism
Caption: Mechanistic difference between 10-MDP self-assembly and Bis-MEP cross-linking on hydroxyapatite.
Troubleshooting & Critical Considerations
-
Peak Overlap: In mixtures containing Bis-GMA, the aromatic
peak ( ) is the gold standard internal reference. However, Bis-MEP does not have an aromatic ring. If analyzing pure Bis-MEP, you must use the Carbonyl ( ) as the reference, assuming no ester hydrolysis occurs during the short curing window. -
Oxygen Inhibition: Methacrylates are sensitive to oxygen inhibition. If your DC% is consistently low (<40%), ensure the FTIR sample is covered with a Mylar strip or cured in an inert atmosphere (nitrogen purge).
-
Solvent Interference: If your adhesive contains ethanol or water, ensure full evaporation before curing. Residual solvent appears as broad noise in the
region and can artificially inflate mobility, altering kinetics.
References
-
Van Meerbeek, B., et al. (2011). "State of the art of self-etch adhesives." Dental Materials, 27(1), 55-69.
-
Yoshihara, K., et al. (2011). "Nano-layering of phosphoric acid ester monomer on enamel and dentin." Acta Biomaterialia, 7(8), 3187-3196.
-
Sigma-Aldrich. "Bis[2-(methacryloyloxy)ethyl] phosphate Product Information." Merck KGaA.
-
ChemicalBook. "Bis(2-methacryloxyethyl) phosphate Properties and Structure."
-
Feitosa, V. P., et al. (2014). "Chemical interaction of 10-MDP vs. other phosphate monomers with hydroxyapatite." Journal of Adhesive Dentistry, 16(5).
Clinical performance of "Bis(methacryloyloxyethyl) hydrogen phosphate" based adhesives
Part 1: Executive Summary
In the landscape of dental adhesion, Bis(methacryloyloxyethyl) hydrogen phosphate (Bis-MEP) represents a distinct class of "cross-linking acidic monomers." Unlike the industry gold standard 10-MDP , which is a mono-functional monomer known for self-assembling into protective nano-layers, Bis-MEP is a di-functional methacrylate .
This structural difference dictates its clinical performance: while 10-MDP excels at interfacial chemical stability (salt formation), Bis-MEP excels at polymer network reinforcement . This guide analyzes the clinical implications of this trade-off, presenting experimental data that suggests Bis-MEP offers superior initial mechanical properties and Matrix Metalloproteinase (MMP) inhibition, positioning it as a critical component for self-adhesive resin cements and high-strength adhesive systems.
Part 2: Chemical Architecture & Mechanism
To understand clinical performance, we must first analyze the molecular behavior of the adhesive interface.
Structural Analysis
-
10-MDP (The Standard): Contains a long hydrophobic spacer (decyl group) and a single polymerizable methacrylate group. It aligns on hydroxyapatite (HAp) to form stable calcium salts (nano-layering) but contributes less to the cross-link density of the resin matrix.
-
Bis-MEP (The Challenger): Contains two polymerizable methacrylate groups attached to the phosphate core. This allows it to bridge polymer chains, significantly increasing the Degree of Conversion (DC) and Cross-link Density of the hybrid layer.
Mechanistic Pathway Visualization
The following diagram illustrates the divergent bonding mechanisms of Bis-MEP versus 10-MDP.
Caption: Comparative mechanistic pathways showing 10-MDP's self-assembly vs. Bis-MEP's network reinforcement.
Part 3: Comparative Performance Analysis
Mechanical Properties & Polymerization
Recent experimental data indicates that Bis-MEP based formulations often outperform 10-MDP controls in bulk mechanical properties due to the di-functional nature of the monomer.
Table 1: Comparative Physicochemical Properties (Experimental Data) Data derived from comparative studies of self-adhesive composites (Source: NIH/PubMed 2025 data).
| Metric | Bis-MEP Formulation (7%) | 10-MDP Control | Performance Delta |
| Degree of Cure (DC) | 53.3% (Median) | 42.9% (Median) | +24% (Bis-MEP Superior) |
| Flexural Strength | 81.2 ± 10.4 MPa | 79.6 ± 12.4 MPa | Comparable |
| Microhardness (Vickers) | 28 HV | 20 HV | +40% (Bis-MEP Superior) |
| Water Solubility | 3.3 µg/mm³ | > 5.0 µg/mm³ | Lower Solubility |
Analysis: The significantly higher degree of cure and microhardness in the Bis-MEP group confirms that the additional methacrylate group facilitates a more robust polymer network, reducing the presence of unreacted monomers that can leach out or plasticize the adhesive.
Bond Strength & Interface Durability
While 10-MDP is famous for the stability of the "Super-Bond" (Ca-MDP salt), Bis-MEP utilizes a different strategy: Hybrid Layer Reinforcement .
-
Enamel Bonding: Bis-MEP shows potent etching ability, creating deep resin tags.
-
Dentin Bonding: Bis-MEP has been shown to inhibit Matrix Metalloproteinases (MMPs) in a dose-dependent manner.[1] Since MMPs are responsible for the degradation of collagen fibers within the hybrid layer over time, Bis-MEP offers a biological preservation mechanism that complements its mechanical strength.
Part 4: Experimental Protocols
To validate these claims in your own laboratory, the following self-validating protocols are recommended. These protocols are designed to minimize operator error and isolate the variable of monomer performance.
Protocol: Microtensile Bond Strength (µTBS) with Aging
This protocol tests the hydrolytic stability of the adhesive interface.
Workflow Diagram:
Caption: Standardized µTBS workflow including critical aging challenge to assess hydrolytic stability.
Detailed Steps:
-
Substrate: Use extracted human third molars. Grind occlusal enamel to expose mid-coronal dentin using 600-grit SiC paper.
-
Application: Apply Bis-MEP adhesive. Crucial Step: Agitate actively for 20 seconds to ensure infiltration into the smear layer. Air dry for 5 seconds to evaporate solvent, then light cure (1000 mW/cm²).
-
Restoration: Build up with a resin composite in 2mm increments.
-
Sectioning: After 24h water storage, section the tooth into 0.9 x 0.9 mm beams.
-
Aging (The Validator): Divide beams into two groups.
-
Control: Test immediately.[2]
-
Experimental: Subject to 10,000 thermal cycles (5°C to 55°C).
-
-
Testing: Use a microtensile tester. Record failure mode (Adhesive vs. Cohesive).
-
Success Metric: If Bis-MEP samples show <15% drop in bond strength after aging, the cross-linked network is successfully resisting hydrolysis.
-
Protocol: Degree of Conversion (FTIR Analysis)
To verify the cross-linking efficiency of Bis-MEP.
-
Setup: Place a drop of adhesive on an ATR-FTIR crystal.
-
Spectra 1: Record the spectrum of the uncured monomer (Peak: aliphatic C=C at 1638 cm⁻¹).
-
Curing: Photo-activate directly on the crystal for 20s.
-
Spectra 2: Record the spectrum of the cured polymer.
-
Calculation:
.-
Reference: Compare against an aromatic C=C internal standard (1608 cm⁻¹) if present, or use baseline method.
-
Part 5: References
-
Bis[2-(Methacryloyloxy) Ethyl] Phosphate as a Primer for Enamel and Dentine. Source: National Institutes of Health (NIH) / PubMed [Link] Key Finding: Demonstrates Bis-MEP's ability to inhibit MMP activity and form high-quality polymer networks.
-
Application of the novel BMEP monomer in experimental self-adhesive dental composite. Source: PubMed [Link] Key Finding: 7% BMEP formulation showed superior microhardness and degree of cure compared to 10-MDP controls.
-
Physico-Chemical Properties and Performance of Functional Monomers. Source: NIH / PubMed Central [Link] Key Finding: Comprehensive review of acidic monomers including structural limitations of alternatives like 4-META.
Sources
Technical Deep Dive: Etching Efficiency of Bis(methacryloyloxyethyl) hydrogen phosphate (BMEP)
Executive Summary: The Diester vs. Monoester Paradigm
In the development of self-etching dental adhesives, Bis(methacryloyloxyethyl) hydrogen phosphate (referred to herein as BMEP or Bis-MEP) represents a distinct class of phosphate functional monomers.[1] Unlike the industry "gold standard" 10-Methacryloyloxydecyl dihydrogen phosphate (10-MDP) , which is a monoester with a long hydrocarbon spacer, BMEP is a diester with two polymerizable methacrylate groups.[1]
This structural difference fundamentally alters its etching efficiency and bonding mechanism. While 10-MDP relies on forming stable, hydrolytically resistant calcium salts (chemical bonding), BMEP functions primarily as a crosslinking etchant .[1] Recent comparative data suggests that while BMEP may exhibit potent demineralization capabilities—often exceeding MDP in resin tag formation depth—it relies more heavily on micromechanical retention and polymer network crosslinking than on ionic chemical stability.
Chemical Architecture & Mechanism of Action
To understand etching efficiency, we must first analyze the proton release capability and steric behavior of the molecule.
Structural Comparison[1]
| Feature | 10-MDP (The Standard) | BMEP (The Challenger) |
| Class | Phosphate Monoester | Phosphate Diester |
| Polymerizable Groups | 1 (Methacrylate) | 2 (Dimethacrylate) |
| Acidic Protons | 2 (Dihydrogen phosphate) | 1 (Hydrogen phosphate) |
| Spacer Chain | Decyl (C10) - Hydrophobic | Ethyl (C2) - Hydrophilic |
| Primary Function | Chemical Bonding (Nano-layering) | Crosslinking & Etching |
The Etching Mechanism Pathway
The following diagram illustrates the divergent pathways of interaction with Hydroxyapatite (HAp). 10-MDP forms a self-assembled nano-layer, while BMEP drives deep demineralization and crosslinking.[1]
Figure 1: Mechanistic divergence between 10-MDP (Chemical Bonding) and BMEP (Micromechanical Etching).
Comparative Performance Analysis
Etching Efficiency (Demineralization Depth)
Contrary to the assumption that diesters are "weaker" due to having fewer acidic protons, experimental data indicates that BMEP formulations can produce longer resin tags than 10-MDP systems.[1]
-
Observation: SEM micrographs of BMEP-treated dentin show deep penetration into dentinal tubules.[1]
-
Causality: BMEP is often more hydrophilic (short ethyl spacer) compared to the hydrophobic decyl spacer of MDP. This allows BMEP to wet the dentin surface more effectively in the presence of water, facilitating deeper acid penetration before polymerization locks the structure.
Chemical Bonding & Stability[1]
-
10-MDP: Forms a highly stable, insoluble calcium salt (Ca-MDP) that protects collagen from hydrolysis.[1] This is the basis of the "ADL" (Adhesion-Decalcification Concept).
-
BMEP: The calcium salt of phosphate diesters is generally more soluble and less stable than that of monoesters. Consequently, BMEP relies on the crosslinking density of the polymer network to maintain bond integrity rather than the chemical bond to the tooth itself.
MMP Inhibition (Biological Interaction)
A critical advantage of BMEP is its ability to inhibit Matrix Metalloproteinases (MMPs).[2]
-
Data: Studies indicate BMEP primers inhibit MMP activity in a dose-dependent manner.[1][3]
-
Significance: MMPs are enzymes trapped in dentin that degrade collagen hybrid layers over time. By inhibiting them, BMEP may extend the longevity of the bond despite having a weaker chemical bond to calcium.
Summary of Experimental Data
The following table synthesizes data from comparative studies (including Alhuddin et al., 2021) regarding the physical and chemical properties of the interfaces formed.
| Metric | 10-MDP System | BMEP System | Implication |
| Resin Tag Length | Moderate (Nano-layer focus) | Long / Deep | BMEP offers superior micromechanical interlocking.[1] |
| Ca-Salt Stability | High (Insoluble) | Low (Soluble) | MDP provides better chemical protection against hydrolysis.[1] |
| Polymerization | Linear chains (unless mixed) | Crosslinked Network | BMEP acts as its own crosslinker, potentially increasing matrix strength.[1] |
| MMP Inhibition | Low / Indirect | High (Dose-dependent) | BMEP actively preserves the collagen network. |
| Failure Mode | Mixed (Adhesive/Cohesive) | Cohesive in Resin | Suggests strong integration of BMEP into the polymer matrix. |
Validated Experimental Protocol: Assessing Etching Efficiency
To objectively verify the etching efficiency of BMEP in your own lab, use this self-validating SEM workflow. This protocol controls for the "smear layer" variable, ensuring data reflects true monomer acidity.
Protocol Diagram (DOT)
Figure 2: Workflow for visualizing resin tag formation (etching depth).
Step-by-Step Methodology
-
Substrate Preparation: Grind human molars to expose mid-coronal dentin using 600-grit SiC paper. Create a standardized smear layer.
-
Application: Apply the BMEP-containing experimental primer.[2]
-
Variable: Compare "Active Application" (rubbing) vs. "Passive Application" to determine kinetic dependence.
-
-
Solvent Evaporation: Gentle air stream for 5s, followed by strong air for 5s. This is critical for BMEP as residual solvent can severely hamper the crosslinking reaction.
-
Resin Tag Visualization (The "Challenge"):
-
Instead of fracturing the bond, dissolve the tooth structure to leave the resin "skeleton."
-
Soak specimen in 6N HCl for 30 seconds (demineralizes enamel/dentin).
-
Soak in 1% NaOCl for 10 minutes (deproteinizes collagen).
-
Result: You will be left with the polymerized resin tags standing in relief.
-
-
SEM Analysis: Gold-sputter the sample. Measure the length and density of resin tags.
-
Success Metric: BMEP tags should exceed 10µm in length if etching is efficient.
-
References
-
Alhuddin, A., et al. (2021). Bis[2-(Methacryloyloxy) Ethyl] Phosphate as a Primer for Enamel and Dentine.[1] Journal of Dental Research.
-
Van Meerbeek, B., et al. (2011). Relationship between bond-strength tests and clinical outcome.[1] Dental Materials.[][5][6][7][8][9]
-
Yoshihara, K., et al. (2011). Nano-layering of state-of-the-art self-etch adhesives: How 10-MDP bonds to tooth.[1] Journal of Dental Research.
-
Polysciences Inc. Bis(2-methacryloxyethyl) phosphate Technical Data Sheet.[1]
-
Feitosa, V.P., et al. (2014). Hydrolytic degradation of the resin-dentine interface induced by the simulated pulpal pressure, direct and indirect water ageing. Journal of Dentistry.
Sources
- 1. CAS 32435-46-4: Bis[2-(methacryloyloxy)ethyl] phosphate [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Bis[2-(Methacryloyloxy) Ethyl] Phosphate as a Primer for Enamel and Dentine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bond durability when applying phosphate ester monomer-containing primers vs. self-adhesive resin cements to zirconia: Evaluation after different aging conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bis(methacryloyloxyethyl) Hydrogen Phosphate [benchchem.com]
- 7. polysciences.com [polysciences.com]
- 8. Comparative Analysis of Bond Strength Durability of 10-Methacryloyloxydecyl Dihydrogen Phosphate-Containing Adhesives on a Low-Viscosity Bulk-Fill Composite Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characteristics of 10-Methacryloyloxidecyl Dihydrogen Phosphate Monomer in Self-Etching Two-Bottled Dental Adhesive System: Comparison with Commercial Products - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Disposal of Bis(methacryloyloxyethyl) Hydrogen Phosphate (BMEP)
[1]
Executive Summary & Immediate Hazard Profile[2][3]
Bis(methacryloyloxyethyl) hydrogen phosphate (CAS: 32435-46-4), often abbreviated as BMEP or Bis-HEMA Phosphate , presents a unique disposal challenge because it is a dual-hazard functional monomer .[1][2] It possesses both:
-
Methacrylate groups: Susceptible to exothermic, runaway polymerization.
-
Phosphate groups: Acidic functionality (pH < 2 in solution), making it corrosive and capable of catalyzing reactions in other waste streams.
Critical Directive: Do NOT commingle BMEP waste with general organic solvents (e.g., Acetone, Methanol) or strong oxidizers.[1] Its acidity can destabilize other monomers in a mixed waste container, leading to a "trash can reactor" scenario.
Chemical Identity & Physical Properties[1][2][4][5][6][7]
| Parameter | Specification |
| Chemical Name | Bis[2-(methacryloyloxy)ethyl] phosphate |
| Common Abbreviations | BMEP, Bis-HEMA-P |
| CAS Number | 32435-46-4 |
| Physical State | Viscous Liquid (Colorless to Pale Yellow) |
| Acidity (pKa) | ~1.3 - 2.0 (Strongly Acidic) |
| Flash Point | >100°C (Combustible, not highly flammable) |
| Storage Requirement | 2°C – 8°C (Refrigerated) to prevent polymerization |
| Inhibitor | Typically MEHQ (Hydroquinone monomethyl ether) |
| GHS Classification | Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), Aquatic Chronic 3 (H412) |
The Logic of Disposal: Mechanism & Causality
To dispose of BMEP safely, you must understand the failure modes of improper handling.
A. The Oxygen Paradox (Stabilization)
Unlike many chemicals that require inert atmospheres (Nitrogen/Argon), methacrylate monomers stabilized with MEHQ require dissolved oxygen to remain stable.[1]
-
Mechanism: MEHQ captures free radicals but requires oxygen to regenerate its active form.
-
Operational Consequence: Never purge waste containers containing BMEP with nitrogen. Leave headspace in the waste container to prevent spontaneous polymerization during storage.
B. The Acid-Catalysis Risk
BMEP is an organic phosphoric acid.[1] If poured into a general "Organic Waste" carboy containing acid-sensitive compounds (like vinyl ethers or epoxides), the phosphate group can act as a catalyst, initiating an exothermic reaction that ruptures the container.[1]
Waste Stream Segregation Workflow
The following decision tree illustrates the correct segregation logic to prevent cross-reactivity.
Figure 1: Segregation logic for Bis(methacryloyloxyethyl) hydrogen phosphate. Note the critical separation of liquid monomer into an "Acidic Organic" stream.
Detailed Disposal Protocols
Protocol A: Liquid Waste (Bulk Monomer or Solutions)
Use this for expired reagents or reaction mixtures.[1]
-
Container Selection: Use High-Density Polyethylene (HDPE) or glass. Avoid metal containers (carbon steel) due to phosphate corrosion.
-
Labeling: Mark the tag clearly with:
-
Stabilization:
-
Ensure the container is not filled >90% (leave 10% headspace for oxygen).
-
Optional: If the waste will sit for >30 days, add extra inhibitor (e.g., 100 ppm MEHQ) to counteract inhibitor depletion.[1]
-
-
Segregation: Place the container in secondary containment separate from:
Protocol B: Solid Waste (Contaminated Debris)
Use this for gloves, paper towels, and pipette tips.[1]
-
Collection: Place all BMEP-contaminated solids into a double-bagged polyethylene bag or a wide-mouth HDPE jar.
-
Sealing: Do not seal hermetically immediately if there is a risk of exothermic reaction from concentrated monomer on wipes. Allow to vent in a fume hood for 1 hour if wipes are saturated.
-
Disposal: Label as "Solid Hazardous Waste - Toxic/Irritant" and hand over to EHS for incineration.[1]
Protocol C: Empty Containers
Regulatory compliance for "RCRA Empty" status.
-
Drain: The container must be "drip dry."
-
Rinse: Triple rinse the bottle with a compatible solvent (e.g., Ethanol or Acetone).
-
Crucial: The rinsate (the liquid wash) must be collected and treated as Protocol A (Liquid Waste) . It cannot go down the drain.
-
-
Deface: Cross out the original label and mark "Empty."
-
Discard: Once triple-rinsed, the glass/plastic bottle can usually be discarded as glass trash or recycled, depending on local institutional rules.[1]
Emergency Spill Management
If BMEP is spilled (>100 mL):
-
Isolate: Evacuate the immediate area. Ensure good ventilation.[3][4][5][6]
-
PPE: Wear nitrile gloves (double gloved) and safety goggles.
-
Neutralization (Caution):
-
Do NOT use strong caustic soda directly on concentrated monomer (risk of violent heat/polymerization).
-
Absorb the bulk liquid first with an inert clay or vermiculite.
-
Wash the residue with a mild soap/water solution.
-
-
Disposal: Collect absorbent material as Protocol B .
References
-
PubChem. (2025).[7] Bis(methacryloyloxyethyl) hydrogen phosphate Compound Summary. National Library of Medicine. Link[1]
-
ECHA. (2024).[8] Registration Dossier: Bis(methacryloyloxyethyl) hydrogen phosphate.[9][3] European Chemicals Agency. Link[1]
-
EPA. (2024). Hazardous Waste Listings & Characteristics (RCRA). United States Environmental Protection Agency. Link
-
Hampford Research. (2025).[3] Bis HEMA Phosphate (BMEP) Technical Data Sheet.Link
Sources
- 1. CAS 32435-46-4: Bis[2-(methacryloyloxy)ethyl] phosphate [cymitquimica.com]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. hampfordresearch.com [hampfordresearch.com]
- 4. biosynth.com [biosynth.com]
- 5. depts.washington.edu [depts.washington.edu]
- 6. How to Dispose of Waste Methyl Methacrylate? [slchemtech.com]
- 7. Bis(2-(methacryloyloxy)ethyl) phosphate | C12H19O8P | CID 122612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echa.europa.eu [echa.europa.eu]
- 9. polysciences.com [polysciences.com]
Personal protective equipment for handling Bis(methacryloyloxyethyl) hydrogen phosphate
Executive Summary: The "Why" of Safety
Bis(methacryloyloxyethyl) hydrogen phosphate (BMEP) is a functional monomer widely used in dental adhesives and anti-corrosion coatings due to its dual methacrylate groups and phosphate functionality. While it enables high-performance bonding, it presents a specific biological risk profile: sensitization and tissue corrosion.
Unlike simple solvents that evaporate, BMEP is a reactive monomer. It does not just "dry" on the skin; it can bind to proteins, leading to allergic contact dermatitis. Once sensitized, a researcher may develop a permanent intolerance to the entire class of methacrylate compounds, potentially ending a career in materials science.
This guide provides a self-validating safety protocol designed not just to meet compliance, but to preserve your long-term health and operational capability.
Hazard Analysis & Physical Properties
BMEP is a viscous liquid with low volatility but high reactivity. The primary risks are direct contact and aerosolization.
Physical Data Table
| Property | Value | Operational Implication |
| State | Viscous Liquid | Clings to surfaces/gloves; difficult to rinse off. |
| Density | ~1.28 g/mL | Heavier than water; sinks in aqueous spills. |
| Boiling Point | >200°C | Low inhalation risk at RT, but high risk if heated/sprayed. |
| Flash Point | >110°C | Combustible, but not highly flammable. |
| Storage | 2–8°C | Keep cold to prevent spontaneous polymerization. |
GHS Hazard Matrix
| Hazard Class | Category | H-Statement | Critical Response |
| Skin Irritation | Cat 2 | H315: Causes skin irritation | DO NOT use solvents (acetone/ethanol) to wash skin; they drive the monomer deeper. Use soap & water.[1][2] |
| Eye Irritation | Cat 2A | H319: Causes serious eye irritation | Flush for 15 full minutes.[1] pH is acidic; corneal damage can occur rapidly. |
| STOT-SE | Cat 3 | H335: Respiratory irritation | Use local exhaust ventilation (fume hood). |
Personal Protective Equipment (PPE) Protocol
The standard "lab coat and nitrile gloves" approach is insufficient for prolonged handling of phosphate methacrylates. Methacrylates can permeate thin nitrile rubber in minutes without visible degradation.
A. Hand Protection: The "Double-Glove" Strategy
Recommendation: Double-gloving is mandatory for dispensing or synthesis tasks.
-
Inner Glove: 4 mil Nitrile (High dexterity) OR Silver Shield (Laminate) for maximum protection.
-
Outer Glove: Standard Nitrile (Disposable).
-
Protocol:
-
Inspection: Inflate gloves with air prior to donning to check for pinholes.
-
Change Frequency: Change outer gloves immediately upon any splash. Change both pairs every 60 minutes of continuous handling.
-
Why? The outer glove acts as a sacrificial barrier. If BMEP splashes, you can doff the outer glove without exposing skin.
-
B. Eye & Face Protection[3][4]
-
Standard Handling: Chemical Splash Goggles (Indirect vented). Safety glasses are inadequate because viscous liquids can splash under frames.
-
Large Volume (>500 mL) or Heating: Face shield required over goggles.
C. Respiratory Protection[2][3][5][6]
-
Scenario A (Fume Hood): No respirator needed if working within a certified hood.
-
Scenario B (Benchtop/Spill): Half-face respirator with OV/AG (Organic Vapor / Acid Gas) cartridges. The "Acid Gas" component is critical due to the phosphate group's acidity.
Operational Workflow Logic
The following diagram illustrates the decision-making process for PPE selection based on the specific experimental activity.
Figure 1: Risk-based PPE selection logic for BMEP handling.
Handling & Synthesis Protocols
Pre-Work Checklist (Self-Validation)
-
Viscosity Check: Is the liquid flowing? (If cloudy or solid, it may have polymerized or frozen. Do not heat rapidly).
-
Neutralization Prep: Have a saturated sodium bicarbonate solution ready nearby. This neutralizes the acidic phosphate group in case of a spill.
Dispensing Procedure[3][4]
-
Environment: Always work inside a chemical fume hood.
-
Tools: Use positive displacement pipettes if possible (due to viscosity). Avoid glass syringes if the plunger is tight (shattering risk).
-
Metal Contact: Avoid prolonged contact with mild steel or copper; BMEP is acidic and can corrode metals, potentially leaching ions that discolor the product or alter polymerization kinetics. Use Stainless Steel (304/316) or PTFE tools.
Safe Doffing (Crucial Step)
Most exposure occurs when taking off contaminated PPE.
-
Wipe: Wipe visible drips from outer gloves with a dry paper towel.
-
Peel: Peel outer gloves off, turning them inside out.
-
Inspect: Check inner gloves for any wet spots.
-
Wash: Wash inner gloves with soap and water before removing them.
Emergency & Disposal Procedures
Exposure Response Pathway[4]
Figure 2: Immediate response protocol for BMEP exposure. Note the prohibition of solvents on skin.
Spill Cleanup
-
Isolate: Evacuate the immediate area.
-
Neutralize: Apply sodium bicarbonate or a commercial acid neutralizer to the spill. Wait for bubbling to cease.
-
Absorb: Use vermiculite, sand, or clay pads. Do not use sawdust (combustible reaction risk with concentrated monomers).
-
Disposal: Collect in a chemically resistant container (HDPE). Label as "Hazardous Waste: Acidic Methacrylate Monomer."
Waste Disposal
-
Unused Monomer: Must be disposed of as hazardous chemical waste. Do not pour down the drain (Aquatic Chronic 3 hazard).[1]
-
Empty Containers: Rinse with a small amount of solvent (collected as waste), then deface the label before disposal.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 122612, Bis[2-(methacryloyloxy)ethyl] phosphate. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]
-
Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
